NBD Sphingosine
Description
Properties
IUPAC Name |
(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPKRTMFDMJV-HCEDEFRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is NBD Sphingosine's mechanism of action?
An In-depth Technical Guide to the Mechanism of Action of NBD Sphingosine
Introduction
This compound is a chemically modified analog of the naturally occurring sphingoid base, sphingosine. It is distinguished by the covalent attachment of a nitrobenzoxadiazole (NBD) fluorescent moiety, rendering it a powerful tool for investigating the complex roles of sphingolipids in cellular biology.[1][2] As a biologically active derivative, this compound mimics the behavior of its endogenous counterpart, allowing for real-time visualization of its uptake, trafficking, metabolism, and localization within living cells.[2][3][4] Its primary application lies in its ability to serve as a tracer for studying sphingolipid metabolic pathways and the dynamics of sphingolipid-dependent signaling cascades.
Core Mechanism of Action: A Fluorescent Mimic
The mechanism of action of this compound is centered on its ability to be recognized and processed by the cellular machinery that governs natural sphingolipid metabolism. Upon introduction to cells, typically by addition to the culture medium, it integrates into cellular membranes and becomes a substrate for key enzymes within the sphingolipid metabolic network.
Cellular Uptake and Intracellular Distribution
This compound is readily taken up by cells, where its fluorescent tag facilitates the tracking of its movement through various intracellular compartments. Following uptake, it is transported to primary sites of sphingolipid metabolism, including the endoplasmic reticulum (ER) and the Golgi apparatus. This allows researchers to directly observe the pathways of sphingolipid transport, such as endocytic and secretory routes, and to study the sorting of these lipids between different organelles.
Metabolic Incorporation and Fate
Once inside the cell, this compound participates in several critical enzymatic reactions:
-
Acylation by Ceramide Synthases (CerS): this compound serves as an effective substrate for the family of ceramide synthase enzymes. CerS acylates the amino group of this compound to form NBD-ceramide. Studies have shown that the affinity of CerS for NBD-sphinganine (a related precursor) is very similar to that for the natural substrate, validating its use in enzyme activity assays.
-
Phosphorylation by Sphingosine Kinases (SPHK): It is a substrate for sphingosine kinases 1 and 2 (SPHK1 and SPHK2), which phosphorylate it to produce NBD-sphingosine-1-phosphate (NBD-S1P). This conversion is fundamental for studying the signaling pathways regulated by S1P and for developing assays to screen for SPHK inhibitors.
-
Conversion to Complex Sphingolipids: The resulting NBD-ceramide, primarily generated in the ER and Golgi, can be further metabolized into more complex sphingolipids. Key conversions include the synthesis of NBD-sphingomyelin by sphingomyelin synthase and NBD-glucosylceramide by glucosylceramide synthase, both occurring in the Golgi apparatus.
The metabolic journey of this compound allows for a comprehensive analysis of the flux through the major nodes of sphingolipid metabolism.
Biological Activity
While primarily used as a tracer, this compound is not biologically inert. It exhibits antiproliferative effects against various human cell lines, highlighting its ability to influence cellular processes directly. This intrinsic activity must be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity and enzymatic processing of this compound and its analogs.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| HCT116 (Colon Cancer) | 25.6 |
| PC3 (Prostate Cancer) | 40.5 |
| HEK293T (Embryonic Kidney) | 10.4 |
| HFE-145 (Normal Colon) | 12.5 |
Data sourced from Cayman Chemical product information sheet.
Table 2: Enzyme Kinetic Parameters for NBD-Sphingoid Bases
| Enzyme | Substrate | Kₘ | Source Organism/System |
|---|---|---|---|
| Ceramide Synthase (CerS) | NBD-sphinganine | 3.61 ± 1.86 µM | HEK293 Cell Extracts |
| Ceramide Synthase (CerS) | Sphinganine (natural) | 3.05 ± 0.81 µM | HEK293 Cell Extracts |
| Sphingosine-1-Phosphate Lyase (SPL) | BODIPY-S1P* | 35 µM | Recombinant hSPL |
| Sphingosine-1-Phosphate Lyase (SPL) | NBD-S1P* | 14-20 µM | Recombinant hSPL |
*Note: BODIPY and NBD are different fluorophores, and their structural differences can affect enzyme kinetics.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
General Protocol for NBD-Lipid Cellular Uptake Assay
This protocol describes a general method for visualizing the internalization of this compound.
-
Cell Preparation: Plate mammalian cells on glass-bottom dishes or coverslips appropriate for microscopy and culture until they reach the desired confluency.
-
Pre-incubation (Optional): To minimize metabolic breakdown by phospholipases, pre-incubate cells with phospholipase inhibitors at 20°C. The 20°C incubation temperature also helps to reduce, but not completely block, endocytosis.
-
Labeling: Prepare a labeling solution by diluting an this compound stock (typically in DMSO or ethanol) into a serum-free medium or a suitable buffer (e.g., Tris-buffered saline with 1% BSA). Remove the culture medium from the cells and add the this compound labeling solution.
-
Incubation: Incubate the cells with the probe for a specified period (e.g., 30-60 minutes) at 20°C or 37°C, depending on the experimental goal, to allow for lipid internalization.
-
Washing: Carefully aspirate the labeling solution and wash the cells multiple times with a cold buffer or medium to remove non-internalized probe. A "back-exchange" step, using a medium containing defatted BSA, can be employed to enhance the removal of probe molecules from the outer leaflet of the plasma membrane.
-
Imaging: Immediately analyze the cells using confocal fluorescence microscopy to visualize the intracellular distribution of the NBD fluorescence.
In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol provides a method to measure CerS activity in cell or tissue lysates.
-
Lysate Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂) and prepare a protein extract (e.g., by centrifugation to obtain a post-nuclear supernatant).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cell lysate (providing the CerS enzyme source).
-
Reaction buffer with 0.1% fatty-acid-free BSA.
-
Fatty acyl-CoA (e.g., C16:0-CoA) at a final concentration of 50-100 µM.
-
NBD-sphinganine (substrate) at varying concentrations for kinetic analysis (e.g., 0.5-20 µM).
-
-
Incubation: Initiate the reaction by adding the lysate and incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Lipid Extraction: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol). Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
Product Separation and Detection:
-
Dry the extracted lipids under nitrogen.
-
Resuspend the lipid film in a small volume of solvent.
-
Separate the product (NBD-ceramide) from the substrate (NBD-sphinganine) using either Thin-Layer Chromatography (TLC) or Solid Phase Extraction (SPE) C18 chromatography.
-
Quantify the fluorescent product using a fluorescence scanner or HPLC with a fluorescence detector.
-
Applications in Research
The unique properties of this compound make it an indispensable tool for:
-
Visualizing Sphingolipid Trafficking: Elucidating the pathways by which sphingolipids are transported between the plasma membrane, Golgi, ER, and endosomes.
-
Monitoring Enzyme Activity: Developing high-throughput screening assays for inhibitors of key enzymes like SPHK and CerS, which are therapeutic targets for cancer and inflammatory diseases.
-
Studying Membrane Dynamics: Investigating the lateral organization of sphingolipids in the plasma membrane and their role in the formation of specialized microdomains or "lipid rafts".
-
Diagnosing Metabolic Disorders: Assessing defects in sphingolipid metabolism associated with diseases like Niemann-Pick disease.
References
NBD-Sphingosine: A Technical Guide to its Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent properties, spectral characteristics, and diverse applications of NBD-Sphingosine. As a fluorescently labeled analog of the bioactive lipid sphingosine, NBD-Sphingosine has emerged as an invaluable tool for elucidating the complex roles of sphingolipids in cellular signaling, trafficking, and metabolism. This document details its photophysical characteristics, provides established experimental protocols for its use, and visualizes its involvement in key biological pathways.
Core Fluorescent Properties
NBD (7-nitrobenz-2-oxa-1,3-diazol) is a small, environmentally sensitive fluorophore. When conjugated to sphingosine, it creates a powerful probe to track the lipid's movement and interactions within cellular environments. The fluorescent properties of NBD are influenced by the polarity of its surroundings, which can be leveraged to study its association with different cellular membranes and proteins.
Spectral Characteristics
The excitation and emission spectra of NBD-Sphingosine are key to its utility in fluorescence microscopy and spectroscopy.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~466 nm | [1] |
| Emission Maximum (λem) | ~536 nm | [1] |
| Molar Extinction Coefficient (ε) | Varies by solvent; typically in the range of 20,000-25,000 M⁻¹cm⁻¹ for NBD derivatives | |
| Quantum Yield (Φ) | Highly solvent-dependent; generally lower than other fluorophores like BODIPY. For example, the quantum yield of NBD-NHMe in water is 0.04.[2] | |
| Fluorescence Lifetime (τ) | Sensitive to the local environment and orientation of the NBD group within a lipid bilayer.[3] |
Sphingolipid Signaling and the Role of NBD-Sphingosine
Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that can act both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[4] NBD-Sphingosine serves as a substrate for sphingosine kinases, allowing for the real-time monitoring of their activity and the subsequent trafficking of the resulting NBD-S1P.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
NBD-Sphingosine as a Substrate for Sphingosine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SphKs), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule, sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with S1P promoting cell survival and proliferation while sphingosine and its precursor, ceramide, are associated with apoptosis. The dysregulation of SphK activity is implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis, making these kinases attractive therapeutic targets.
This technical guide provides a comprehensive overview of NBD-sphingosine, a fluorescently labeled analog of sphingosine, and its application as a substrate for studying SphK activity. Its inherent fluorescence provides a powerful tool for real-time, high-throughput screening of SphK inhibitors and for elucidating the intricacies of S1P signaling.
Sphingosine-1-Phosphate Signaling Pathway
Sphingosine-1-phosphate exerts its biological effects through both intracellular and extracellular mechanisms. Intracellularly, S1P can directly interact with and regulate the activity of various proteins. Extracellularly, S1P is exported from the cell and binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, initiating a cascade of downstream signaling events that influence a wide array of cellular processes.[1][2]
References
Role of NBD Sphingosine in studying ceramide synthesis
An In-Depth Technical Guide to the Role of NBD-Sphingosine in Studying Ceramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphingosine (NBD-sphingosine) and its analog NBD-sphinganine as fluorescent probes to investigate the biosynthesis of ceramide. Ceramide is the central hub of sphingolipid metabolism, playing critical roles in cellular signaling, membrane structure, and the pathogenesis of various diseases. Understanding its synthesis is paramount, and NBD-labeled sphingoid bases offer a powerful and accessible tool for this purpose.
Introduction to Ceramide Synthesis
Ceramide can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin, and the salvage pathway. The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic steps leads to the formation of a sphingoid base (sphinganine), which is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide. A final desaturation step produces ceramide.[1][2][3] The salvage pathway reutilizes sphingosine from the breakdown of complex sphingolipids, which is then re-acylated by CerS to form ceramide.[3]
Studying CerS activity has traditionally relied on radioactive substrates, which pose safety and disposal challenges, or sophisticated LC-MS/MS analysis, which can be costly and is not universally accessible.[4] Fluorescently labeled substrates like NBD-sphingosine and NBD-sphinganine provide a safer, more affordable, and highly effective alternative for quantifying CerS activity.
NBD-Sphingosine as a Fluorescent Substrate for Ceramide Synthases
The utility of NBD-sphingosine (or its saturated precursor, NBD-sphinganine) hinges on its ability to act as a surrogate for the natural substrate in CerS-catalyzed reactions. Extensive studies have validated that the NBD moiety does not significantly impede recognition by the enzymes. The Michaelis-Menten constant (Kₘ), a measure of the affinity of an enzyme for its substrate, is remarkably similar between NBD-sphinganine and unlabeled sphinganine for various CerS activities. This indicates that NBD-sphinganine is a reliable substrate for assaying endogenous CerS enzymes.
Quantitative Data: Kinetic Parameters for Ceramide Synthases
The following table summarizes the kinetic data comparing NBD-sphinganine with its natural counterpart, demonstrating its suitability as a substrate.
| CerS Activity (Endogenous) | Fatty Acyl-CoA Substrate | Fluorescent Substrate | Kₘ (μM) | Natural Substrate | Kₘ (μM) | Reference |
| CerS (HEK293 cells) | C16:0-CoA | NBD-Sphinganine | 1.91 ± 0.84 | Sphinganine | 1.16 ± 0.36 | |
| CerS (HEK293 cells) | C24:1-CoA | NBD-Sphinganine | 3.61 ± 1.86 | Sphinganine | 3.05 ± 0.81 | |
| CerS5 (overexpressed) | C16-CoA | NBD-Sphinganine | 2.0 ± 0.5 | Sphinganine | Not Reported | |
| CerS4 (overexpressed) | C20-CoA | NBD-Sphinganine | 3.4 ± 1.5 | Sphinganine | Not Reported |
Visualizing the Ceramide Synthesis and Signaling Nexus
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NBD Sphingosine for Tracking Lipid Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dynamics of Sphingolipid Metabolism
Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules regulating a vast array of cellular processes, including proliferation, apoptosis, and migration.[1][2] NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) sphingosine is a fluorescently labeled analog of the natural sphingoid base, sphingosine.[3][4] This fluorescent tag allows for the direct visualization and quantification of sphingosine's movement and transformation within living cells, making it an invaluable tool for researchers.[3] By mimicking the behavior of its unlabeled counterpart, NBD sphingosine is readily taken up by cells and integrated into the metabolic network, serving as a substrate for key enzymes like sphingosine kinase and ceramide synthase. Its application has been pivotal in studying the cellular localization of sphingolipids, dissecting complex metabolic pathways, and developing high-throughput screening assays for inhibitors of sphingolipid-modifying enzymes, which are promising therapeutic targets for cancer, inflammation, and neurodegenerative diseases.
Core Concepts: The Sphingolipid Metabolic Network
At the heart of sphingolipid metabolism lies a dynamic interplay between several key bioactive lipids, primarily ceramide, sphingosine, and sphingosine-1-phosphate (S1P). The relative balance of these molecules, often termed the "sphingolipid rheostat," can determine a cell's fate—whether it survives, proliferates, or undergoes programmed cell death (apoptosis).
-
Ceramide (Cer): A central hub in sphingolipid metabolism, ceramide can be synthesized from sphingosine by the action of ceramide synthases (CerS) . It is generally considered a pro-apoptotic molecule.
-
Sphingosine (Sph): Formed from the breakdown of ceramide by ceramidase , sphingosine also has pro-apoptotic functions.
-
Sphingosine-1-Phosphate (S1P): Synthesized from sphingosine via phosphorylation by sphingosine kinases (SphK1 and SphK2) , S1P is a potent signaling molecule with pro-survival and anti-apoptotic effects. It can be exported out of the cell to act on a family of G protein-coupled receptors (S1P1-5).
-
Complex Sphingolipids: Ceramide is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is converted into more complex sphingolipids such as sphingomyelin (SM) and various glucosylceramides (GlcCer).
This metabolic network is tightly regulated, allowing cells to respond to various stimuli by altering the levels of these key signaling lipids.
Figure 1. Core Sphingolipid Metabolism Pathway.
Quantitative Data for this compound Applications
The effective use of this compound requires an understanding of its physical properties and the typical concentrations and conditions used in experimental settings.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₄H₃₉N₅O₅ | |
| Formula Weight | 477.6 g/mol | |
| Excitation Maximum | ~460-466 nm | |
| Emission Maximum | ~530-536 nm | |
| Purity | ≥95-99% | |
| Storage Conditions | -20°C, protect from light |
| Solubility | Ethanol, DMSO, Chloroform/Methanol | |
Table 2: Inhibitory Concentrations (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| HCT116 (Colon Cancer) | 25.6 | |
| PC3 (Prostate Cancer) | 40.5 | |
| HEK293T (Kidney) | 10.4 |
| HFE-145 (Stomach Cancer) | 12.5 | |
Table 3: Common Experimental Conditions for NBD Sphingolipid Assays
| Parameter | Condition | Application | Reference(s) |
|---|---|---|---|
| Working Concentration | 2 - 10 µM | Cellular Staining, Transport Assays | |
| Incubation Time (Loading) | 10 - 30 min at 4°C or 37°C | Cellular Uptake | |
| Incubation Time (Chase) | 30 - 120 min at 37°C | Metabolic Conversion & Trafficking | |
| Delivery Method | Complex with defatted BSA | Enhances solubility and delivery to cells |
| Cell Types Used | Erythrocytes, Fibroblasts, CHO, MCF7 | Transport, Metabolism, Trafficking | |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common applications of this compound in studying lipid metabolism.
Protocol 1: Visualizing Sphingolipid Trafficking and Metabolism in Live Cells
This protocol describes the general procedure for labeling living cells with this compound (or NBD ceramide) to visualize its uptake and subsequent localization to organelles like the Golgi apparatus.
Figure 2. Experimental workflow for live-cell imaging.
Materials:
-
This compound
-
Absolute ethanol
-
Defatted Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or balanced salt solution (e.g., HBSS/HEPES)
-
Cells grown on glass coverslips
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Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Methodology:
-
Preparation of this compound-BSA Complex (5 µM): a. Prepare a ~1 mM stock solution of this compound in absolute ethanol. b. In a glass tube, dispense an aliquot of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour. c. Redissolve the dried lipid in a small volume of absolute ethanol (e.g., 200 µL for 50 nmol of lipid). d. Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in serum-free medium. e. While vigorously vortexing the BSA solution, inject the this compound/ethanol solution to form the complex. The final concentration should be approximately 5 µM for both this compound and BSA.
-
Cell Labeling (Loading): a. Rinse the cells grown on coverslips with an appropriate ice-cold medium. b. Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the fluorescent lipid to insert into the plasma membrane while minimizing endocytosis and metabolic conversion.
-
Metabolic Chase: a. Rinse the coverslips several times with ice-cold medium to remove excess probe. b. Add fresh, pre-warmed (37°C) complete medium to the cells and incubate for 30-60 minutes at 37°C. During this "chase" period, the this compound is internalized and transported to intracellular compartments like the Golgi, where it is metabolized.
-
Visualization: a. Wash the cells one final time with fresh medium. b. Mount the coverslip on a slide and examine immediately using a fluorescence microscope. Prominent labeling of the Golgi apparatus is typically observed.
Protocol 2: Measuring Sphingosine-1-Phosphate (S1P) Transport Activity
This protocol, adapted from studies on erythrocytes, provides a method to quantify the export of NBD-S1P from cells, which is a measure of S1P transporter activity.
Figure 3. Workflow for S1P transporter activity assay.
Materials:
-
Cell suspension (e.g., rat erythrocytes)
-
Assay buffer (e.g., buffer containing 0.1% defatted BSA)
-
This compound (5 µM final concentration)
-
Chloroform, Methanol, 7M NH₄OH
-
Dimethylformamide (DMF)
-
Centrifuge, fluorescence microplate reader, or TLC equipment
Methodology:
-
Cell Incubation: a. Prepare a cell suspension (e.g., 1 x 10⁷ erythrocytes in 100 µL assay buffer). b. Pre-incubate the cells and a separate solution of this compound in assay buffer at 37°C for 10 minutes. c. Mix the cells and the this compound solution to achieve a final concentration of 5 µM NBD-Sph and incubate at 37°C. Samples are taken at various time points (e.g., 0, 30, 60, 120 min).
-
Separation: a. At each time point, separate the cells from the extracellular assay buffer by high-speed centrifugation (e.g., 17,000 x g for 5 seconds). b. Carefully collect the supernatant, which contains the exported NBD-S1P.
-
Lipid Extraction: a. To 200 µL of the supernatant, perform a lipid extraction by the stepwise addition of 400 µL chloroform/methanol (1:1, v/v), 16 µL of 7 M NH₄OH, and 400 µL of chloroform. b. Vortex thoroughly and centrifuge to separate the phases. The polar NBD-S1P will partition into the upper aqueous phase.
-
Quantification: a. Microplate Reader Method: Transfer a defined volume of the aqueous phase (e.g., 160 µL) to a 96-well plate. Add a solubilizing agent like DMF (e.g., 40 µL) to enhance the signal. Measure the fluorescence using a microplate reader. b. TLC Method: For higher sensitivity, the aqueous phase can be dried, resuspended, and spotted on a TLC plate for separation and quantification of the NBD-S1P band.
-
Data Analysis: a. The amount of extracellular NBD-S1P is calculated based on a standard curve or expressed as a percentage relative to a control condition.
Applications in Research and Drug Development
A. Elucidating Sphingolipid Trafficking and Signaling
This compound and its ceramide analog are instrumental in visualizing the intracellular journey of sphingolipids. Upon entering the cell, the probe rapidly moves to the Golgi apparatus, where it is metabolized into NBD-sphingomyelin and NBD-glucosylceramide. This process allows researchers to study the kinetics and regulation of ceramide transport (e.g., via the CERT protein) and the activity of Golgi-resident enzymes. By observing the distribution of fluorescence, one can map the subsequent trafficking of these complex lipids to the plasma membrane and other organelles.
B. Investigating the Sphingolipid Rheostat in Apoptosis
The balance between ceramide/sphingosine and S1P is a critical determinant of cell fate. Oxidative stress and other apoptotic stimuli often lead to an increase in ceramide and sphingosine levels, which can trigger the mitochondrial pathway of apoptosis. Conversely, S1P promotes cell survival and inhibits apoptosis. This compound can be used to track the metabolic flux through this rheostat under different conditions. By measuring the conversion of this compound to NBD ceramide (pro-death) versus NBD-S1P (pro-survival), researchers can investigate how different stimuli or drugs modulate this critical balance.
Figure 4. The Sphingolipid Rheostat in Cell Fate.
C. Drug Discovery and High-Throughput Screening
The enzymes that regulate the sphingolipid rheostat, particularly sphingosine kinases, are attractive targets for drug development. Assays using this compound are highly amenable to high-throughput screening (HTS) formats. For example, a real-time fluorescence assay can measure the activity of SphK by detecting the formation of NBD-S1P from the this compound substrate. This enables the rapid screening of large compound libraries to identify potential inhibitors. Such efforts have contributed to the development of S1P receptor modulators, like fingolimod and ozanimod, which are now approved treatments for autoimmune diseases such as multiple sclerosis and ulcerative colitis by controlling lymphocyte trafficking. The ability to rapidly measure S1P transport also allows for the screening of inhibitors of S1P transporters, which are crucial for maintaining plasma S1P levels.
References
An In-depth Technical Guide to the Intracellular Localization of NBD-Sphingosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intracellular localization of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled sphingosine and its analogs. NBD-sphingolipids are indispensable fluorescent probes for visualizing and quantifying lipid trafficking and metabolism in living and fixed cells. Understanding their subcellular distribution is critical for elucidating the complex roles of sphingolipids in cellular processes and disease.
Principal Intracellular Localization: The Golgi Apparatus
The primary destination for exogenously supplied NBD-sphingosine and its widely used precursor, NBD-C6-ceramide, is the Golgi apparatus .[1] Upon entering the cell, these fluorescent lipid analogs are transported to the Golgi, where they serve as substrates for key enzymes in sphingolipid metabolism.[2][3]
-
NBD-C6-Ceramide as a Precursor: Much of the research on sphingolipid trafficking utilizes NBD-C6-ceramide because it is a direct precursor for complex sphingolipids synthesized in the Golgi.[2] Once it accumulates in the Golgi, NBD-C6-ceramide is metabolized into NBD-sphingomyelin and NBD-glucosylceramide. This metabolic trapping is a key reason for its prominent localization in this organelle. Studies have shown that NBD-C6-ceramide appears in the Golgi within 30 minutes of incubation.
-
Metabolic Conversion: The conversion of NBD-ceramide to its metabolites is essential for its retention and subsequent trafficking. In Kym-1 cells, a derivative that could not be metabolized remained diffusely distributed throughout the cell, highlighting that metabolic conversion is a prerequisite for localization to the Golgi and associated vesicles.
Trafficking Beyond the Golgi
Following metabolism in the Golgi apparatus, NBD-labeled complex sphingolipids are transported to other cellular destinations, primarily the plasma membrane .
-
Vesicular Transport: Newly synthesized NBD-sphingomyelin and NBD-glucosylceramide are sorted into transport vesicles that bud from the trans-Golgi Network (TGN) and move towards the cell surface.
-
Endocytic Recycling: NBD-sphingolipids at the plasma membrane can be internalized via endocytosis. In cultured rat hippocampal neurons, internalized NBD-glucosylceramide and NBD-sphingomyelin are transported from early/recycling endosomes back to the Golgi complex. This retrograde transport pathway underscores the dynamic nature of sphingolipid trafficking.
While the Golgi is the central hub, NBD-sphingosine and its metabolites are also utilized to study other cellular processes:
-
Erythrocyte Export: In erythrocytes, NBD-sphingosine is taken up and converted to NBD-sphingosine-1-phosphate (NBD-S1P), which is then exported from the cell. This process is crucial for maintaining plasma S1P levels.
-
Parasite Uptake: In erythrocytes infected with Plasmodium falciparum, the parasite internalizes host-derived NBD-sphingosine, suggesting a reliance on host sphingolipid pathways.
Signaling and Metabolic Pathways
NBD-sphingosine and its analogs are actively involved in cellular signaling pathways. Their localization is intrinsically linked to their metabolic conversion by resident enzymes in specific organelles. The core metabolic events occur in the Golgi apparatus, where ceramide is converted into sphingomyelin and glucosylceramide. Ceramide can also be deacylated to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form the potent signaling molecule S1P.
Quantitative Data Summary
The metabolic fate of NBD-labeled sphingolipid precursors has been quantified in various cell lines, providing insights into the flux through different metabolic pathways. The data below is primarily derived from studies using NBD-C6-ceramide as the initial substrate.
| Inhibitor | Target Enzyme | Concentration | Effect on NBD-Metabolite Levels |
| PDMP | Glucosylceramide Synthase (GCS) | 0-20 µM | Dose-dependent decrease in NBD-Hexosylceramide. Also shows inhibition of Ceramide Kinase (CERK). |
| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1) | 0-20 µM | Dose-dependent decrease in NBD-Ceramide-1-Phosphate, indicating CERK inhibition. |
| NVP-231 | Ceramide Kinase (CERK) | 0-5 µM | Potent, dose-dependent inhibition of NBD-Ceramide-1-Phosphate formation (IC50 < 10 nM). |
MCF7 cells were treated with inhibitors for 4 hours, followed by 1µM NBD-C6-Ceramide for 1 hour. Metabolites were analyzed by HPLC.
| Time Point | Predominant NBD-Species Location | Key Observation |
| 0-30 min | Golgi Apparatus | Rapid accumulation of NBD-C6-Ceramide in the Golgi. |
| 60 min | Golgi, Transport Vesicles | Peak fluorescence intensity of complex NBD-sphingolipids (NBD-SM, NBD-HexCer, NBD-C1P) within the cells. |
| >60 min | Media, Plasma Membrane | NBD-metabolites begin to appear in the culture media, indicating transport to and release from the plasma membrane. |
Data from MCF7 cells treated with 1µM NBD-C6-Ceramide.
Experimental Protocols
Visualizing the intracellular localization of NBD-sphingosine requires careful preparation, labeling, and imaging. The following protocols are synthesized from established methodologies.
This protocol is widely used to study the synthesis and trafficking of complex sphingolipids from the Golgi apparatus.
-
Cell Preparation:
-
Plate cells (e.g., human skin fibroblasts, CHO, HeLa) on glass coverslips or imaging dishes to achieve 60-80% confluency on the day of the experiment.
-
-
Preparation of NBD-Ceramide/BSA Complex:
-
Prepare a 1 mM stock solution of NBD-C6-ceramide in an organic solvent (e.g., ethanol or chloroform:methanol).
-
For a 5 µM working solution, dilute the stock solution into a balanced salt solution (e.g., HBSS) containing defatted bovine serum albumin (BSA). It is crucial to complex the lipid to BSA for efficient delivery to cells in an aqueous medium.
-
-
Labeling Procedure:
-
Rinse cells with an appropriate medium (e.g., HBSS with 10 mM HEPES).
-
Incubate the cells with 5 µM NBD-C6-ceramide/BSA complex for 30 minutes at 4°C. The low temperature allows the lipid to label the plasma membrane and other intracellular membranes without significant metabolic conversion.
-
Wash the cells several times with ice-cold medium to remove excess probe.
-
Transfer the cells to fresh, pre-warmed (37°C) complete culture medium and incubate for a "chase" period of 30-60 minutes. This allows for the transport of the NBD-ceramide to the Golgi and its subsequent metabolism.
-
-
Imaging:
-
Wash the cells in fresh medium.
-
Mount the coverslip and examine using a fluorescence microscope with a standard FITC filter set (Excitation ~470 nm; Emission ~530 nm).
-
This protocol allows for the quantitative analysis of NBD-sphingolipid species within the cell.
-
Cell Culture and Labeling:
-
Culture cells (e.g., MCF7) in 6-well plates.
-
Treat with any desired inhibitors for the specified time (e.g., 4 hours).
-
Label cells with 1-5 µM NBD-C6-ceramide for 1 hour at 37°C.
-
-
Lipid Extraction:
-
Wash cells with PBS and harvest by scraping.
-
Perform a lipid extraction using a standard method such as a modified Bligh-Dyer extraction.
-
-
HPLC Analysis:
-
Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a fluorescence detector.
-
Separate the different NBD-labeled sphingolipids using an appropriate column and solvent gradient.
-
Quantify the area under the curve for each peak, corresponding to NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide, etc., using known standards.
-
Conclusion
NBD-sphingosine and its analogs are powerful tools for investigating the intricate pathways of sphingolipid metabolism and transport. The primary intracellular accumulation site is the Golgi apparatus, which acts as a central processing hub where these lipids are enzymatically converted into complex sphingolipids before being sorted and transported to the plasma membrane and other destinations. The methodologies and quantitative data presented in this guide provide a framework for researchers to effectively utilize these fluorescent probes to explore the fundamental roles of sphingolipids in cell biology and disease.
References
NBD Sphingosine's effect on cell proliferation and apoptosis
An In-depth Technical Guide on the Core Effects of NBD-Sphingosine on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NBD-sphingosine is a fluorescently labeled, biologically active analog of the endogenous sphingolipid, sphingosine. This molecule serves as a critical tool for investigating the intricate balance between cell survival and programmed cell death (apoptosis). The central mechanism governing these cellular fates is often described by the "sphingolipid rheostat" model, which posits that the relative intracellular concentrations of pro-apoptotic lipids, such as ceramide and sphingosine, versus the pro-survival lipid, sphingosine-1-phosphate (S1P), determine whether a cell proliferates or undergoes apoptosis.[1][2][3] NBD-sphingosine directly engages with this pathway, primarily by acting as a substrate for sphingosine kinases (SphK), the enzymes responsible for producing S1P.[4][5] By mimicking endogenous sphingosine, it has been shown to inhibit cell proliferation and induce apoptosis across various cell lines, making it an invaluable compound for studying sphingolipid metabolism and for the development of therapeutic agents targeting this pathway.
The Sphingolipid Rheostat: Mechanism of Action
The decision for a cell to proliferate or enter apoptosis is heavily influenced by the dynamic equilibrium of key sphingolipid metabolites.
-
Pro-Apoptotic Mediators (Ceramide and Sphingosine): Ceramide, a central molecule in sphingolipid metabolism, and its downstream catabolite, sphingosine, are potent inducers of apoptosis and inhibitors of cell proliferation. Elevated levels of these lipids can trigger cell death through various mechanisms, including the activation of caspase-dependent mitochondrial pathways.
-
Pro-Survival Mediator (Sphingosine-1-Phosphate - S1P): Conversely, S1P, which is generated through the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), promotes cell proliferation and survival. S1P can act as an intracellular second messenger or be secreted to activate a family of G-protein-coupled receptors (S1P₁₋₅) on the cell surface, initiating pro-growth and anti-apoptotic signaling cascades like the Akt and ERK pathways.
NBD-sphingosine, as a sphingosine analog, directly participates in this rheostat. It can be phosphorylated by SphK to form NBD-S1P, making it a useful substrate for assaying SphK activity in vitro and in cells. The primary anti-proliferative and pro-apoptotic effects of exogenously added NBD-sphingosine are attributed to its ability to increase the intracellular pool of sphingosine-like molecules, thereby shifting the sphingolipid balance away from the pro-survival S1P and towards apoptosis.
Quantitative Data: Inhibition of Cell Proliferation
NBD-sphingosine has demonstrated dose-dependent inhibitory effects on the proliferation of various human cell lines. The half-maximal inhibitory concentration (IC₅₀) values quantify this cytotoxic and anti-proliferative activity.
| Cell Line | Cell Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 25.6 |
| PC3 | Prostate Carcinoma | 40.5 |
| HEK293T | Embryonic Kidney | 10.4 |
| HFE-145 | Gastric Epithelial | 12.5 |
| (Data sourced from Cayman Chemical product information based on published research). |
Signaling Pathways and Experimental Visualization
The interplay of sphingolipids is best understood through the visualization of their metabolic and signaling pathways.
References
The Fluorescent Probe NBD-Sphingosine: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD-sphingosine, a fluorescently labeled analog of the bioactive lipid sphingosine, has become an indispensable tool in cell biology and drug discovery. Its intrinsic fluorescence, conferred by the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, allows for the real-time visualization and quantification of sphingolipid metabolism and trafficking within living cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of NBD-sphingosine, with a focus on its utility in studying sphingosine kinase activity and ceramide transport pathways. Detailed experimental protocols and a summary of its key quantitative properties are presented to facilitate its effective use in research and development.
Discovery and Significance
The pioneering work of Lipsky and Pagano in the mid-1980s first introduced the use of NBD-labeled lipids to study the intracellular trafficking of sphingolipids.[1][2] While their initial studies focused on NBD-ceramide as a vital stain for the Golgi apparatus, this research laid the foundation for the development and application of a broader range of fluorescent lipid probes, including NBD-sphingosine.
NBD-sphingosine is a biologically active derivative of sphingosine where the fluorescent NBD moiety is attached to the molecule.[3] This fluorescent tag allows researchers to track the localization and metabolism of sphingosine within cells.[3] It serves as a crucial substrate for sphingosine kinases (SphK1 and SphK2), the enzymes responsible for producing the potent signaling molecule sphingosine-1-phosphate (S1P).[4] Consequently, NBD-sphingosine has become a vital tool for developing and validating high-throughput screening assays for sphingosine kinase inhibitors, which are promising therapeutic targets for cancer and inflammatory diseases.
Synthesis of NBD-Sphingosine
The synthesis of NBD-sphingosine has evolved to improve efficiency and accessibility for researchers.
Early Synthetic Approaches
Initial syntheses of ω-NBD-sphingosine were lengthy, often requiring as many as 13 steps to achieve the final product. These multi-step processes were often complex and resulted in low overall yields, making the probe expensive and less accessible for routine laboratory use.
Modern, Efficient Synthesis
Recognizing the need for a more practical synthetic route, researchers at Cayman Chemical developed a significantly improved, 6-step synthesis of ω-NBD sphingosine. While the detailed, step-by-step protocol is proprietary, the general strategy involves a more convergent and efficient chemical pathway, which has made NBD-sphingosine more affordable and readily available to the scientific community.
Quantitative Data
The utility of NBD-sphingosine as a fluorescent probe is defined by its photophysical and biological properties. The following table summarizes key quantitative data for NBD-sphingosine.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~467 nm | |
| Emission Maximum (λem) | ~538 nm | |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ (for NBD) | |
| Critical Micelle Concentration (CMC) | 13 µM | |
| IC50 (HCT116 cells) | 25.6 µM | |
| IC50 (PC3 cells) | 40.5 µM | |
| IC50 (HEK293T cells) | 10.4 µM | |
| IC50 (HFE-145 cells) | 12.5 µM |
Experimental Protocols
NBD-sphingosine is a versatile tool for a variety of in vitro and cell-based assays. Below are detailed protocols for its application in studying sphingosine kinase activity and intracellular lipid trafficking.
Real-Time High-Throughput Fluorescence Assay for Sphingosine Kinases
This protocol is adapted from a method for monitoring SphK1 and SphK2 activity in real-time.
Materials:
-
NBD-sphingosine
-
Recombinant human SphK1 or SphK2
-
SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycero-phosphate.
-
SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 200 mM KCl, 10% glycerol.
-
ATP
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing the appropriate reaction buffer, enzyme (SphK1 or SphK2), and NBD-sphingosine.
-
If screening for inhibitors, add the test compounds to the wells of the 384-well plate.
-
Initiate the reaction by adding ATP to the master mix and dispensing it into the wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the change in fluorescence over time. The phosphorylation of NBD-sphingosine to NBD-sphingosine-1-phosphate leads to a change in the fluorescence signal.
-
Calculate the initial reaction rates from the fluorescence data to determine enzyme activity and inhibitor potency.
Visualization of NBD-Lipid Uptake and Trafficking in Mammalian Cells
This protocol provides a general method for visualizing the internalization and trafficking of NBD-sphingosine in cultured mammalian cells using confocal microscopy.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
NBD-sphingosine
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Confocal microscope
Procedure:
-
Preparation of NBD-sphingosine-BSA Complex:
-
Prepare a stock solution of NBD-sphingosine in ethanol.
-
Prepare a solution of defatted BSA in HBSS/HEPES.
-
Inject the NBD-sphingosine stock solution into the vortexing BSA solution to form a complex. This improves the solubility and delivery of the lipid to the cells.
-
-
Cell Labeling:
-
Wash the cultured cells with an appropriate medium (e.g., HBSS/HEPES).
-
Incubate the cells with the NBD-sphingosine-BSA complex (typically 5 µM) for 30 minutes at 4°C. This allows the probe to label the plasma membrane.
-
-
Trafficking:
-
Wash the cells with ice-cold medium to remove unbound probe.
-
Incubate the cells in fresh, warm medium at 37°C for a desired period (e.g., 30-60 minutes) to allow for internalization and trafficking of the NBD-sphingosine.
-
-
Back-Exchange (Optional):
-
To visualize only the internalized lipid, perform a "back-exchange" by incubating the cells with a solution of defatted BSA. This will remove any NBD-sphingosine remaining in the outer leaflet of the plasma membrane.
-
-
Imaging:
-
Mount the coverslips or dishes and visualize the cells using a confocal microscope with appropriate filter sets for the NBD fluorophore (Excitation: ~467 nm, Emission: ~538 nm).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving sphingosine and ceramide, where NBD-sphingosine serves as a valuable research tool.
Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.
Caption: Ceramide Transport and Metabolism Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying sphingolipid trafficking using NBD-sphingosine.
Caption: Experimental Workflow for NBD-Sphingosine Trafficking.
References
NBD Sphingosine as a fluorescent analog of sphingosine
An in-depth exploration of NBD Sphingosine as a fluorescent analog for studying sphingolipid metabolism, signaling, and transport.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (NBD-Sph), a fluorescently labeled derivative of sphingosine. This analog has become an invaluable tool for investigating the intricate roles of sphingolipids in cellular processes. This document details its properties, experimental applications, and the signaling pathways it helps to elucidate.
Introduction to this compound
This compound is a biologically active derivative of sphingosine tagged with a fluorescent nitrobenzoxadiazole (NBD) group.[1][2][3] This fluorescent tag allows for the direct visualization and quantification of sphingosine's cellular localization, metabolism, and transport.[2][4] Its structural similarity to endogenous sphingosine allows it to be recognized and processed by the same enzymatic machinery, making it a reliable tracer for studying sphingolipid metabolic pathways.
Physicochemical and Fluorescent Properties
The utility of this compound as a research tool is fundamentally linked to its specific chemical and fluorescent characteristics. These properties dictate its handling, experimental application, and the methods used for its detection.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol | |
| CAS Number | 1449370-25-5 | |
| Molecular Formula | C₂₄H₃₉N₅O₅ | |
| Molecular Weight | 477.60 g/mol | |
| Purity | ≥95% | |
| Appearance | Solution in ethanol | |
| Solubility | Ethanol: 1 mg/ml | |
| Storage Conditions | Store at -20°C. For stock solutions, store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |
| Stability | ≥ 2 years at -20°C | |
| Fluorescence | The NBD fluorophore has distinct spectral properties that are sensitive to the local environment. |
Cellular Metabolism and Signaling Pathways
Once introduced to a cellular system, this compound is processed through the same metabolic pathways as its natural counterpart. This allows researchers to trace the flux of sphingosine through various enzymatic steps and into different sphingolipid species.
NBD-Sph can be incorporated into cells and subsequently metabolized into several key NBD-labeled sphingolipids, including NBD-ceramide, NBD-sphingomyelin, and NBD-sphingosine-1-phosphate (NBD-S1P). This metabolic conversion is a critical aspect of its use as a tracer.
Sphingolipid Metabolism Workflow
The following diagram illustrates the primary metabolic fate of this compound within the cell.
Caption: Metabolic fate of this compound within a typical mammalian cell.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
A critical metabolic product of sphingosine is Sphingosine-1-Phosphate (S1P), a potent signaling molecule that acts both intracellularly and extracellularly. NBD-S1P, the fluorescent analog of S1P, allows for the study of S1P transport and receptor interaction. S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.
Caption: Extracellular signaling pathway of this compound-1-Phosphate.
Experimental Applications and Protocols
This compound is a versatile tool employed in a variety of experimental contexts to probe sphingolipid biology.
Studying Cellular Uptake and Trafficking
The fluorescent nature of this compound allows for real-time visualization of its uptake and subsequent distribution within cellular compartments using fluorescence microscopy.
Experimental Workflow for Cellular Localization Studies:
Caption: A typical workflow for studying the cellular uptake and trafficking of this compound.
Enzyme Activity Assays
This compound serves as a substrate for several key enzymes in sphingolipid metabolism, enabling the development of fluorescence-based assays to measure their activity.
-
Sphingosine Kinase (SphK) Assay: The conversion of NBD-Sph to the more polar NBD-S1P can be monitored to determine SphK activity. This is particularly useful for screening potential inhibitors of SphK, which are of interest in drug development.
-
Ceramide Synthase (CerS) Assay: NBD-sphinganine, a related compound, is used to measure CerS activity by monitoring the formation of NBD-ceramide. NBD-Sph can also serve as a substrate for some CerS isoforms.
Protocol for a Fluorometric Sphingosine Kinase Assay:
-
Prepare cell lysate or purified enzyme.
-
Prepare a reaction mixture containing assay buffer, the enzyme source, and any potential inhibitors.
-
Initiate the reaction by adding this compound (e.g., final concentration of 5 µM).
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescent NBD-S1P product using a fluorescence plate reader or imaging system.
Cytotoxicity Studies
It is important to note that this compound can exhibit cytotoxic effects at higher concentrations. Therefore, it is crucial to determine the optimal, non-toxic concentration for each cell type and experimental setup.
| Cell Line | IC₅₀ (µM) | Reference(s) |
| HCT116 | 25.6 | |
| PC3 | 40.5 | |
| HEK293T | 10.4 | |
| HFE-145 | 12.5 |
Conclusion
This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its ability to mimic endogenous sphingosine allows for detailed investigations into metabolic pathways, enzyme kinetics, cellular trafficking, and signaling events. By providing a means to visualize and quantify these processes, this compound continues to be an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. Careful consideration of its properties and potential cytotoxicity is essential for its effective and accurate application in experimental settings.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging with NBD Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD Sphingosine is a fluorescently labeled analog of sphingosine, a critical bioactive lipid involved in a myriad of cellular processes including signal transduction, cell proliferation, and apoptosis.[1] The covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore allows for the real-time visualization of sphingosine's subcellular localization, transport, and metabolism in living cells. This powerful tool enables researchers to investigate the intricate dynamics of sphingolipid pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. This compound is readily taken up by cells and can serve as a substrate for enzymes like sphingosine kinase, which phosphorylates it to form sphingosine-1-phosphate (S1P), a key signaling molecule.[1] Its incorporation into cellular membranes and subsequent metabolic conversion can be tracked using fluorescence microscopy, providing valuable insights into the spatiotemporal regulation of sphingolipid signaling.
Quantitative Data
The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging applications.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~466 nm | [2] |
| Emission Maximum (λem) | ~536 nm | [2] |
| Recommended Laser Line | 488 nm | |
| Recommended Filter Set | FITC/GFP | [3] |
Table 2: Recommended Experimental Parameters for Live-Cell Imaging
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 60-80% confluency | Ensure cells are in a logarithmic growth phase. |
| This compound-BSA Complex Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30-60 minutes | Time can be adjusted based on cell type and experimental goals. |
| Incubation Temperature | 37°C | For visualizing metabolic trafficking. A 4°C incubation can be used to label the plasma membrane with reduced endocytosis. |
| Live-Cell Imaging Medium | Serum-free medium or HBSS | To reduce background fluorescence. |
Signaling Pathway
This compound can be used to visualize the initial steps of the sphingosine-1-phosphate (S1P) signaling pathway. Upon entering the cell, this compound can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce NBD-S1P. This metabolite can then be exported out of the cell to act on S1P receptors, or it can be further metabolized.
Caption: Metabolic and signaling pathway of this compound.
Experimental Protocols
This section provides a detailed methodology for live-cell imaging using this compound.
Protocol 1: Preparation of this compound-BSA Complex (100 µM Stock Solution)
Materials:
-
This compound
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass test tubes
-
Nitrogen gas source (optional)
-
Vortex mixer
Procedure:
-
Prepare this compound Stock: Prepare a 1 mM stock solution of this compound in absolute ethanol.
-
Aliquot and Dry: In a glass test tube, dispense an appropriate volume of the 1 mM this compound stock solution. Evaporate the solvent under a gentle stream of nitrogen or by air drying to form a thin lipid film at the bottom of the tube.
-
Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS or PBS.
-
Complexation: Add the BSA solution to the dried this compound film. Vortex vigorously for 2-3 minutes to facilitate the complexation of this compound with BSA. The resulting 100 µM this compound-BSA complex should be a clear solution.
-
Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Labeling and Imaging
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., serum-free medium or HBSS)
-
This compound-BSA complex (from Protocol 1)
-
37°C incubator with 5% CO₂
-
Fluorescence microscope with environmental chamber
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
Washing: On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.
-
Labeling Solution Preparation: Dilute the 100 µM this compound-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.
-
Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Acquire images using a standard FITC/GFP filter set.
Caption: Workflow for this compound live-cell imaging.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence | - Low concentration of this compound. - Inefficient uptake by cells. - Incorrect filter set. | - Increase the concentration of the this compound-BSA complex. - Ensure the BSA complex was prepared correctly with fatty acid-free BSA. - Verify the use of a standard FITC/GFP filter set. |
| High Background Fluorescence | - Incomplete removal of unbound probe. - Probe concentration is too high. | - Increase the number and duration of washes after labeling. - Perform a "back-exchange" by incubating with 1% fatty acid-free BSA in medium for 10-15 minutes after labeling to remove probe from the plasma membrane. - Titrate the probe concentration to find the optimal balance between signal and background. |
| Phototoxicity or Cell Death | - Excessive exposure to excitation light. - High probe concentration. | - Reduce the intensity and duration of light exposure during imaging. - Use a lower concentration of this compound. - Ensure cells are healthy and not overly confluent before starting the experiment. |
| Non-specific Localization | - Probe aggregation. - Altered lipid metabolism in the specific cell type. | - Ensure the this compound-BSA complex is fully dissolved and not aggregated. - Be aware of the specific metabolic pathways of the cell line being used. |
References
Application Notes and Protocols for NBD Sphingosine in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NBD Sphingosine, a fluorescently labeled analog of the bioactive lipid sphingosine, for confocal microscopy studies. This powerful tool enables the visualization and analysis of critical cellular processes, including lipid trafficking, metabolism, and signaling pathways.
Introduction to this compound
This compound is a derivative of sphingosine that is tagged with a nitrobenzoxadiazole (NBD) fluorescent group.[1][2] This fluorescent labeling allows for the direct visualization of sphingosine's localization and metabolism within living cells using techniques like confocal microscopy.[1][2] Its biological activity is retained, making it a valuable probe for studying the roles of sphingolipids in various cellular functions, such as cell proliferation, apoptosis, and signal transduction.[1]
Key Applications in Confocal Microscopy
-
Visualizing Lipid Trafficking and Localization: Track the movement and accumulation of sphingosine within cellular compartments, particularly the Golgi apparatus.
-
Monitoring Sphingolipid Metabolism: Observe the conversion of this compound into its metabolites, such as NBD ceramide and this compound-1-phosphate.
-
Studying Enzyme Activity: Develop assays to measure the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases.
-
High-Throughput Screening: Facilitate the screening of potential inhibitors of sphingolipid metabolic enzymes.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for this compound and related compounds.
Table 1: Spectral Properties of NBD Fluorophore
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~467 nm | |
| Emission Maximum (Em) | ~538 nm | |
| Common Laser Line | 488 nm | |
| Common Emission Filter | 525/50 nm |
Table 2: Recommended Experimental Parameters
| Parameter | Value | Reference |
| Labeling Concentration | 2-5 µM | |
| Incubation Time (Live Cells) | 30 - 60 minutes | |
| Incubation Temperature | 37°C |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Trafficking
This protocol details the steps for labeling live cells with this compound to visualize its uptake and intracellular transport.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate filter sets
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically a 1:1 molar ratio). This complex enhances the delivery of the hydrophobic this compound to the cells.
-
-
Cell Preparation:
-
Culture cells to 60-70% confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
On the day of the experiment, replace the culture medium with pre-warmed, serum-free imaging medium.
-
-
Labeling of Cells:
-
Dilute the this compound-BSA complex in the imaging medium to a final working concentration of 2-5 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells three times with pre-warmed imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Immediately transfer the cells to the confocal microscope for imaging.
-
-
Confocal Microscopy:
-
Use a 488 nm laser line for excitation and collect the emitted fluorescence using a bandpass filter centered around 538 nm (e.g., 525/50 nm).
-
Acquire images at desired time intervals to observe the dynamic trafficking of this compound.
-
Protocol 2: Fixed-Cell Staining of the Golgi Apparatus with NBD Ceramide (Metabolite of this compound)
This protocol is for visualizing the Golgi apparatus, a common destination for sphingolipid metabolites, in fixed cells.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
PBS
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Labeling:
-
Follow steps 1-3 from Protocol 1 to label the cells with this compound.
-
-
Cell Fixation:
-
After the desired incubation time for metabolic conversion to NBD ceramide, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Confocal Microscopy:
-
Image the fixed cells using the same confocal settings as described in Protocol 1. The NBD fluorescence will highlight the Golgi apparatus where NBD ceramide accumulates.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key sphingolipid metabolic and signaling pathways, as well as a typical experimental workflow for using this compound in confocal microscopy.
Caption: Sphingolipid Metabolism Pathway.
Caption: S1P Signaling Pathway.
Caption: Experimental Workflow.
References
Application Note and Protocol: Sphingosine Kinase Activity Assay Using NBD-Sphingosine
Introduction
Sphingosine kinases (SKs or SphKs) are conserved lipid kinases that catalyze the ATP-dependent phosphorylation of sphingosine to generate the bioactive signaling lipid, sphingosine-1-phosphate (S1P)[1]. There are two main isoforms, SK1 and SK2[1]. S1P plays a critical role in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation[2][3][4]. The balance between pro-apoptotic sphingosine and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. Dysregulation of sphingosine kinase activity has been implicated in numerous diseases, including cancer, making these enzymes significant therapeutic targets.
This application note provides a detailed protocol for a fluorescence-based assay to measure sphingosine kinase activity using NBD-sphingosine as a substrate. The assay relies on the differential solubility of the fluorescently labeled substrate and product. NBD-sphingosine is lipophilic and partitions into an organic solvent phase, while the phosphorylated product, NBD-sphingosine-1-phosphate, is polar and remains in the aqueous phase. The enzymatic activity is quantified by measuring the fluorescence of the NBD-sphingosine-1-phosphate in the aqueous phase.
Signaling Pathway
Caption: Overview of the Sphingosine Kinase Signaling Pathway.
Experimental Workflow
Caption: Experimental workflow for the NBD-Sphingosine Kinase Assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Example Catalog No. |
| NBD-Sphingosine | Avanti Polar Lipids | 810205 |
| Sphingosine Kinase 1 (human, recombinant) | BPS Bioscience | 78026 |
| ATP | Sigma-Aldrich | A2383 |
| Tris-HCl | Thermo Fisher Scientific | 15567027 |
| MgCl₂ | Sigma-Aldrich | M1028 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Chloroform | Sigma-Aldrich | C2432 |
| Methanol | Sigma-Aldrich | 322415 |
| KCl | Sigma-Aldrich | P9333 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
Experimental Protocols
Preparation of Reagents
-
Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100. Store at 4°C.
-
NBD-Sphingosine Stock Solution (1 mM): Dissolve NBD-sphingosine in ethanol. Store at -20°C, protected from light.
-
Substrate Working Solution (50 µM): Dilute the NBD-sphingosine stock solution in Kinase Assay Buffer.
-
ATP Stock Solution (10 mM): Dissolve ATP in water, adjust pH to 7.4, and store in aliquots at -20°C.
-
Enzyme Solution: Dilute the recombinant sphingosine kinase in 1X Kinase Assay Buffer to the desired concentration. Keep on ice.
Sphingosine Kinase Reaction
-
In a 96-well plate, add the components in the following order for a 50 µL final reaction volume. Include controls such as "no enzyme" and "no ATP".
-
10 µL of 5X Kinase Assay Buffer
-
ddH₂O to a final volume of 50 µL
-
10 µL of Enzyme Solution
-
10 µL of 50 µM NBD-Sphingosine Working Solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP.
-
Incubate the plate at 37°C for 30-60 minutes.
Lipid Extraction and Phase Separation
-
Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v).
-
Vortex the plate for 1 minute.
-
Add 50 µL of 1 M KCl to induce phase separation.
-
Vortex the plate again for 1 minute.
-
Centrifuge the plate at 1,500 x g for 10 minutes.
Fluorescence Measurement
-
Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate.
-
Measure the fluorescence using a plate reader with excitation at approximately 474 nm and emission at approximately 539 nm.
Data Presentation
Table 1: Reaction Component Concentrations
| Component | Stock Concentration | Volume per Well | Final Concentration |
| 5X Kinase Assay Buffer | 5X | 10 µL | 1X |
| Enzyme Solution | Variable | 10 µL | Variable |
| NBD-Sphingosine | 50 µM | 10 µL | 10 µM |
| ATP | 10 mM | 5 µL | 1 mM |
| ddH₂O | N/A | 25 µL | N/A |
| Total Volume | 50 µL |
Table 2: Typical Assay Parameters
| Parameter | Recommended Value |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
| Excitation Wavelength | ~474 nm |
| Emission Wavelength | ~539 nm |
| Enzyme Concentration | 50-200 ng/well |
| Substrate (NBD-Sphingosine) Km | ~5-15 µM (isoform dependent) |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | Incomplete phase separation | Ensure thorough vortexing and adequate centrifugation time/speed. |
| Contamination of aqueous phase with organic phase | Carefully aspirate the aqueous phase without disturbing the interface. | |
| Low Signal/No Activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling. |
| Suboptimal reaction conditions | Optimize ATP concentration, pH, and incubation time. | |
| Incorrect fluorescence settings | Verify the excitation and emission wavelengths for NBD. | |
| High Well-to-Well Variability | Pipetting inaccuracies | Use calibrated pipettes; prepare a master mix for common reagents. |
| Inconsistent incubation times | Use a multichannel pipette to start/stop reactions simultaneously. |
References
- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. Scholars@Duke publication: Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. [scholars.duke.edu]
Application Notes and Protocols for Ceramide Synthase Assay Using NBD-Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive lipids involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] The synthesis of ceramides is primarily catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoA substrates of varying chain lengths.[2][3] Dysregulation of ceramide metabolism has been implicated in various pathologies, such as diabetes and neurodegenerative diseases.[1][3] Therefore, the accurate measurement of CerS activity is crucial for understanding its physiological roles and for the development of therapeutic interventions.
This document provides a detailed protocol for a non-radioactive, fluorescence-based assay to determine ceramide synthase activity using N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-labeled sphingosine (or its saturated analog, sphinganine) as a substrate. This assay offers a safer and more accessible alternative to traditional radioactive methods, with comparable sensitivity and reliability. The fluorescent NBD group allows for the quantification of the product, NBD-ceramide, through various analytical techniques.
Principle of the Assay
The ceramide synthase assay using NBD-sphingosine is based on the enzymatic transfer of a fatty acyl group from a fatty acyl-CoA donor to the amino group of NBD-sphingosine. This reaction, catalyzed by ceramide synthase present in a biological sample (e.g., cell or tissue homogenates), results in the formation of fluorescent N-NBD-ceramide. The amount of NBD-ceramide produced is directly proportional to the CerS activity. The substrate and product can be separated and the product quantified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).
Signaling Pathway Context
Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.
Experimental Protocols
This protocol is adapted from established methodologies and can be modified based on the specific experimental requirements.
Materials and Reagents
-
NBD-Sphingosine or NBD-Sphinganine: Fluorescent substrate.
-
Fatty Acyl-CoAs: (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA) Specific for different CerS isoforms.
-
Defatted Bovine Serum Albumin (BSA): To solubilize lipids.
-
Biological Sample: Cell or tissue homogenates containing ceramide synthase.
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).
-
Reaction Stop Solution: (e.g., Chloroform:Methanol mixture).
-
Quantification System: TLC plate reader, HPLC with fluorescence detector, or fluorescent ELISA reader.
-
Solid Phase Extraction (SPE) C18 columns (optional).
Experimental Workflow
References
Application Notes: NBD-Sphingosine for Studying Lipid Trafficking in the Golgi Apparatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-sphingosine is a fluorescently labeled analog of sphingosine, a fundamental building block of sphingolipids. This synthetic probe incorporates the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, which allows for the visualization and tracking of sphingolipid metabolism and transport within living and fixed cells using fluorescence microscopy.[1][2] Due to its short acyl chain, NBD-sphingosine readily inserts into cellular membranes and is transported to the Golgi apparatus.[2] Within the Golgi, it serves as a substrate for enzymes involved in sphingolipid synthesis, making it an invaluable tool for investigating the intricate processes of lipid trafficking, metabolism, and sorting within this central organelle of the secretory pathway.[3][4]
Mechanism of Golgi-Specific Staining
The selective accumulation of NBD-derived fluorescence in the Golgi apparatus is not due to a direct affinity of NBD-sphingosine for this organelle. Instead, it is a dynamic process involving cellular uptake, transport, and subsequent metabolic conversion.
-
Cellular Uptake: NBD-sphingosine, typically complexed with bovine serum albumin (BSA) to enhance its solubility in aqueous culture media, is taken up by cells.
-
Transport to the Golgi: Following uptake, NBD-sphingosine is transported to the Golgi apparatus. This transport can bypass the endoplasmic reticulum.
-
Metabolic Trapping: The Golgi is a primary site for sphingolipid metabolism. Here, NBD-sphingosine is enzymatically converted into various fluorescent sphingolipid derivatives, such as NBD C6-ceramide, NBD-sphingomyelin, and NBD-glucosylceramide. These fluorescent metabolites are effectively "trapped" and accumulate within the Golgi cisternae, leading to the characteristic bright and specific staining of this organelle. It is the formation of these metabolites, rather than the initial probe itself, that is responsible for the Golgi labeling.
Data Presentation
Table 1: Comparison of Fluorescent Probes for Golgi Staining
| Probe | Excitation/Emission (nm) | Key Advantages | Key Disadvantages |
| NBD C6-Ceramide | 466/536 | Well-established for Golgi staining; its metabolism is a direct indicator of Golgi enzyme activity. | Lower photostability compared to BODIPY dyes; fluorescence is sensitive to cholesterol levels. |
| BODIPY FL C5-Ceramide | 504/511 | Brighter, more photostable than NBD; less sensitive to environmental polarity. | The bulky BODIPY fluorophore may have a greater impact on lipid behavior compared to NBD. |
| BODIPY TR Ceramide | 587/615 | Red-shifted fluorescence allows for multiplexing with green fluorescent probes. | Similar potential for steric hindrance as other BODIPY probes. |
Table 2: Typical Experimental Parameters for NBD-Sphingosine/Ceramide Labeling
| Parameter | Live-Cell Imaging | Fixed-Cell Staining |
| Probe Concentration | 5 µM (complexed with BSA) | 5 µM (complexed with BSA) |
| Incubation Temperature | 4°C (for initial binding), then 37°C (for internalization and trafficking) | 4°C |
| Incubation Time | 30 minutes at 4°C, followed by 30 minutes at 37°C | 30 minutes at 4°C |
| Wash/Back-Exchange | Wash with cold medium; optional back-exchange with defatted BSA to remove plasma membrane signal. | Rinse with a solution of defatted BSA (e.g., 0.34 mg/mL) to enhance Golgi-specific signal. |
Experimental Protocols
Protocol 1: Preparation of NBD C6-Ceramide-BSA Complex
This protocol describes the preparation of a 100 µM NBD C6-Ceramide/BSA complex, which is essential for delivering the hydrophobic lipid to cells in an aqueous medium.
Materials:
-
NBD C6-Ceramide (e.g., Cayman Chemical 62527)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Absolute ethanol
-
Nitrogen gas source
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
In a glass vial, dispense 100 µL of a 1 mM NBD C6-Ceramide stock solution (in a solvent like chloroform or ethanol).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the dried lipid film in 200 µL of absolute ethanol.
-
In a separate sterile tube, prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
-
While vortexing the BSA solution, slowly add the 200 µL of the NBD C6-Ceramide/ethanol solution.
-
The resulting solution is a 100 µM NBD C6-Ceramide/BSA complex.
-
Store the complex at -20°C for future use.
Workflow for preparing the NBD-Ceramide-BSA complex.
Protocol 2: Live-Cell Imaging of Lipid Trafficking to the Golgi
This protocol details the steps for labeling the Golgi apparatus in living cells to observe lipid transport in real-time.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
NBD C6-Ceramide-BSA complex (from Protocol 1)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Complete cell culture medium
Procedure:
-
Grow cells to a suitable confluency (e.g., 50-70%) on an appropriate imaging vessel.
-
Rinse the cells twice with pre-chilled (4°C) HBSS/HEPES.
-
Prepare a 5 µM working solution of the NBD C6-Ceramide-BSA complex in ice-cold HBSS/HEPES.
-
Incubate the cells with the 5 µM NBD C6-Ceramide solution for 30 minutes at 4°C. This allows the lipid to bind to the plasma membrane while minimizing endocytosis.
-
Wash the cells three times with ice-cold HBSS/HEPES to remove excess unbound probe.
-
Add pre-warmed (37°C) complete cell culture medium to the cells.
-
Incubate the cells at 37°C for 30 minutes to allow for internalization and transport of the probe to the Golgi apparatus.
-
Rinse the cells with fresh, warm medium.
-
Immediately proceed with imaging using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~466 nm, Emission ~536 nm).
Workflow for live-cell imaging of the Golgi apparatus.
Protocol 3: Staining the Golgi Apparatus in Fixed Cells
This protocol is for visualizing the Golgi in cells that have been chemically fixed.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
NBD C6-Ceramide-BSA complex (from Protocol 1)
-
HBSS/HEPES or PBS
-
Defatted BSA solution (e.g., 2 mg/mL or 10% fetal calf serum)
-
Mounting medium
Procedure:
-
Rinse cells with HBSS/HEPES.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Transfer the coverslips to an ice bath.
-
Incubate with 5 µM NBD C6-Ceramide-BSA complex in ice-cold HBSS/HEPES for 30 minutes at 4°C.
-
Rinse the cells several times with HBSS/HEPES.
-
To enhance the Golgi-specific signal, incubate the cells with a solution of defatted BSA or fetal calf serum for 30-90 minutes at room temperature. This step, known as back-exchange, removes probe molecules that are loosely associated with other membranes.
-
Wash the cells in fresh HBSS/HEPES.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 4: Quantitative Analysis of NBD-Ceramide Metabolism by HPLC
This method allows for the quantification of NBD-ceramide conversion to its metabolites, providing a measure of the activity of key Golgi-resident enzymes.
Materials:
-
Cultured cells in 60 mm dishes
-
NBD C6-Ceramide-BSA complex
-
Methanol, Chloroform, Water (HPLC grade)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Labeling: Plate approximately 2.5 x 10^5 cells in 60 mm dishes. Label the cells with a final concentration of 1 µM NBD C6-Ceramide-BSA complex in their culture medium for 1 hour at 37°C.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells with cold PBS.
-
Scrape the cells into a glass tube.
-
Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a precise ratio (e.g., 1:2 v/v), followed by phase separation with chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation: Dry the extracted lipids under nitrogen gas and resuspend them in a suitable solvent for HPLC injection (e.g., methanol/chloroform).
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a solvent gradient (e.g., methanol/water mixtures) to separate the different NBD-labeled lipid species (NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide, etc.).
-
Detect the fluorescent lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD (e.g., Ex: 466 nm, Em: 536 nm).
-
-
Quantification: Integrate the peak areas for each NBD-labeled metabolite and compare them to standards to determine their relative or absolute amounts. This provides a quantitative measure of the flux through different sphingolipid metabolic pathways in the Golgi.
Workflow for HPLC-based analysis of NBD-lipid metabolism.
Signaling and Metabolic Pathway in the Golgi
Once NBD-sphingosine or its ceramide analog reaches the Golgi, it is metabolized by a series of resident enzymes. This metabolic flux is central to its use as a functional probe of the Golgi.
Metabolic fate of NBD-Ceramide in the Golgi apparatus.
Applications and Considerations
-
Visualizing Golgi Dynamics: NBD-sphingosine and its derivatives are excellent tools for observing the morphology and dynamics of the Golgi apparatus in living cells, including its fragmentation and reassembly during mitosis.
-
Studying Lipid Transport: These probes can be used to study the transport of lipids from the Golgi to other destinations, such as the plasma membrane.
-
Assessing Enzyme Activity: The conversion of NBD-ceramide to its metabolites can be used as an in-situ assay to measure the activity of enzymes like glucosylceramide synthase and sphingomyelin synthase.
-
Drug Screening: This system can be adapted to screen for compounds that inhibit or alter sphingolipid metabolism and trafficking.
Important Considerations:
-
Potential Artifacts: The NBD moiety is bulky and may alter the biophysical properties and trafficking of the lipid compared to its endogenous counterpart.
-
Photostability: NBD is less photostable than other fluorophores like BODIPY, which may be a limitation for long-term time-lapse imaging.
-
Metabolic Differences: The short acyl chain of NBD C6-Ceramide facilitates its rapid movement through membranes but also means its metabolism may not perfectly mirror that of long-chain natural ceramides.
References
Application Notes: In Vitro Sphingosine Kinase Inhibitor Screening with NBD-Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine kinases (SKs) are lipid kinases that phosphorylate sphingosine to the signaling molecule sphingosine-1-phosphate (S1P). The two isoforms, SK1 and SK2, are key regulators of the "sphingolipid rheostat," balancing the levels of pro-apoptotic sphingosine and pro-survival S1P. Dysregulation of SK activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets.
This document provides a detailed protocol for an in vitro fluorescence-based assay to screen for inhibitors of sphingosine kinase using (7-nitro-2-1,3-benzoxadiazol-4-yl)-sphingosine (NBD-sphingosine) as a substrate. The assay relies on the principle that the phosphorylation of NBD-sphingosine by SK results in the formation of NBD-sphingosine-1-phosphate (NBD-S1P). This phosphorylation event alters the fluorescent properties of the NBD moiety, allowing for the quantification of enzyme activity and the determination of inhibitor potency. This method offers a sensitive, continuous, and high-throughput-compatible alternative to traditional radioactive assays.
Sphingosine Kinase Signaling Pathway
The following diagram illustrates the central role of sphingosine kinase in the sphingolipid signaling pathway.
Caption: Overview of the Sphingosine Kinase 1 (SK1) signaling pathway.
Experimental Protocols
This section details the materials and methods for the in vitro sphingosine kinase inhibitor screening assay using NBD-sphingosine.
Materials and Reagents
-
Enzyme: Recombinant human Sphingosine Kinase 1 (SK1)
-
Substrate: NBD-sphingosine
-
Positive Control Inhibitor: PF-543 or other known SK inhibitor
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100
-
ATP Solution: 10 mM ATP in water
-
Test Compounds (Inhibitors): Dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader capable of excitation at ~468 nm and emission at ~540 nm for endpoint assays, or continuous monitoring. A secondary wavelength setting for real-time assays (Excitation: ~550 nm, Emission: ~584 nm) can also be utilized.
Experimental Workflow Diagram
The following diagram outlines the key steps in the inhibitor screening protocol.
Caption: Experimental workflow for the NBD-sphingosine based SK1 inhibitor screening assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Dilute the recombinant SK1 enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a working solution of NBD-sphingosine in Assay Buffer. The final concentration in the assay is typically near the Km value (e.g., 5-10 µM).
-
Prepare a working solution of ATP in Assay Buffer. The final concentration should be at or near the Km for ATP (e.g., 10-50 µM).
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or DMSO (vehicle control)
-
Diluted SK1 enzyme solution
-
-
Include control wells:
-
100% Activity Control: Contains enzyme and DMSO (no inhibitor).
-
Blank (No Enzyme) Control: Contains Assay Buffer, DMSO, and substrate, but no enzyme.
-
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the NBD-sphingosine and ATP solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase for the 100% activity control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
For endpoint assays, a common wavelength pair is Excitation ~468 nm and Emission ~540 nm.
-
For real-time kinetic assays, which can offer more detailed mechanistic insights, monitor the increase in fluorescence at Excitation ~550 nm and Emission ~584 nm over time.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (no enzyme) wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known sphingosine kinase inhibitors determined using NBD-sphingosine based assays.
| Inhibitor | Target Isoform(s) | Reported IC50 (nM) | Reference |
| PF-543 | SK1-selective | 3.6 | [2] |
| SKI-II (SphK Inhibitor II) | Dual SK1/SK2 | ~5,000 - 12,000 | [2] |
| DMS (N,N-Dimethylsphingosine) | Non-selective | ~5,000 - 10,000 | |
| ABC294640 | SK2-selective | ~10,000 | [3] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, incubation time). The values presented here are for comparative purposes.
Conclusion
The NBD-sphingosine based assay provides a robust and efficient platform for the in vitro screening and characterization of sphingosine kinase inhibitors. Its fluorescence-based readout is amenable to high-throughput screening, facilitating the discovery of novel therapeutic agents targeting the sphingolipid signaling pathway. Careful optimization of assay parameters is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for NBD-Sphingosine Labeling of the Plasma Membrane in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-sphingosine is a fluorescently labeled analog of sphingosine, a critical bioactive lipid involved in numerous cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and tracking of sphingosine localization and metabolism within live cells.[1] These application notes provide a detailed guide for utilizing NBD-sphingosine to specifically label the plasma membrane of live cells, a crucial first step in studying its subsequent trafficking and signaling functions.
Sphingolipids are essential components of eukaryotic cell membranes, playing both structural and signaling roles.[2] The initial interaction and incorporation of sphingosine into the plasma membrane is a key event that dictates its metabolic fate and signaling outcomes. By selectively labeling the plasma membrane, researchers can monitor the internalization of NBD-sphingosine and its transport to various organelles, providing insights into the dynamics of sphingolipid metabolism and the mechanisms of sphingosine-mediated signaling.[3]
This document outlines the principles of NBD-sphingosine labeling, provides detailed protocols for plasma membrane staining, and offers guidance on data acquisition and analysis.
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| NBD-Sphingosine Stock Solution | 1 mM in ethanol or DMSO | Store at -20°C, protected from light. |
| BSA for Complexation | Fatty-acid-free BSA | Crucial for efficient delivery to cells. |
| NBD-Sphingosine:BSA Molar Ratio | 1:1 | Ensures proper complexation and solubility. |
| Final Labeling Concentration | 2 - 10 µM | Optimal concentration should be determined empirically for each cell type. A common starting point is 5 µM. |
| Incubation Temperature | 4°C | Minimizes endocytosis to specifically label the plasma membrane. |
| Incubation Time | 15 - 30 minutes | Sufficient for plasma membrane binding at 4°C. |
| NBD Excitation Maximum | ~467 nm | |
| NBD Emission Maximum | ~538 nm | |
| NBD-Sphingosine IC50 (Cytotoxicity) | 10.4 - 40.5 µM (cell line dependent, 24h exposure) | For short-term labeling, cytotoxicity is generally low at recommended concentrations. |
Spectral Properties of NBD-Sphingosine
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Common Filter (nm) |
| NBD | ~467 | ~538 | 488 | 525/50 |
Experimental Protocols
Protocol 1: Preparation of NBD-Sphingosine-BSA Complex
This protocol describes the preparation of a 100 µM NBD-sphingosine/BSA complex stock solution, adapted from methods for other NBD-labeled lipids.
Materials:
-
NBD-sphingosine
-
Fatty-Acid-Free Bovine Serum Albumin (BSA)
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes or glass test tubes
-
Nitrogen gas line or vacuum desiccator
-
Vortex mixer
-
Water bath or heat block set to 37°C
Procedure:
-
Prepare NBD-Sphingosine Stock: Prepare a 1 mM stock solution of NBD-sphingosine in absolute ethanol.
-
Aliquot and Dry: In a glass test tube, dispense the required volume of the 1 mM NBD-sphingosine stock solution. Dry the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin film.
-
Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty-acid-free BSA in sterile PBS. Warm the solution to 37°C.
-
Resuspend NBD-Sphingosine: Resuspend the dried NBD-sphingosine film in a small volume of absolute ethanol (e.g., 20 µL for 10 nmol of lipid).
-
Complexation: While vortexing the warm BSA solution, slowly add the ethanolic NBD-sphingosine solution.
-
Incubate and Vortex: Immediately vortex the mixture vigorously for 2-3 minutes to facilitate the complexation of the sphingosine with BSA.
-
Final Concentration: The resulting solution is a 100 µM NBD-sphingosine/BSA complex. This stock solution can be stored in aliquots at -20°C for short periods, though fresh preparation is recommended.
Protocol 2: Live Cell Plasma Membrane Labeling with NBD-Sphingosine
This protocol is designed to specifically label the plasma membrane of adherent cells grown on coverslips or in imaging dishes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete culture medium
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS/HEPES)
-
NBD-sphingosine-BSA complex (from Protocol 1)
-
Ice bath
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-80%) on a glass-bottom dish or coverslip suitable for fluorescence microscopy. Ensure the cells are healthy and adherent.
-
Pre-cool: Place the dish of cells on an ice bath for 5-10 minutes to cool them to 4°C. This will inhibit endocytosis.
-
Prepare Labeling Solution: Dilute the 100 µM NBD-sphingosine-BSA complex stock solution to a final concentration of 2-10 µM in ice-cold live-cell imaging buffer. A starting concentration of 5 µM is recommended.
-
Washing: Gently aspirate the culture medium from the cells and wash twice with ice-cold live-cell imaging buffer.
-
Labeling: Aspirate the wash buffer and add the pre-chilled labeling solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells on the ice bath (or in a 4°C refrigerator) for 15-30 minutes.
-
Washing: After incubation, aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer to remove unbound NBD-sphingosine.
-
Imaging: Immediately image the cells in fresh, ice-cold live-cell imaging buffer using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~467 nm, emission ~538 nm).
Visualizations
Sphingolipid Metabolism and Signaling Pathway
Caption: Simplified overview of sphingolipid metabolism.
Experimental Workflow for Plasma Membrane Labeling
Caption: Step-by-step workflow for plasma membrane labeling.
Considerations and Troubleshooting
-
Photostability: The NBD fluorophore is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time during image acquisition. The use of antifade reagents may be considered for fixed-cell imaging but is generally not compatible with live-cell experiments.
-
Cytotoxicity: While short-term labeling at low micromolar concentrations is generally well-tolerated, prolonged exposure or higher concentrations of NBD-sphingosine can be cytotoxic. It is advisable to perform a viability assay (e.g., Trypan Blue exclusion) if experiments involve long-term imaging.
-
Internalization: To specifically study the plasma membrane, it is critical to perform the labeling and washing steps at 4°C to inhibit endocytosis. If the goal is to study trafficking, after the initial labeling at 4°C, cells can be warmed to 37°C to initiate internalization, which can then be monitored over time.
-
BSA Quality: The use of fatty-acid-free BSA is essential for the efficient complexation and delivery of NBD-sphingosine to the cells.
-
Back-Exchange: To confirm that the observed fluorescence is from internalized NBD-sphingosine in trafficking studies, a "back-exchange" step can be performed. This involves incubating the cells with a high concentration of BSA (e.g., 1-5%) after the initial labeling to strip away any remaining probe from the outer leaflet of the plasma membrane.
Conclusion
NBD-sphingosine is a valuable tool for investigating the dynamics of sphingolipid biology in live cells. The protocols and data provided in these application notes offer a comprehensive guide for the successful labeling of the plasma membrane. By carefully controlling experimental parameters such as temperature and incubation time, researchers can achieve specific plasma membrane staining, providing a solid foundation for subsequent studies on sphingosine trafficking, metabolism, and its role in cellular signaling pathways.
References
Application Note: High-Throughput Analysis of NBD-Sphingosine Uptake by Flow Cytometry
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in a multitude of cellular processes, including cell division, differentiation, apoptosis, and signal transduction.[1][2] Dysregulation of sphingolipid metabolism is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Consequently, the enzymes and transporters involved in sphingolipid pathways have emerged as promising therapeutic targets. NBD-sphingosine, a fluorescently labeled analog of the natural sphingoid base sphingosine, serves as a valuable tool for studying cellular sphingolipid uptake and metabolism. Its fluorescence allows for the direct tracking and quantification of its incorporation into cells. This application note describes a robust and high-throughput method for analyzing NBD-sphingosine uptake in mammalian cells using flow cytometry.
Principle of the Assay
This assay quantifies the internalization of NBD-sphingosine by individual cells in a population. Cells are incubated with NBD-sphingosine, which is incorporated into the plasma membrane and subsequently internalized through various mechanisms, including passive diffusion and protein-mediated transport. The internalized NBD-sphingosine can then be metabolized into other sphingolipids, such as NBD-ceramide and NBD-sphingosine-1-phosphate.[3] Flow cytometry measures the fluorescence intensity of individual cells, which directly correlates with the amount of NBD-sphingosine and its fluorescent metabolites taken up. This allows for a rapid and quantitative assessment of sphingolipid uptake dynamics. To distinguish between surface-bound and internalized NBD-sphingosine, a back-extraction step using bovine serum albumin (BSA) can be included to quench the fluorescence of the lipid remaining on the outer leaflet of the plasma membrane.
Applications
-
Drug Discovery and Development: This assay can be used to screen for compounds that modulate sphingolipid uptake or metabolism. For example, researchers can identify potential inhibitors or activators of sphingosine kinases or transporters, which are key targets in cancer therapy.
-
Cancer Biology: Altered sphingolipid metabolism is a hallmark of many cancers. This method can be employed to study the differences in sphingolipid uptake between normal and cancerous cells, providing insights into tumor progression and potential therapeutic vulnerabilities.
-
Functional Characterization of Lipid Transporters: The assay provides a quantitative method to study the activity and substrate specificity of transmembrane lipid transporters involved in sphingolipid homeostasis.
-
Basic Research: This technique is valuable for fundamental studies of sphingolipid biology, including the elucidation of uptake mechanisms and metabolic pathways in various cell types.
Experimental Protocols
Materials and Reagents
-
NBD-Sphingosine (e.g., from a commercial supplier)
-
Mammalian cell line of interest (e.g., CHO-K1, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dimethyl sulfoxide (DMSO)
-
Flow cytometry tubes
-
Propidium Iodide (PI) or other viability dye
Equipment
-
Flow cytometer equipped with a 488 nm laser for excitation and appropriate emission filters for NBD (typically ~530 nm) and PI (typically >650 nm)
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Water bath or incubator set to the desired experimental temperature (e.g., 20°C to minimize endocytosis)
-
Vortex mixer
Protocol
1. Cell Preparation
-
Culture mammalian cells in complete medium to ~80-90% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS and perform a cell count.
-
Adjust the cell density to 1 x 10^6 cells/mL in the desired assay buffer (e.g., PBS or serum-free medium).
2. NBD-Sphingosine Labeling
-
Prepare a stock solution of NBD-sphingosine in DMSO (e.g., 1 mM).
-
Dilute the NBD-sphingosine stock solution to the desired final working concentration (e.g., 1-5 µM) in the cell suspension. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with NBD-sphingosine for the desired time points (e.g., 0, 15, 30, 60 minutes) at the chosen temperature (e.g., 37°C for total uptake or 20°C to minimize endocytosis). Gently mix the cell suspension periodically to ensure uniform labeling.
3. (Optional) Back-Extraction of Non-Internalized NBD-Sphingosine
-
To measure only the internalized fraction of NBD-sphingosine, a back-extraction step can be performed.
-
Prepare a solution of fatty acid-free BSA in cold PBS (e.g., 2% w/v).
-
After the incubation period, centrifuge the labeled cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the cold BSA solution.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
Centrifuge the cells again, discard the supernatant, and wash once with cold PBS.
4. Flow Cytometry Analysis
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1 µg/mL to exclude dead cells from the analysis.
-
Acquire data on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Gate on the PI-negative (live) cell population.
-
Measure the NBD fluorescence intensity (e.g., in the FITC channel) for the live cell population.
-
Record the mean fluorescence intensity (MFI) for each sample.
Data Presentation
Quantitative data from the NBD-sphingosine uptake assay can be summarized in the following tables for clear comparison.
Table 1: Time-Dependent Uptake of NBD-Sphingosine
| Time (minutes) | Mean Fluorescence Intensity (MFI) ± SD (Without Back-Extraction) | Mean Fluorescence Intensity (MFI) ± SD (With Back-Extraction) |
| 0 | [Value] | [Value] |
| 15 | [Value] | [Value] |
| 30 | [Value] | [Value] |
| 60 | [Value] | [Value] |
Table 2: Effect of an Inhibitor on NBD-Sphingosine Uptake
| Treatment | Inhibitor Concentration (µM) | Mean Fluorescence Intensity (MFI) ± SD | % Inhibition |
| Vehicle Control | 0 | [Value] | 0% |
| Inhibitor X | 1 | [Value] | [Value]% |
| Inhibitor X | 5 | [Value] | [Value]% |
| Inhibitor X | 10 | [Value] | [Value]% |
Visualizations
Caption: NBD-Sphingosine uptake and metabolism pathway.
Caption: Experimental workflow for NBD-Sphingosine uptake analysis.
References
Application Notes and Protocols for Monitoring Sphingolipid Transport Using NBD-Sphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids involved in a multitude of cellular processes, including signal transduction, membrane structure, and the regulation of cell fate. The dynamic transport and metabolism of these molecules are fundamental to cellular health, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic development. NBD-sphingosine, a fluorescently labeled analog of the endogenous sphingoid base sphingosine, serves as an invaluable tool for the real-time visualization and quantification of sphingolipid trafficking and metabolism within living cells.
This document provides detailed application notes and protocols for utilizing NBD-sphingosine to monitor sphingolipid transport. When introduced to cells, NBD-sphingosine is taken up and integrated into cellular membranes, where its movement and metabolic conversion can be tracked using fluorescence microscopy. The nitrobenzoxadiazole (NBD) fluorophore allows for the sensitive detection of the molecule as it is transported to various organelles, most notably the Golgi apparatus, a central hub for lipid processing and sorting.[1][2] These characteristics make NBD-sphingosine a powerful probe for dissecting the intricate pathways of sphingolipid transport and for screening compounds that may modulate these processes.
Data Presentation
Spectral Properties of NBD-Labeled Sphingolipids
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~467 nm | [2] |
| Emission Maximum (Em) | ~538 nm | [2] |
Table 1: Spectral characteristics of NBD-labeled sphingolipids. Values are determined in methanol and are similar in labeled cells.[3]
Biological Activity of NBD-Sphingosine
| Cell Line | IC50 (µM) |
| HCT116 | 25.6 |
| PC3 | 40.5 |
| HEK293T | 10.4 |
| HFE-145 | 12.5 |
Table 2: Inhibitory concentration (IC50) of NBD-sphingosine on the proliferation of various human cell lines.
Binding Affinity of NBD-Sphingosine
| Protein | pH | Dissociation Constant (KD) |
| NPC2 | 5.5 | 580 ± 160 nM |
| NPC2 | 7.5 | 530 ± 170 nM |
Table 3: Binding affinity of NBD-sphingosine to Niemann-Pick type C2 (NPC2) protein at different pH levels, demonstrating its utility in protein-lipid interaction studies.
Sphingolipid Metabolism and Transport Pathway
The metabolic fate of NBD-sphingosine within the cell mimics that of its natural counterpart. Following uptake, it can be metabolized into various other fluorescent sphingolipids. This metabolic conversion is a key aspect of its use as a tracer for sphingolipid pathways.
Experimental Protocols
Protocol 1: Live-Cell Labeling and Visualization of Sphingolipid Transport
This protocol details the procedure for staining live cells with NBD-sphingosine to visualize its uptake and subsequent trafficking to intracellular organelles.
Materials:
-
NBD-sphingosine (stock solution in DMSO or ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES) or other suitable live-cell imaging buffer
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip to achieve 50-80% confluency on the day of the experiment.
-
Ensure cells are healthy and well-adhered before labeling.
-
-
Preparation of NBD-Sphingosine-BSA Complex (Labeling Solution):
-
Note: Complexing with BSA facilitates the delivery of the hydrophobic NBD-sphingosine to the cells in an aqueous medium.
-
Prepare a 5 µM NBD-sphingosine / 5 µM BSA solution. To do this, inject an ethanol solution of NBD-sphingosine into a vortexing solution of defatted BSA in HBSS/HEPES. A typical final concentration for labeling is between 2-10 µM, which may require empirical optimization for each cell type.
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed (37°C) HBSS/HEPES.
-
Incubate the cells with the NBD-sphingosine-BSA complex solution at 4°C for 30 minutes. This step allows the probe to bind to the plasma membrane while minimizing endocytosis.
-
Rinse the cells several times with ice-cold HBSS/HEPES to remove unbound probe.
-
-
Chase Period and Imaging:
-
Add pre-warmed (37°C) complete culture medium to the cells.
-
Immediately transfer the dish to a fluorescence microscope equipped with an environmental chamber maintained at 37°C and 5% CO₂.
-
Acquire images at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization of NBD-sphingosine and its transport to the Golgi apparatus and other organelles. Use a standard FITC/GFP filter set for NBD fluorescence.
-
Protocol 2: Back-Exchange to Quantify Intracellular Sphingolipid Transport
The "back-exchange" procedure is used to remove NBD-sphingosine that remains in the outer leaflet of the plasma membrane, allowing for specific visualization and quantification of the internalized pool of the fluorescent lipid.
Materials:
-
Cells labeled with NBD-sphingosine (as described in Protocol 1, after the chase period).
-
Back-exchange medium: HBSS/HEPES containing 5% (w/v) fatty acid-free BSA.
-
Ice-cold HBSS/HEPES.
Procedure:
-
Perform Labeling and Chase:
-
Follow steps 1-4 of Protocol 1 to label cells and allow for internalization of the probe for the desired chase time.
-
-
Cool Cells:
-
After the chase period, immediately place the dish on ice and wash the cells twice with ice-cold HBSS/HEPES. This stops further membrane trafficking.
-
-
Perform Back-Exchange:
-
Aspirate the wash buffer and add the pre-chilled back-exchange medium (5% BSA in HBSS/HEPES).
-
Incubate the cells on ice for 30 minutes.
-
Aspirate the back-exchange medium and repeat the incubation with fresh back-exchange medium for another 30 minutes to ensure complete removal of the plasma membrane-associated probe.
-
-
Final Wash and Imaging:
-
Wash the cells three times with ice-cold HBSS/HEPES.
-
Add fresh ice-cold buffer to the cells and image immediately. The remaining fluorescence will represent the internalized population of NBD-sphingolipids.
-
Protocol 3: Quantification of NBD-Sphingolipid Transport in Erythrocytes
This protocol is adapted for measuring the export of NBD-Sphingosine-1-Phosphate (NBD-S1P) from erythrocytes, which have simpler sphingolipid metabolism compared to other cell types.
Materials:
-
Erythrocyte suspension (e.g., 1 x 10⁷ cells)
-
Assay Buffer: Buffer A containing 0.1% fatty acid-free BSA.
-
NBD-sphingosine
-
Chloroform/Methanol (1:1)
-
7 M NH₄OH
-
Dimethylformamide (DMF)
-
Fluorescence microplate reader
Procedure:
-
Incubation:
-
Pre-incubate 100 µl of erythrocyte suspension and 100 µl of assay buffer containing 10 µM NBD-Sph separately at 37°C for 10 minutes.
-
Mix the two solutions to achieve a final NBD-Sph concentration of 5 µM and incubate at 37°C for the desired time (e.g., 60 minutes).
-
-
Separation:
-
Separate the erythrocytes from the assay buffer (supernatant) by centrifugation at 17,000 x g for 5 seconds.
-
-
Lipid Extraction (from supernatant):
-
To 200 µl of the supernatant, perform a stepwise addition of 400 µl of chloroform/methanol (1:1), 16 µl of 7 M NH₄OH, and 400 µl of chloroform.
-
Vortex and centrifuge to separate the phases. The NBD-S1P will be in the upper aqueous phase.
-
-
Fluorescence Measurement:
-
Transfer 160 µl of the aqueous phase to a 96-well plate.
-
Add 40 µl of DMF to enhance the fluorescence signal.
-
Measure the fluorescence intensity using a microplate reader (Ex: ~467 nm, Em: ~538 nm).
-
Quantify the amount of exported NBD-S1P by comparing the fluorescence to a standard curve generated with known concentrations of NBD-S1P.
-
Conclusion
NBD-sphingosine is a versatile and powerful fluorescent probe for investigating the complex pathways of sphingolipid transport and metabolism. The protocols outlined here provide a foundation for researchers to visualize these processes in real-time, quantify transport kinetics, and screen for potential therapeutic agents that target sphingolipid pathways. By carefully selecting the appropriate experimental conditions and analytical methods, NBD-sphingosine can yield significant insights into the fundamental roles of sphingolipids in cell biology and disease.
References
Experimental Workflow for NBD-Sphingosine in Fixed Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD-Sphingosine is a fluorescently labeled analog of sphingosine, a critical bioactive lipid involved in a myriad of cellular processes, including cell proliferation, apoptosis, and inflammation. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, provides a powerful tool for visualizing its subcellular localization and for tracking its metabolic conversion into other key sphingolipids such as ceramide and sphingosine-1-phosphate (S1P). While live-cell imaging offers dynamic insights, fixing cells after labeling with NBD-Sphingosine allows for the preservation of cellular snapshots at specific time points and enables correlation with immunofluorescence for protein co-localization studies. This document provides a detailed experimental workflow and protocols for the use of NBD-Sphingosine in fixed cells.
Principle of the Method
The experimental approach involves the delivery of NBD-Sphingosine to cultured cells, typically as a complex with bovine serum albumin (BSA) to enhance its solubility and uptake in aqueous media. Following incubation, the cells are fixed with an appropriate chemical fixative, such as paraformaldehyde or glutaraldehyde, to crosslink cellular components and preserve morphology. Subsequent permeabilization may be required for co-staining with intracellular antibodies. The fluorescent signal from NBD-Sphingosine and its metabolites can then be visualized and quantified using fluorescence microscopy. In CHO cells, NBD-Sphingosine is incorporated and can be converted into several other NBD-labeled sphingolipids, including NBD-ceramide, NBD-sphingomyelin, and NBD-S1P[1].
Data Presentation
Quantitative analysis of NBD-Sphingosine and its metabolites in fixed cells can provide valuable insights into sphingolipid metabolism and signaling. Below is a summary of typical quantitative data that can be acquired.
| Parameter Measured | Method | Example Application | Reference |
| Fluorescence Intensity | Fluorescence Microscopy/Plate Reader | Quantifying the uptake of NBD-Sphingosine or the accumulation of its fluorescent metabolites in specific organelles or whole cells. | [2] |
| Metabolite Quantification | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Separation and quantification of NBD-Sphingosine and its metabolites (NBD-Ceramide, NBD-Sphingomyelin, NBD-S1P) from cell extracts to determine the activity of sphingolipid-metabolizing enzymes. | [1][3][4] |
| Subcellular Localization | Confocal Microscopy with Co-localization Analysis | Determining the specific organelles (e.g., Golgi apparatus, endoplasmic reticulum) where NBD-Sphingosine and its metabolites accumulate, often in conjunction with organelle-specific markers. | |
| Enzyme Activity | In vitro assays using cell lysates | Measuring the activity of enzymes like sphingosine kinases by monitoring the conversion of NBD-Sphingosine to NBD-S1P. |
Experimental Protocols
Protocol 1: Preparation of NBD-Sphingosine-BSA Complex
Effective delivery of the lipophilic NBD-Sphingosine to cells in an aqueous culture medium is facilitated by complexing it with fatty acid-free bovine serum albumin (BSA).
Materials:
-
NBD-Sphingosine
-
Ethanol (absolute)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Glass test tubes
-
Nitrogen gas source or vacuum desiccator
-
Vortex mixer
Procedure:
-
Prepare NBD-Sphingosine Stock Solution: Prepare a 1 mM stock solution of NBD-Sphingosine in absolute ethanol.
-
Aliquot and Dry: In a glass test tube, dispense the desired amount of the NBD-Sphingosine stock solution. Dry the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in sterile PBS at a concentration of 0.34 mg/mL (approximately 5 µM).
-
Complex Formation: Add the BSA solution to the dried NBD-Sphingosine film. Vortex vigorously for 2-3 minutes to allow the lipid to complex with the BSA. The final concentration of the NBD-Sphingosine-BSA complex will depend on the initial amount of lipid and the volume of BSA solution added. A final working concentration of 5 µM is commonly used for cell labeling.
-
Storage: The NBD-Sphingosine-BSA complex can be stored at -20°C for future use.
Protocol 2: Staining of Fixed Cells with NBD-Sphingosine
This protocol outlines a "stain-then-fix" method, where live cells are first incubated with NBD-Sphingosine and then fixed.
Materials:
-
Cultured cells on glass coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
NBD-Sphingosine-BSA complex (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
PBS
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) serum-free medium.
-
Labeling:
-
Prepare a working solution of NBD-Sphingosine-BSA complex (e.g., 5 µM) in serum-free medium.
-
Remove the wash medium and add the NBD-Sphingosine working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound probe and halt uptake.
-
Fixation:
-
Immediately add freshly prepared 4% PFA in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature. Note: While PFA is a common choice, glutaraldehyde can also be used. However, glutaraldehyde can introduce autofluorescence. The choice of fixative should be optimized for the specific application and cell type to ensure good preservation of lipid localization.
-
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS.
-
Permeabilization (Optional): If co-staining with antibodies against intracellular targets, incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. For lipid studies, saponin (0.1%) is a milder permeabilization agent that is less likely to extract lipids compared to Triton X-100.
-
Washing (if permeabilized): Wash the cells three times with PBS.
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Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission maxima for NBD are approximately 466/536 nm).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NBD-Sphingosine in fixed cells.
Sphingosine-1-Phosphate (S1P) Signaling Pathway
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
References
- 1. Fluorescence-based rapid measurement of sphingosine-1-phosphate transport activity in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-performance liquid chromatographic method to measure sphingosine 1-phosphate and related compounds from sphingosine kinase assays and other biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce NBD Sphingosine background fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) to address high background fluorescence in experiments utilizing NBD Sphingosine.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure specific signals and complicate data interpretation. The following table outlines the most common causes and provides recommended solutions to enhance your signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, Diffuse Background Across the Entire Image | 1. Excessive Probe Concentration: Using a concentration of this compound that is too high leads to non-specific binding and high fluorescence in the medium.[1][2] 2. Autofluorescence from Media: Phenol red, riboflavin, and serum components in the cell culture medium are common sources of background fluorescence.[1][3] 3. Autofluorescence from Culture Vessel: Plastic-bottom dishes and plates can exhibit significant autofluorescence.[3] | 1. Optimize Concentration: Perform a concentration titration to determine the lowest effective concentration that provides a clear signal. For similar NBD-lipid analogs, a range of 1-5 µM is often recommended. 2. Use Imaging-Specific Media: Switch to a phenol red-free and, if possible, riboflavin-free imaging medium or buffer (e.g., HBSS) for the duration of the experiment. 3. Use Glass-Bottom Vessels: Image cells in glass-bottom dishes or plates to minimize background from the vessel. |
| High Fluorescence at the Plasma Membrane Obscuring Internal Structures | 1. Inadequate Removal of Unbound Probe: Residual this compound adhering to the outer leaflet of the plasma membrane. 2. Insufficient Washing: Not enough wash steps or insufficient washing time to remove the probe from the extracellular space. | 1. Implement a "Back-Exchange" Protocol: After labeling, incubate cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) (e.g., 2 mg/mL) or 10% Fetal Calf Serum (FCS) for 30-90 minutes. This effectively removes or "strips" the probe from the plasma membrane. 2. Perform Thorough Washes: After incubation with the probe, wash cells at least 2-3 times with an ice-cold buffer to remove unbound probe efficiently. |
| Speckled or Punctate Background Signal | 1. Probe Aggregation: this compound may not be fully solubilized or properly complexed with BSA, leading to the formation of fluorescent aggregates. | 1. Ensure Proper Probe Preparation: Ensure the this compound is fully dissolved in its solvent (e.g., ethanol or DMSO) before being complexed with BSA. Vortexing during the complexation step is critical for a homogenous solution. |
| Weak Specific Signal Compared to Background | 1. Cellular Autofluorescence: Endogenous molecules within cells (e.g., NADH, flavins) can fluoresce, contributing to the overall background noise and reducing the signal-to-noise ratio. 2. Photobleaching: The NBD fluorophore can be susceptible to photobleaching, leading to signal loss and making the background appear more prominent. | 1. Image Control Cells: Always image a control group of unlabeled cells under the same imaging conditions to establish the baseline level of cellular autofluorescence. 2. Optimize Imaging Parameters: Reduce the excitation light intensity and minimize exposure times. For time-lapse experiments, increase the interval between acquisitions. Using an anti-fade mounting medium can be beneficial for fixed cells. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary between cell types and experimental conditions. It is crucial to perform a dose-response experiment to find the lowest concentration that yields a specific signal without causing high background. For analogous probes like NBD Ceramide, concentrations are typically kept in the range of 1-5 µM.
Q2: How does the "back-exchange" procedure with BSA work to reduce background?
A2: The back-exchange method relies on BSA's ability to act as a lipid acceptor. When cells labeled with this compound are incubated in a medium containing BSA, the BSA effectively extracts the fluorescent lipid molecules that are loosely associated with the outer leaflet of the plasma membrane, thereby reducing non-specific surface fluorescence and improving the visibility of internalized probes.
Q3: My cells have high intrinsic autofluorescence. What can I do?
A3: First, image unlabeled control cells to have a reference for the autofluorescence signal, which can then be subtracted during image analysis. If autofluorescence is a significant problem, you may consider using a quenching agent. For example, treating cells with Trypan Blue can quench extracellular fluorescence, which can sometimes help distinguish the internalized signal. For NBD fluorophores specifically, sodium dithionite can be used as a membrane-impermeable chemical quencher to eliminate the signal from the outer leaflet of the plasma membrane.
Q4: Can the solvent used to dissolve this compound affect the experiment?
A4: Yes. This compound is typically dissolved in an organic solvent like DMSO or ethanol. It is important to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity. Furthermore, the probe must be properly complexed with a carrier protein like fatty acid-free BSA to ensure it is delivered to the cells in a monomeric form and to prevent aggregation.
Q5: Why is it important to perform incubations at 4°C?
A5: Incubating cells with the this compound-BSA complex at 4°C allows the probe to label the plasma membrane while minimizing active transport processes like endocytosis. This is often followed by a "chase" period where the cells are warmed to 37°C, allowing for the synchronized internalization and transport of the probe to be observed.
Quantitative Experimental Parameters
The following table provides a summary of typical quantitative parameters used in experiments with NBD-labeled sphingolipids. These should be optimized for your specific cell line and experimental setup.
| Parameter | Typical Range/Value | Purpose | Reference(s) |
| Probe Concentration | 1 - 5 µM | Staining of cellular membranes | |
| Initial Incubation (Labeling) | 30 min at 4°C | Labeling of the plasma membrane while minimizing endocytosis | |
| Chase Incubation | 30 - 60 min at 37°C | Allowing for internalization and metabolic trafficking to organelles like the Golgi | |
| Back-Exchange Solution | 2 mg/mL fatty acid-free BSA or 10% FCS | Removal of probe from the plasma membrane | |
| Back-Exchange Incubation | 30 - 90 min at room temp. or 4°C | To enhance specific signal and reduce background | |
| NBD Excitation/Emission | ~466 nm / ~536 nm | Fluorescence detection |
Key Experimental Protocols
Protocol: Live-Cell Labeling and Background Reduction
This protocol describes a standard procedure for labeling live cells with an this compound-BSA complex to observe its uptake and trafficking, incorporating steps to minimize background fluorescence.
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Cell Preparation:
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Plate cells on glass-bottom dishes suitable for live-cell imaging. Culture until they reach 50-70% confluency.
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Preparation of this compound-BSA Complex:
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Prepare a stock solution of this compound (e.g., 1 mM in absolute ethanol).
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In a separate tube, prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in a serum-free buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS/HEPES).
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Dry down the required amount of the this compound stock solution under a stream of nitrogen gas.
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Resuspend the dried lipid in a small volume of absolute ethanol.
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While vortexing the BSA solution, slowly add the resuspended this compound to create the final complex (e.g., a 5 µM working solution).
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Cell Labeling:
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Wash the cells twice with ice-cold imaging buffer (e.g., HBSS/HEPES).
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Incubate the cells with the this compound-BSA complex working solution for 30 minutes at 4°C. This step labels the plasma membrane.
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Washing and Back-Exchange (Critical for Background Reduction):
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Aspirate the labeling solution and wash the cells three times with ice-cold imaging buffer.
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Add fresh, cold imaging buffer containing 2 mg/mL fatty acid-free BSA.
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Incubate for 30-60 minutes at 4°C to remove the probe from the cell surface.
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Chase and Imaging:
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Wash the cells one final time with fresh imaging buffer pre-warmed to 37°C.
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Add pre-warmed imaging buffer (phenol red-free) and transfer the dish to the microscope stage incubator (37°C, 5% CO₂).
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Begin time-lapse imaging immediately to observe the internalization and transport of the probe.
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Visualizations
Experimental and Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Simplified Sphingolipid Metabolism Pathway
Caption: this compound metabolism within the cell.
References
Troubleshooting weak NBD Sphingosine signal in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using NBD Sphingosine in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The nitrobenzoxadiazole (NBD) fluorophore has excitation and emission peaks at approximately 467 nm and 538 nm, respectively[1][2]. It is compatible with standard FITC filter sets.
Q2: Why is my this compound signal weak or absent?
Several factors can contribute to a weak or non-existent signal:
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Low Probe Concentration: The concentration of this compound may be too low for adequate detection.[3][4]
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Inefficient Cellular Uptake: The probe may not be effectively entering the cells.[3]
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Photobleaching: The NBD fluorophore is susceptible to photobleaching, where it loses its ability to fluoresce after prolonged exposure to excitation light.
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Incorrect Filter Set: Ensure you are using a filter set appropriate for the NBD fluorophore's spectral properties.
Q3: How can I reduce high background fluorescence in my images?
High background fluorescence can obscure the specific signal from your target. Common causes and solutions include:
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Excessive Probe Concentration: Using too high a concentration of the this compound-BSA complex can lead to non-specific membrane labeling.
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Inadequate Removal of Unbound Probe: It is crucial to wash the cells thoroughly after staining to remove any unbound probe. A "back-exchange" step with fatty acid-free BSA is highly recommended.
Q4: My this compound staining is localizing to organelles other than my target. Why is this happening?
While NBD ceramide, a related compound, is a known Golgi marker, the localization of this compound can be influenced by cellular metabolism. The fluorescent sphingosine analog can be metabolized into other sphingolipids, leading to its appearance in various cellular compartments, including late endosomes and lysosomes.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
This is a common issue that can often be resolved by optimizing the staining protocol and imaging parameters.
Troubleshooting Steps:
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Optimize Probe Concentration: Titrate the this compound-BSA complex to find the optimal concentration for your cell type. A typical starting range is 1-5 µM.
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Enhance Cellular Uptake: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) can improve its delivery into cells.
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Minimize Photobleaching:
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Reduce the intensity and duration of the excitation light during image acquisition.
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Use an anti-fade mounting medium for fixed cells.
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For live-cell imaging, consider acquiring images with longer intervals between time points.
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Verify Microscope Setup:
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Ensure the correct filter set (e.g., FITC) is in place.
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Check that the light source is functioning correctly and the objective is clean.
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Issue 2: High Background Fluorescence
Excessive background can make it difficult to distinguish the specific signal.
Troubleshooting Steps:
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Optimize Probe Concentration: A lower concentration of the this compound-BSA complex may be necessary to reduce non-specific binding.
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Implement a Back-Exchange Step: After staining, incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature. This helps to remove excess probe from the plasma membrane.
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Thorough Washing: Ensure adequate and gentle washing steps after incubation to remove any remaining unbound probe.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Excitation Maximum | ~467 nm | ||
| Emission Maximum | ~538 nm | ||
| Working Concentration | 1 - 5 µM | Cell type dependent, requires optimization. | |
| Incubation Time (Live Cells) | 30 minutes at 4°C, followed by 30 minutes at 37°C | Protocol dependent, may require optimization. | |
| Incubation Time (Fixed Cells) | 30 - 60 minutes at room temperature | ||
| BSA for Back-Exchange | 1 - 2 mg/mL | Fatty acid-free BSA is recommended. |
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
Materials:
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Cells cultured on glass-bottom dishes or coverslips
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This compound
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Ethanol
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Fatty acid-free Bovine Serum Albumin (BSA)
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Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
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Cell culture medium
Methodology:
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Prepare this compound-BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in HBSS/HEPES. c. While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (typically in the range of 1-5 µM). This results in the formation of the this compound-BSA complex.
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Cell Staining: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C. c. Rinse the cells several times with ice-cold medium and then incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes.
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Washing and Imaging: a. Wash the cells with fresh medium. b. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., FITC).
Protocol 2: Staining of Fixed Cells with this compound
Materials:
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Cells cultured on coverslips
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This compound-BSA complex (prepared as in Protocol 1)
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Phosphate-Buffered Saline (PBS)
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Mounting medium (preferably with an anti-fade reagent)
Methodology:
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Cell Fixation: a. Wash the cells once with PBS. b. Fix the cells by incubating with the fixative solution for 15-20 minutes at room temperature. c. Wash the cells two to three times with PBS.
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Cell Staining: a. Add the this compound-BSA working solution to the fixed cells and incubate for 30-60 minutes at room temperature. b. Remove the staining solution and wash the cells two to three times with PBS.
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Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for a weak this compound signal.
Caption: General experimental workflow for this compound cell staining.
Caption: Simplified metabolic pathways of this compound in the cell.
References
Preventing NBD Sphingosine photobleaching during imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate the photobleaching of NBD-Sphingosine during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
???+ question "What is photobleaching and why does it affect my NBD-Sphingosine signal?"
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as NBD (Nitrobenzoxadiazole), upon exposure to excitation light.[1][2] When the NBD moiety on the sphingosine molecule is repeatedly excited, it enters a highly reactive triplet state. In this state, it can interact with molecular oxygen and other molecules, leading to permanent covalent modifications that render it unable to fluoresce.[3] This results in a gradual fading of the fluorescent signal during imaging. The NBD fluorophore is known to have relatively low photostability, making it particularly susceptible to this phenomenon.[4][5]
???+ question "What key factors accelerate the photobleaching of NBD probes?"
Several factors can accelerate the rate of photobleaching for NBD-Sphingosine:
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High-Intensity Excitation Light: The more photons a fluorophore is exposed to, the faster it will photobleach.
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Long Exposure Times: Prolonged or continuous illumination increases the total light dose delivered to the sample, leading to more rapid signal decay.
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Presence of Molecular Oxygen: Reactive oxygen species are major contributors to the chemical reactions that destroy fluorophores.
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High Fluorophore Concentration: While seemingly counterintuitive, high local concentrations of NBD-Sphingosine can sometimes lead to self-quenching and increased photobleaching.
???+ question "What are antifade reagents for live-cell imaging and how do they work?"
Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. For live-cell imaging, these reagents must be non-toxic. They primarily work by scavenging for reactive oxygen species, thereby minimizing the oxidative damage to the NBD fluorophore. Common components of live-cell compatible antifade solutions include Trolox (a vitamin E analog), n-propyl gallate (NPG), and various enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase). These reagents help to prolong the fluorescent signal, allowing for longer imaging sessions.
???+ question "Can I use an antifade mounting medium designed for fixed cells in my live-cell experiment?"
No, it is generally not advisable. Antifade mounting media for fixed cells often contain high concentrations of glycerol and potent antifade agents like p-phenylenediamine (PPD) or 1,4-diazabicyclooctane (DABCO), which can be toxic to living cells. These formulations are designed to harden and preserve fixed samples, and their chemical composition is typically incompatible with maintaining cell viability. Always use antifade reagents specifically formulated and validated for live-cell imaging.
Troubleshooting Guide
Here are solutions to common problems encountered when imaging NBD-Sphingosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading | 1. Excitation light is too intense. 2. Exposure time is too long. 3. Lack of antifade protection. | 1. Reduce laser power or lamp intensity to the minimum required for a detectable signal. Use neutral density filters to attenuate the light source. 2. Decrease camera exposure time or increase scanner speed. Avoid continuous illumination by using shutters to only expose the sample during image capture. 3. Add a live-cell compatible antifade reagent to your imaging medium. |
| Weak Initial Signal | 1. Suboptimal probe concentration. 2. Inefficient labeling or uptake. 3. NBD fluorescence is quenched in an aqueous environment. 4. Incorrect filter set. | 1. Titrate the NBD-Sphingosine concentration to find the optimal balance between signal and background. 2. Optimize incubation time and temperature. Ensure cells are healthy. 3. NBD fluorescence increases in a lipid environment. Ensure the probe has localized to cellular membranes. 4. Use a filter set appropriate for NBD (Excitation ~460-480 nm, Emission ~530-550 nm). |
| High Background Fluorescence | 1. NBD-Sphingosine concentration is too high. 2. Incomplete removal of unbound probe. | 1. Reduce the concentration of NBD-Sphingosine used for labeling. 2. Perform thorough washing steps after incubation. Consider a "back-exchange" step with a BSA solution to help remove unbound probe from the outer leaflet of the plasma membrane. |
| Signs of Phototoxicity (e.g., cell blebbing, apoptosis) | 1. Excessive cumulative light exposure. 2. High laser power, especially in the UV or blue range. | 1. Use the lowest possible light dose by minimizing intensity and exposure time. 2. Increase the interval between captures in a time-lapse experiment. 3. If possible, use a more photostable fluorophore if long-term imaging is required. |
Quantitative Data on Photobleaching
The photostability of a fluorophore can be quantified by its photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. While specific t½ values for NBD-Sphingosine are highly dependent on the experimental setup (e.g., cell type, microscope settings, presence of antifade agents), the following table provides a qualitative and comparative overview.
| Fluorophore | Relative Photostability | Typical Quantum Yield | Notes |
| NBD | Low | Low (0.01 - 0.3), highly environment-dependent | Prone to rapid photobleaching, especially without antifade reagents. Its fluorescence is significantly quenched in aqueous environments. |
| Fluorescein (FITC) | Moderate | High (0.79 - 0.92) | Brighter than NBD but also susceptible to photobleaching. |
| Rhodamine (TRITC) | Moderate to High | ~0.2 - 0.5 | Generally more photostable than fluorescein. |
| Alexa Fluor 488 | High | High (~0.92) | A common, more photostable alternative to fluorescein and NBD for the green channel. |
| BODIPY FL | High | High | Often used as a more photostable alternative to NBD for labeling lipids. |
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Minimize Photobleaching
This protocol provides a systematic workflow to find the gentlest imaging conditions possible.
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Prepare Sample: Prepare your cells stained with NBD-Sphingosine as per your standard protocol.
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Set Initial Parameters: Start with the lowest laser power/intensity setting. Set a moderate detector gain and a short exposure time (e.g., <100 ms).
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Check Signal: If the signal is too dim, proceed with the following steps sequentially.
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Increase Gain: Gradually increase the detector gain. This amplifies the detected signal without increasing the excitation light. Stop if the background becomes unacceptably noisy.
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Increase Exposure: If the signal is still too low, gradually increase the exposure time or decrease the scan speed. Find a balance where the signal is clear but the exposure is as short as possible.
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Increase Laser Power (Last Resort): Only if the signal remains insufficient after optimizing gain and exposure, gradually increase the laser power.
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Assess Photobleaching: Once you have a usable signal, acquire an image of a field of view. Wait 1-2 minutes without exposing the sample, then recapture an image of the same field using the identical settings. A significant drop in intensity indicates that your settings are still too harsh.
Protocol 2: Live-Cell Staining and Imaging with an Antifade Reagent
This protocol provides a general guideline for using a commercial live-cell antifade reagent.
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Prepare Antifade Medium: If the reagent is supplied as a concentrate (e.g., 100X), dilute it to a 1X working solution in your normal live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol red-free medium). Warm the medium to 37°C.
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Label Cells: Stain your cells with NBD-Sphingosine according to your established protocol.
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Wash: Gently wash the cells once with pre-warmed imaging medium (without the antifade reagent) to remove any excess, unbound probe.
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Incubate with Antifade Reagent: Remove the wash medium and add the prepared 1X antifade imaging medium to your cells.
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Equilibrate: Incubate the cells for at least 15-30 minutes under their normal culture conditions (37°C, 5% CO2) before imaging. This allows the reagent to permeate the medium and exert its protective action.
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Image: Proceed with imaging on the microscope. Keep the sample in the antifade-containing medium for the entire duration of the experiment.
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Optimize Settings: Even with an antifade reagent, it is crucial to follow the optimization steps in Protocol 1 to achieve the best results.
Visualizations
Sphingolipid Metabolism and NBD-Sphingosine Fate
NBD-Sphingosine is a fluorescent analog of sphingosine, a central hub in sphingolipid metabolism. Once taken up by cells, it can be metabolized into other fluorescent sphingolipids, such as NBD-ceramide and NBD-sphingosine-1-phosphate (NBD-S1P), allowing for the visualization of these metabolic pathways.
Caption: Metabolic fate of NBD-Sphingosine after cellular uptake.
Troubleshooting Workflow for Signal Loss
This diagram outlines a logical progression for diagnosing and solving issues related to rapid signal loss during NBD-Sphingosine imaging.
Caption: Decision tree for troubleshooting NBD-Sphingosine photobleaching.
References
Technical Support Center: Optimizing NBD Sphingosine Concentration for Cell Labeling
Welcome to the technical support center for optimizing NBD Sphingosine concentration in cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the use of this fluorescent lipid probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently tagged derivative of sphingosine, a key component of sphingolipids. The nitrobenzoxadiazole (NBD) group is a fluorescent reporter that allows for the visualization and tracking of sphingosine within living cells. It is commonly used to study the cellular localization, metabolism, and trafficking of sphingosine and its derivatives.[1]
Q2: What is the recommended starting concentration for this compound in cell labeling experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a common starting range is between 1-5 µM.[2] It is crucial to perform a concentration titration to determine the lowest effective concentration that provides a specific signal with minimal background and cytotoxicity for your specific cell line.
Q3: How can I prepare the this compound for cell labeling?
A3: this compound is typically dissolved in an organic solvent like ethanol or DMSO to create a stock solution. For cell labeling, it is often complexed with bovine serum albumin (BSA) to enhance its delivery into cells. A common method involves preparing a solution of fatty acid-free BSA in a balanced salt solution (like HBSS) and then adding the this compound stock solution while vortexing.[3][4]
Q4: What are the typical incubation times and temperatures for this compound labeling?
A4: Incubation times can range from 30 to 60 minutes.[3] The optimal time depends on the research question. Shorter times may be sufficient for plasma membrane labeling, while longer times are needed to observe internalization and metabolic conversion. Experiments are often performed at 4°C to study plasma membrane binding and at 37°C to investigate internalization and trafficking. To suppress endocytosis, assays can be performed at 20°C or below.
Q5: What are the excitation and emission wavelengths for NBD?
A5: The approximate excitation and emission maxima for the NBD fluorophore are 466 nm and 536 nm, respectively.
Troubleshooting Guide
This guide addresses common problems encountered during this compound cell labeling experiments.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. This compound concentration is too high. 2. Incomplete removal of unbound probe. 3. Non-specific binding to cellular components. | 1. Titrate the this compound concentration to find the optimal balance between signal and background. 2. Include a back-exchange step with a solution of fatty acid-free BSA (e.g., 5% w/v) or 10% fetal calf serum after labeling to remove unbound probe from the plasma membrane. 3. Ensure thorough washing steps with an appropriate buffer (e.g., HBSS/HEPES) after incubation. |
| Weak or No Signal | 1. This compound concentration is too low. 2. Inefficient cellular uptake. 3. Photobleaching of the NBD fluorophore. | 1. Increase the concentration of this compound incrementally. 2. Complex the this compound with BSA to improve its solubility and delivery into cells. 3. Minimize the exposure of labeled cells to the excitation light. Use an anti-fade mounting medium for fixed cells. |
| Cell Toxicity or Altered Morphology | 1. High concentration of this compound. 2. Cytotoxicity of the organic solvent used for the stock solution. | 1. Use the lowest effective concentration of this compound. Be aware that IC50 values can be as low as 10.4 µM in some cell lines. 2. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is minimal and non-toxic to the cells. |
| Non-specific Staining of Organelles | 1. The fluorophore may influence the localization of the lipid. 2. Altered lipid metabolism in the specific cell type. | 1. If possible, compare the staining pattern with that of a different fluorescently labeled sphingosine analog. 2. Be mindful of the specific metabolic pathways of your cell line. The distribution of the probe can be influenced by how it is metabolized. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. 2. High intensity of the excitation light source. | 1. Reduce the exposure time during image acquisition. 2. Use a neutral density filter to decrease the intensity of the excitation light. 3. For fixed cells, use a mounting medium containing an anti-fade reagent. |
Experimental Protocols
General Protocol for Live Cell Labeling with this compound
This protocol provides a general workflow for labeling live cells. Optimization of concentrations, incubation times, and temperatures is recommended for each specific cell type and experimental setup.
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
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Preparation of this compound-BSA Complex:
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Prepare a stock solution of this compound (e.g., 1 mM) in absolute ethanol or DMSO.
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Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in a suitable buffer like Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).
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Dry down the required amount of this compound stock solution under a stream of nitrogen.
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Resuspend the dried lipid in a small volume of ethanol.
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While vortexing the BSA solution, slowly add the resuspended this compound to form the complex.
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Cell Labeling:
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Wash the cells with pre-warmed HBSS/HEPES.
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Incubate the cells with the this compound-BSA complex (e.g., 5 µM final concentration) in HBSS/HEPES for 30 minutes at 4°C for plasma membrane labeling or at 37°C for internalization studies.
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Washing: Wash the cells several times with ice-cold HBSS/HEPES to remove the excess probe.
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Back-Extraction (Optional): To visualize only the internalized probe, perform a back-extraction by incubating the cells with a BSA solution (e.g., 5% w/v in TBSS) to remove the probe remaining in the outer leaflet of the plasma membrane.
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Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for NBD (Excitation ~466 nm, Emission ~536 nm).
Visualizations
Caption: Experimental workflow for this compound cell labeling.
References
NBD Sphingosine solubility issues and how to solve them
Welcome to the technical support center for NBD-Sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and use of NBD-Sphingosine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is NBD-Sphingosine and what are its primary applications?
A1: NBD-Sphingosine is a fluorescently labeled derivative of sphingosine, a key molecule in lipid signaling pathways. The addition of the nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and tracking of sphingosine metabolism and localization within cells. Its primary applications include studying the activity of sphingosine kinases, monitoring the transport and metabolism of sphingolipids, and investigating cellular processes regulated by sphingolipid signaling.[1]
Q2: In which solvents is NBD-Sphingosine soluble?
A2: NBD-Sphingosine is soluble in a variety of organic solvents. Commonly used solvents include ethanol, dimethyl sulfoxide (DMSO), and mixtures of chloroform and methanol.[1][2] For cellular applications, it is often complexed with bovine serum albumin (BSA) to facilitate its delivery in aqueous media.[3]
Q3: How should I store my NBD-Sphingosine stock solution?
A3: NBD-Sphingosine stock solutions should be stored at -20°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I am observing precipitation when I dilute my NBD-Sphingosine stock solution into an aqueous buffer. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the lipophilic nature of NBD-Sphingosine. To prevent this, it is recommended to use a carrier protein like fatty acid-free bovine serum albumin (BSA). Complexing NBD-Sphingosine with BSA improves its solubility and facilitates its delivery to cells in an aqueous environment. Alternatively, for in vitro assays, the inclusion of a detergent such as Triton X-100 in the assay buffer can help maintain solubility.
Q5: What is the purpose of using a BSA complex for cellular experiments?
A5: Using a BSA complex for delivering NBD-Sphingosine to cells offers several advantages. It enhances the solubility of the lipophilic NBD-Sphingosine in aqueous cell culture media, prevents its aggregation, and facilitates its uptake by cells, mimicking a more physiologically relevant delivery mechanism.
Troubleshooting Guides
Issue: Poor Solubility of NBD-Sphingosine in Stock Solvent
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Possible Cause: The concentration of NBD-Sphingosine may be too high for the chosen solvent.
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Solution:
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Try reducing the concentration of the stock solution.
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Gently warm the solution to 37°C and sonicate in a water bath to aid dissolution.
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Consider switching to a different solvent system. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for dissolving sphingolipids.
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Issue: High Background Fluorescence in Cellular Imaging
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Possible Cause:
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Excess unbound NBD-Sphingosine.
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Non-specific binding of NBD-Sphingosine aggregates to cellular structures.
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-
Solution:
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Optimize the concentration of the NBD-Sphingosine-BSA complex. Start with a low concentration (e.g., 1-5 µM) and titrate up as needed.
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After incubating the cells with the NBD-Sphingosine-BSA complex, perform several washes with fresh, pre-warmed media or buffer to remove unbound probe.
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Include a "back-exchange" step by incubating the cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) after labeling to help remove non-internalized NBD-Sphingosine from the plasma membrane.
-
Data Presentation
Table 1: Solubility of NBD-Sphingosine and Related Compounds
| Compound | Solvent | Reported Solubility | Notes |
| NBD-Sphingosine | Ethanol | 1 mg/mL | A common solvent for preparing stock solutions. |
| DMSO | Soluble (quantitative limit not specified) | Often used for preparing high-concentration stock solutions. | |
| Chloroform:Methanol (2:1, v/v) | Soluble (quantitative limit not specified) | A standard solvent system for sphingolipids. | |
| Sphingosine (d17:1) | DMSO | ~2 mg/mL | Data for a related sphingosine may provide an estimate. |
| Dimethylformamide (DMF) | ~10 mg/mL | Data for a related sphingosine may provide an estimate. | |
| C6 NBD-Glucosylceramide | Methanol | Soluble | |
| Chloroform:Methanol (5:1, v/v) | Soluble | ||
| C6 NBD Sphingomyelin | Chloroform, Ethanol, Methanol | Soluble |
Note: Quantitative solubility limits for NBD-Sphingosine in DMSO and Chloroform:Methanol are not consistently reported in the literature. The provided information for related compounds can serve as a guideline.
Experimental Protocols
Protocol 1: Preparation of NBD-Sphingosine Stock Solution
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Materials:
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NBD-Sphingosine (lyophilized powder)
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Anhydrous Ethanol or DMSO
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Sterile microcentrifuge tubes
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-
Procedure:
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Allow the vial of lyophilized NBD-Sphingosine to equilibrate to room temperature before opening to prevent condensation.
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Add the appropriate volume of solvent (e.g., Ethanol to a final concentration of 1 mg/mL) to the vial.
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Vortex briefly and, if necessary, gently warm the solution to 37°C and sonicate in a water bath until the NBD-Sphingosine is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C, protected from light.
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Protocol 2: Preparation of NBD-Sphingosine-BSA Complex for Cellular Delivery
This protocol is adapted from methods for similar fluorescently labeled sphingolipids.
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Materials:
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NBD-Sphingosine stock solution in ethanol (e.g., 1 mM)
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Fatty acid-free Bovine Serum Albumin (BSA)
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Serum-free cell culture medium or buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
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Sterile glass test tubes
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Nitrogen gas source or vacuum desiccator
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Vortex mixer
-
-
Procedure:
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In a glass test tube, dispense the desired amount of NBD-Sphingosine stock solution (e.g., 50 µL of a 1 mM solution).
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Evaporate the solvent under a gentle stream of nitrogen gas or in a vacuum desiccator to form a thin lipid film on the bottom of the tube.
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Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 0.34 mg/mL).
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Add the BSA solution to the tube containing the dried NBD-Sphingosine film.
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Immediately vortex the mixture vigorously for 2-3 minutes to facilitate the complexation of NBD-Sphingosine with BSA.
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The resulting NBD-Sphingosine-BSA complex is ready for dilution in cell culture medium to the desired final concentration for cell labeling experiments.
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Protocol 3: In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay
This protocol is based on a real-time fluorescence assay.
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Materials:
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Purified recombinant SphK1
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NBD-Sphingosine
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ATP
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SphK1 reaction buffer (30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate)
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384-well microplate
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Fluorescence plate reader
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-
Procedure:
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Prepare a master mix containing the SphK1 reaction buffer, purified SphK1 enzyme, and NBD-Sphingosine at the desired concentrations. Note: Due to the poor solubility of NBD-Sphingosine, the inclusion of 0.05-0.1% Triton X-100 in the reaction buffer is crucial.
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Dispense the master mix into the wells of the 384-well plate.
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To initiate the kinase reaction, add ATP to each well.
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Immediately place the plate in a fluorescence plate reader and monitor the change in fluorescence over time. The phosphorylation of NBD-Sphingosine by SphK1 leads to a shift in its fluorescence properties.
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The rate of change in fluorescence is proportional to the SphK1 activity.
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Mandatory Visualizations
Caption: The Sphingosine Kinase 1 (SphK1) signaling pathway.
Caption: Troubleshooting workflow for NBD-Sphingosine solubility issues.
Caption: General experimental workflow for using NBD-Sphingosine.
References
Technical Support Center: Minimizing NBD-Sphingosine Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize NBD-Sphingosine cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
1. What is NBD-Sphingosine and what is it used for?
NBD-Sphingosine is a fluorescently labeled analog of sphingosine, a key molecule in lipid metabolism. The nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and tracking of sphingosine's metabolism and trafficking within living cells. It is commonly used to study cellular processes such as endocytosis, lipid signaling, and the localization of sphingolipid-metabolizing enzymes.[1]
2. What are the primary causes of NBD-Sphingosine cytotoxicity?
The cytotoxicity of NBD-Sphingosine can arise from several factors:
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Inherent Chemical Toxicity: Like its unlabeled counterpart, sphingosine, NBD-Sphingosine can influence cell signaling pathways that regulate cell growth, apoptosis, and necrosis.[2][3] High concentrations can lead to cell cycle arrest and cell death.
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Phototoxicity: The NBD fluorophore is susceptible to photobleaching, a process that can generate reactive oxygen species (ROS) upon exposure to excitation light.[4][5] In long-term imaging experiments with repeated light exposure, the accumulation of ROS can induce cellular stress and apoptosis.
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Metabolic Perturbation: The introduction of an exogenous lipid analog can alter the natural balance of sphingolipid metabolism, potentially leading to the accumulation of cytotoxic intermediates.
3. How can I reduce the chemical toxicity of NBD-Sphingosine?
Minimizing the chemical toxicity of NBD-Sphingosine is crucial for the validity of long-term studies. Key strategies include:
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Use the Lowest Effective Concentration: It is imperative to determine the minimal concentration of NBD-Sphingosine that provides a detectable fluorescent signal without significantly impacting cell viability. This typically involves performing a dose-response experiment.
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Complex with Bovine Serum Albumin (BSA): NBD-Sphingosine is lipophilic and has low solubility in aqueous media. Complexing it with fatty acid-free BSA enhances its solubility and facilitates more uniform delivery to cells, which can reduce localized high concentrations and subsequent toxicity.
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Limit Incubation Time: For initial loading, use the shortest possible incubation time that allows for sufficient uptake of the probe.
4. What are the best practices for minimizing phototoxicity in long-term imaging?
Phototoxicity is a significant concern in time-lapse microscopy. To mitigate its effects:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
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Decrease Imaging Frequency: Instead of continuous imaging, capture images at longer intervals.
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Use More Photostable Alternatives: For very long-term or high-frequency imaging, consider using probes with more photostable fluorophores, such as BODIPY-conjugated sphingosine.
5. Are there less cytotoxic alternatives to NBD-Sphingosine for long-term experiments?
Yes, several alternatives are available that may offer reduced cytotoxicity for prolonged studies:
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BODIPY-Sphingosine: The BODIPY fluorophore is generally more photostable and can be a better choice for long-term imaging to reduce phototoxicity.
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Acetyl-C16-Ceramide-NBD: This modified ceramide analog has been shown to accumulate in the Golgi apparatus with no apparent cytotoxicity for over 24 hours, making it a promising candidate for longer-term studies of ceramide trafficking.
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Click Chemistry-Compatible Probes: Photoactivatable and clickable sphingosine analogs (e.g., pacSphingosine) can be used. These probes are introduced to the cells in a non-fluorescent form and are then fluorescently labeled in situ after fixation, which avoids phototoxicity during the live-cell portion of the experiment.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues encountered during experiments with NBD-Sphingosine.
Problem: High cell death observed even at low concentrations of NBD-Sphingosine.
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Question: I'm observing significant cell death in my long-term culture even when using a low concentration of NBD-Sphingosine. What could be the cause?
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Answer:
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Improper Probe Preparation: Ensure that the NBD-Sphingosine is fully solubilized and complexed with BSA. Aggregates of the probe can lead to localized toxicity.
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Cell Line Sensitivity: Different cell lines have varying sensitivities to sphingolipids. Your cell line may be particularly sensitive to perturbations in sphingolipid metabolism. Consider performing a dose-response curve to determine the IC50 value for your specific cell line.
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Cumulative Phototoxicity: Even at low light levels, repeated imaging over several days can lead to cumulative phototoxic effects. Try reducing the frequency of image acquisition or the excitation light intensity further.
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Metabolic Conversion: NBD-Sphingosine is metabolized within the cell to other sphingolipids, some of which may be more cytotoxic. Consider analyzing the metabolic fate of NBD-Sphingosine in your cell line using techniques like TLC or HPLC.
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Problem: Weak fluorescent signal, requiring high excitation power.
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Question: I need to use high laser power to get a decent signal from my NBD-Sphingosine, which is causing phototoxicity. How can I improve the signal?
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Answer:
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Optimize Probe Concentration: While high concentrations can be toxic, a concentration that is too low will result in a weak signal. A careful titration is necessary to find the optimal balance.
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Use a More Sensitive Detector: If available, use a microscope with a more sensitive detector (e.g., a cooled sCMOS camera) to allow for lower excitation power.
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Consider a Brighter Fluorophore: BODIPY-based sphingolipid analogs generally have higher quantum yields and are brighter than NBD analogs, which could allow for a reduction in excitation intensity.
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Problem: NBD-Sphingosine is not localizing to the expected organelle.
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Question: The fluorescence from NBD-Sphingosine is diffuse throughout the cell instead of localizing to specific organelles like the Golgi. Why is this happening?
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Answer:
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Incorrect Incubation/Chase Times: The subcellular localization of NBD-sphingolipid metabolites is time-dependent. Optimize the loading and chase times for your specific cell line and experimental goals.
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Cell Health: Unhealthy or stressed cells may exhibit altered lipid trafficking pathways. Ensure your cells are healthy before and during the experiment.
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Metabolic Differences: The metabolic pathways of sphingolipids can vary between cell types. This can lead to different localization patterns of the fluorescent metabolites.
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High Concentration Artifacts: At high concentrations, NBD-Sphingosine can non-specifically label various cellular membranes.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the use of NBD-Sphingosine and its alternatives.
Table 1: Recommended Working Concentrations and Incubation Times for NBD-Sphingolipid Analogs
| Fluorescent Lipid | Cell Line Example | Concentration (µM) | Incubation Time | Purpose | Reference |
| NBD-Sphingosine | Various | 1 - 5 | 15 - 30 min | General Trafficking | |
| NBD-C6-Ceramide | MCF-7 | 1 - 5 | 1 hour | Golgi Labeling | |
| Acetyl-C16-Ceramide-NBD | CHO | Not specified | > 24 hours | Long-term Golgi Imaging | |
| BODIPY-LacCer | Human Skin Fibroblasts | 2 | 30 min at 10°C, then 5 min at 37°C | Endocytosis Studies |
Table 2: Comparative Properties of NBD and BODIPY Fluorophores
| Property | NBD | BODIPY | Reference |
| Photostability | Lower | Higher | |
| Quantum Yield | Lower | Higher | |
| Environmental Sensitivity | Sensitive to polar environments | Less sensitive | |
| Cytotoxicity | Can be cytotoxic, especially with prolonged light exposure | Generally considered less phototoxic |
Table 3: IC50 Values for NBD-Sphingosine Induced Proliferation Inhibition
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 25.6 | |
| PC3 | 40.5 | |
| HEK293T | 10.4 | |
| HFE-145 | 12.5 |
Experimental Protocols
Protocol 1: Preparation of NBD-Sphingosine-BSA Complex
This protocol describes the preparation of a NBD-Sphingosine complexed with fatty acid-free BSA to enhance its solubility and reduce cytotoxicity.
Materials:
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NBD-Sphingosine
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Ethanol or DMSO
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Fatty acid-free Bovine Serum Albumin (BSA)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Prepare a stock solution of NBD-Sphingosine (e.g., 1 mM) in ethanol or DMSO.
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In a separate sterile tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
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Dry down the desired amount of the NBD-Sphingosine stock solution under a stream of nitrogen gas to form a thin lipid film.
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Resuspend the lipid film in a small volume of ethanol.
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While vortexing the BSA solution, slowly add the resuspended NBD-Sphingosine.
-
The resulting NBD-Sphingosine-BSA complex is ready for use. Store aliquots at -20°C.
Protocol 2: Assessing Long-Term Cytotoxicity using a Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework for evaluating the long-term effects of NBD-Sphingosine on cell proliferation.
Materials:
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Cells of interest
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Complete culture medium
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NBD-Sphingosine-BSA complex
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well plates
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 24, 48, 72 hours).
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Allow cells to adhere overnight.
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Treat cells with a range of concentrations of the NBD-Sphingosine-BSA complex. Include untreated and vehicle (BSA only) controls.
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Incubate the cells for the desired long-term durations (e.g., 24, 48, 72 hours).
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At each time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate cell viability as a percentage of the untreated control.
Protocol 3: Assessing Apoptosis and Necrosis by Flow Cytometry
This protocol allows for the quantitative assessment of apoptosis and necrosis induced by NBD-Sphingosine.
Materials:
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Cells of interest
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NBD-Sphingosine-BSA complex
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
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Seed cells in appropriate culture plates and treat with NBD-Sphingosine-BSA complex for the desired long-term durations.
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Harvest the cells (including any floating cells in the supernatant).
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
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Quantify the percentage of live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Metabolic fate and cytotoxic pathways of NBD-Sphingosine.
Caption: Troubleshooting workflow for NBD-Sphingosine cytotoxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
How to avoid non-specific staining with NBD Sphingosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NBD Sphingosine. Our goal is to help you overcome common experimental challenges and achieve specific, high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescently tagged derivative of sphingosine, a key molecule in lipid metabolism. The attached 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) group allows for the visualization of sphingosine's localization and trafficking within cells.[1] It is commonly used to study sphingolipid metabolism, transport, and the activity of enzymes like sphingosine kinases.[2][3]
Q2: Why is my background fluorescence so high?
High background fluorescence is a frequent issue and can mask the specific signal. The primary causes are typically an excessively high concentration of the this compound-BSA complex or incomplete removal of the unbound probe from the plasma membrane and culture medium.[2]
Q3: Can this compound be metabolized by cells?
Yes, once inside the cell, this compound can be metabolized into other NBD-labeled sphingolipids, such as NBD-ceramide and NBD-sphingomyelin.[4] This metabolic conversion is an important consideration when interpreting staining patterns, as the observed fluorescence may represent not only the initial probe but also its metabolic products.
Q4: Why does my fluorescent signal fade so quickly?
The NBD fluorophore is known to be susceptible to photobleaching, which is the photochemical destruction of the fluorophore upon exposure to excitation light. To minimize this, it is crucial to reduce the intensity and duration of light exposure during imaging.
Q5: Is it necessary to complex this compound with BSA?
Yes, complexing this compound with bovine serum albumin (BSA) is highly recommended for delivering the lipid probe to cells. This is because NBD-labeled lipids are poorly soluble in aqueous media. The BSA complex facilitates a more uniform delivery to the cell membrane.
Troubleshooting Guide
Non-specific staining is a common artifact in fluorescence microscopy. This guide provides solutions to the most common issues encountered with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Concentration of this compound-BSA complex is too high. 2. Incomplete removal of unbound probe. 3. Autofluorescence from cells or medium. | 1. Titrate the this compound-BSA complex to determine the optimal concentration (typically in the range of 1-5 µM). 2. Include a "back-exchange" step with fatty acid-free BSA (1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes to remove the probe from the outer leaflet of the plasma membrane. 3. Image cells in a phenol red-free medium and acquire an image of unstained cells to assess autofluorescence. |
| Non-specific Staining of Organelles | 1. The probe is being metabolized into other fluorescent lipids that localize to different organelles. 2. The NBD fluorophore itself may influence localization. 3. Incubation time or temperature is suboptimal. | 1. Co-stain with known organelle markers to identify off-target localization. Consider using inhibitors of sphingolipid metabolism if the goal is to track the initial transport. 2. If specificity is a major concern, consider testing an alternative fluorescent lipid probe. 3. Optimize incubation time and temperature. Shorter incubation times may reduce metabolism and subsequent trafficking to other organelles. |
| Weak or No Staining | 1. Low probe concentration. 2. Inefficient probe uptake by cells. 3. Photobleaching of the NBD fluorophore. | 1. Increase the concentration of the this compound-BSA complex. 2. Ensure cells are healthy and not overly confluent. Optimize the delivery method by ensuring proper BSA complexation. 3. Minimize exposure of stained cells to excitation light. For fixed cells, use an anti-fade mounting medium. |
| Cell Toxicity or Altered Morphology | 1. High concentration of this compound. 2. Prolonged incubation times. 3. Solvent toxicity from the probe's stock solution. | 1. Perform a dose-response experiment to determine the highest non-toxic concentration. This compound has been shown to inhibit proliferation of some cell lines at higher concentrations. 2. Reduce the incubation time to the minimum required for adequate signal. 3. Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the cell culture medium is minimal and non-toxic. |
Experimental Protocols
Preparation of this compound-BSA Complex (100x Stock Solution)
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Prepare a 1 mM stock solution of this compound in absolute ethanol.
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In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in phosphate-buffered saline (PBS).
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Dry down an appropriate volume of the this compound ethanol stock under a stream of nitrogen gas.
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Resuspend the dried this compound in a small volume of absolute ethanol.
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While vortexing the BSA solution, slowly add the resuspended this compound. This will result in a 100 µM this compound/BSA complex.
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Store aliquots at -20°C.
Staining Protocol for Live Cells
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Plate cells on glass coverslips or in imaging dishes and grow to the desired confluency.
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Prepare a 5 µM staining solution by diluting the 100x this compound-BSA complex stock solution in an appropriate medium (e.g., HBSS/HEPES).
-
Rinse the cells with the medium.
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Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C.
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Rinse the cells several times with ice-cold medium.
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Incubate the cells in fresh, pre-warmed medium at 37°C for a further 30 minutes to allow for internalization and trafficking.
-
Optional Back-Exchange: To reduce plasma membrane staining, incubate the cells with a medium containing 1-2 mg/mL fatty acid-free BSA for 30-90 minutes at room temperature.
-
Wash the cells with fresh medium and proceed with imaging.
Staining Protocol for Fixed Cells
-
Rinse cells grown on glass coverslips with HBSS/HEPES.
-
Fix the cells for 5-10 minutes at room temperature with your desired fixative (e.g., 4% paraformaldehyde in PBS).
-
Rinse the cells several times with ice-cold HBSS/HEPES.
-
Incubate the cells for 30 minutes at 4°C with a 5 µM this compound-BSA complex.
-
To enhance Golgi staining, rinse with HBSS/HEPES and incubate for 30-90 minutes at room temperature with a medium containing 10% fetal calf serum or 2 mg/mL BSA.
-
Wash the cells with fresh HBSS/HEPES, mount the coverslips on microscope slides using a suitable mounting medium (preferably with an anti-fade reagent), and proceed with imaging.
Visualizations
References
Improving NBD Sphingosine signal-to-noise ratio in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the signal-to-noise ratio in assays utilizing NBD-sphingosine.
Troubleshooting Guide
This guide addresses common issues encountered during NBD-sphingosine-based assays, providing potential causes and solutions to enhance your experimental outcomes.
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence from media components. | Use phenol red-free media during the assay.[1] |
| Nonspecific binding of NBD-sphingosine. | Increase the number and stringency of wash steps. Consider including a blocking agent like BSA in your assay buffer.[1] | |
| High concentration of BSA in the assay buffer. | While BSA can enhance the fluorescence intensity of NBD-S1P, it can also increase background fluorescence. Reducing the BSA concentration to 0.1% may be beneficial.[2] | |
| Contaminated reagents or buffers. | Prepare fresh reagents and use high-purity solvents. Filter-sterilize buffers to remove particulate matter that can cause light scatter.[1] | |
| Low Signal Intensity | Insufficient concentration of NBD-sphingosine. | Perform a dose-response curve to determine the optimal concentration of NBD-sphingosine for your specific assay. |
| Suboptimal excitation or emission wavelengths. | Verify the spectral properties of NBD-sphingosine and its metabolites in your specific buffer system. Ensure your instrument's filter set is appropriate for the fluorophore. The NBD fluorophore is sensitive to its environment.[3] | |
| Inefficient cellular uptake or metabolism. | Optimize incubation time and temperature. Ensure cells are healthy and metabolically active. | |
| Quenching of the fluorescent signal. | High concentrations of certain ions, like chloride, can quench NBD fluorescence. Avoid using buffers with high concentrations of quenching agents if possible. The NBD moiety's fluorescence can also be quenched at high pH. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time of your samples to the light source. Use neutral density filters to reduce excitation intensity. For microscopy, consider using an anti-fade mounting medium. |
| Low quantum yield of the NBD fluorophore. | While inherent to the dye, ensuring optimal buffer conditions can help maximize fluorescence output. The BODIPY FL fluorophore is noted to be more photostable than NBD. | |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent dispensing. | Ensure homogenous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques. |
| "Edge effects" in the microplate. | Avoid using the outermost wells of the plate. Alternatively, fill the outer wells with sterile water or PBS to maintain humidity. | |
| Temperature or CO2 gradients across the plate. | Allow the plate to equilibrate to room temperature before reading and ensure uniform incubation conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for NBD-sphingosine?
The spectral properties of NBD-sphingosine and its phosphorylated product, NBD-S1P, are environmentally sensitive. Generally, for NBD-sphingosine, the excitation maximum is around 474 nm and the emission maximum is around 539 nm. However, upon phosphorylation by sphingosine kinases in the presence of Triton X-100, a red-shift in fluorescence can be observed for NBD-S1P, with excitation at 550 nm and emission at 584 nm. It is recommended to determine the optimal wavelengths empirically in your specific assay buffer.
Q2: How can I separate the signal of NBD-sphingosine from its phosphorylated product, NBD-S1P?
Several methods can be employed:
-
Lipid Extraction: A common method involves lipid extraction using a chloroform/methanol mixture under alkaline conditions. This partitions the more polar NBD-S1P into the aqueous phase, while the less polar NBD-sphingosine remains in the organic phase.
-
Spectral Shift: In the presence of a detergent like Triton X-100 (e.g., 0.05%), NBD-S1P exhibits a red-shift in its fluorescence spectrum. This allows for the specific measurement of NBD-S1P at longer wavelengths (Ex/Em: ~550/584 nm) with minimal interference from the parent NBD-sphingosine.
-
Chromatography: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to physically separate NBD-sphingosine from its metabolites. Solid-phase extraction (SPE) has also been described as a rapid alternative to TLC.
Q3: What is the role of Bovine Serum Albumin (BSA) in my NBD-sphingosine assay?
BSA is often used to facilitate the delivery of hydrophobic molecules like NBD-sphingosine to cells in aqueous media. It can also help stabilize cell membranes. While it can enhance the fluorescence intensity of NBD-S1P, high concentrations (e.g., 1%) can also increase background fluorescence. For assays measuring exported NBD-S1P, reducing the BSA concentration to 0.1% has been shown to be effective in reducing background without significantly impacting the amount of exported product.
Q4: My NBD-sphingosine signal is weak. How can I improve it?
To improve a weak signal, consider the following:
-
Optimize Probe Concentration: Titrate the NBD-sphingosine concentration to find the optimal balance between signal and background.
-
Enhance Enzyme Activity: Ensure that the conditions for the enzyme of interest (e.g., sphingosine kinase) are optimal, including pH, temperature, and cofactor (e.g., ATP) concentrations.
-
Increase Incubation Time: Allow more time for cellular uptake and metabolism of NBD-sphingosine, but be mindful of potential product degradation or export.
-
Check Instrument Settings: Ensure the gain settings on your fluorometer or microscope are appropriate.
-
Consider a Different Fluorophore: If photostability and quantum yield are major concerns, a brighter and more photostable fluorophore like BODIPY may be a suitable alternative.
Q5: How should I prepare and store my NBD-sphingosine?
NBD-sphingosine is typically soluble in organic solvents like ethanol or a chloroform:methanol mixture. For cellular assays, it is often complexed with BSA. Stock solutions should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.
Experimental Protocols
General Protocol for a Cell-Based Sphingosine Kinase Assay
This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental goals.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and confluence at the time of the assay.
-
NBD-Sphingosine Loading:
-
Prepare a stock solution of NBD-sphingosine in an appropriate organic solvent (e.g., ethanol).
-
For cellular delivery, NBD-sphingosine can be complexed with BSA. A common method is to inject an ethanol solution of NBD-sphingosine into a vortexing solution of BSA in buffer.
-
Dilute the NBD-sphingosine-BSA complex to the desired final concentration in serum-free or phenol red-free medium.
-
Remove the culture medium from the cells and add the NBD-sphingosine loading solution.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Washing: Aspirate the loading solution and wash the cells multiple times with ice-cold buffer (e.g., PBS) to remove extracellular NBD-sphingosine.
-
Lysis and Measurement (Endpoint Assay):
-
Lyse the cells using a suitable lysis buffer containing a detergent like Triton X-100 (e.g., 0.05%).
-
Transfer the lysate to a new microplate.
-
Measure the fluorescence using a plate reader at the appropriate wavelengths for NBD-S1P (e.g., Ex/Em: 550/584 nm) to assess sphingosine kinase activity.
-
-
Real-Time Assay:
-
Alternatively, for a real-time assay, after washing, add a reaction buffer containing ATP and Triton X-100 to the cells.
-
Immediately begin monitoring the increase in fluorescence at the red-shifted wavelengths of NBD-S1P over time.
-
Protocol for Measuring NBD-S1P Export
This protocol is adapted from a method for measuring S1P transport from erythrocytes.
-
Cell Preparation: Prepare a suspension of your cells of interest in an appropriate assay buffer (e.g., a buffer containing 0.1% BSA).
-
Incubation with NBD-Sphingosine:
-
Pre-incubate the cell suspension and a solution of NBD-sphingosine in assay buffer separately at 37°C.
-
Mix the cells and NBD-sphingosine solution to initiate the assay and incubate at 37°C for various time points.
-
-
Separation of Cells and Supernatant: At each time point, centrifuge the cell suspension to pellet the cells.
-
Measurement of Exported NBD-S1P:
-
Direct Measurement: Carefully collect the supernatant and measure its fluorescence directly in a microplate reader. This is feasible if the background from residual NBD-sphingosine is low, which can be achieved with a low BSA concentration (0.1%).
-
Lipid Extraction: For increased sensitivity and to separate NBD-S1P from NBD-sphingosine, perform a lipid extraction on the supernatant. A typical procedure involves the addition of chloroform/methanol (1:1) and ammonium hydroxide, followed by another volume of chloroform to induce phase separation. The NBD-S1P will be in the upper aqueous phase, which can then be measured for fluorescence.
-
Visualizations
Caption: NBD-Sphingosine is phosphorylated by Sphingosine Kinases to form NBD-S1P.
Caption: A typical workflow for an NBD-sphingosine fluorescence assay.
Caption: A decision tree for troubleshooting a low signal-to-noise ratio.
References
Technical Support Center: Optimizing NBD-Sphingosine Uptake
Welcome to the technical support center for NBD-Sphingosine uptake assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during NBD-Sphingosine uptake experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. NBD-Sphingosine concentration is too high. 2. Incomplete removal of unbound probe during washing steps. 3. Non-specific binding of the probe to cellular membranes. | 1. Titrate the NBD-Sphingosine concentration to find the optimal range (typically 1-5 µM) for your cell type.[1] 2. Include a "back-exchange" step after incubation by washing cells with a medium containing fatty acid-free Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS) to remove the probe from the outer leaflet of the plasma membrane.[1][2] A typical back-exchange involves incubating cells with 1-2 mg/mL fatty acid-free BSA for 30-90 minutes.[1] 3. Ensure thorough and gentle washing of cells after the back-exchange step.[1] |
| Weak or No Intracellular Signal | 1. NBD-Sphingosine concentration is too low. 2. Incubation time is too short for sufficient uptake. 3. The back-exchange procedure is too harsh, stripping the probe from intracellular compartments. 4. The probe is rapidly metabolized within the cell. | 1. Increase the NBD-Sphingosine concentration or extend the incubation time. 2. Optimize the incubation period; time courses ranging from 5 to 60 minutes are common. 3. Reduce the stringency of the back-exchange by lowering the BSA concentration, shortening the incubation time, or performing the wash at a lower temperature (e.g., 4°C). 4. Analyze the metabolic products of NBD-Sphingosine using techniques like TLC or HPLC to understand its fate within the cell. |
| Non-Specific Staining of Organelles | 1. The NBD fluorophore may influence the localization of the sphingosine analog. 2. The specific cell line may have altered lipid metabolism pathways. 3. High concentrations of NBD-Sphingosine can lead to accumulation in various intracellular membranes. | 1. If possible, compare the staining pattern with a different fluorescent sphingosine analog. 2. Be knowledgeable about the specific metabolic pathways of your cell line. 3. Optimize the NBD-Sphingosine concentration to favor accumulation in the target organelle (e.g., the Golgi apparatus). |
| Rapid Signal Loss (Photobleaching) | 1. Excessive exposure to the excitation light source. 2. High intensity of the excitation light. | 1. Minimize the duration of light exposure during image acquisition. 2. Reduce the intensity of the excitation light. 3. For fixed cells, use an anti-fade mounting medium. 4. For live-cell imaging, consider using time-lapse experiments with longer intervals between image acquisitions. |
| Inconsistent Results Between Experiments | 1. Variability in cell density or health. 2. Inconsistent preparation of BSA or serum solutions for back-exchange. 3. Fluctuations in incubation temperature. 4. Differences in imaging parameters. | 1. Standardize cell seeding density and regularly monitor cell health. 2. Prepare fresh BSA or serum solutions for each experiment to ensure consistency. 3. Use a temperature-controlled incubator or water bath for all incubation steps. 4. Maintain consistent imaging parameters (e.g., laser power, exposure time, gain) across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for NBD-Sphingosine uptake?
The optimal incubation time can vary significantly depending on the cell type and the specific experimental goals. It is crucial to perform a time-course experiment to determine the ideal duration for your system. Generally, incubation times can range from a few minutes to an hour. For example, a study using CHO-K1 cells suggested time points of 0, 5, 10, 20, 30, 45, and 60 minutes. In erythrocytes, incubation for 60 minutes has been reported.
Q2: How does Bovine Serum Albumin (BSA) concentration affect NBD-Sphingosine uptake?
BSA plays a dual role in NBD-Sphingosine uptake experiments. During the initial incubation, BSA can act as a carrier for the lipophilic NBD-Sphingosine, facilitating its delivery to the cells. However, a lower BSA concentration (e.g., 0.1%) in the incubation buffer has been shown to lead to more efficient incorporation of NBD-Sph into erythrocytes compared to a higher concentration (e.g., 1%).
Following incubation, a higher concentration of fatty acid-free BSA is used in the "back-exchange" step to remove the NBD-Sphingosine that has not been internalized and is still present in the outer leaflet of the plasma membrane.
Q3: What is the purpose of the back-exchange procedure?
The back-exchange procedure is a critical step to differentiate between NBD-Sphingosine that is merely associated with the cell surface and that which has been actively transported into the cell. By incubating the cells with a medium containing a lipid acceptor like fatty-acid-free BSA, the fluorescent probe remaining in the outer plasma membrane leaflet is effectively "washed" away. This allows for a more accurate visualization and quantification of internalized NBD-Sphingosine.
Q4: How does temperature influence the uptake process?
Temperature is a critical factor that can significantly impact the mechanism of uptake. Performing the assay at lower temperatures, such as 20°C or below, is often done to suppress endocytosis. This allows for the study of specific transporter-mediated uptake mechanisms without the confounding influence of vesicular transport. For labeling, cells are often pre-incubated at the desired temperature before the addition of NBD-Sphingosine.
Q5: What are the downstream metabolic fates of NBD-Sphingosine?
Once inside the cell, NBD-Sphingosine can be metabolized into various other sphingolipids. The specific metabolic products will depend on the enzymatic machinery present in the cell type being studied. For instance, in CHO cells, NBD-Sphingosine can be converted into NBD-sphingosine-1-phosphate (NBD-S1P), NBD-ceramide, and NBD-sphingomyelin. In erythrocytes, which have a simpler sphingolipid metabolism, NBD-Sph is primarily converted to NBD-S1P.
Experimental Protocols
General Protocol for NBD-Sphingosine Uptake Assay
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is highly recommended for each specific cell line and experimental setup.
Materials:
-
Cells of interest
-
NBD-Sphingosine stock solution (e.g., in ethanol or DMSO)
-
Cell culture medium
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with HEPES buffer
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Microplates or coverslips for imaging
Procedure:
-
Cell Preparation: Plate cells on coverslips or in microplates and allow them to adhere and grow to the desired confluency.
-
Preparation of NBD-Sphingosine-BSA Complex: a. Prepare a stock solution of fatty acid-free BSA in a balanced salt solution (e.g., 0.34 mg/mL). b. Dry down an appropriate amount of NBD-Sphingosine stock solution under a stream of nitrogen gas. c. Resuspend the dried NBD-Sphingosine in a small volume of ethanol. d. While vortexing the BSA solution, slowly add the resuspended NBD-Sphingosine to create the complex.
-
Labeling: a. Wash the cells with a pre-warmed balanced salt solution. b. Incubate the cells with the NBD-Sphingosine-BSA complex (typically at a final concentration of 1-5 µM) in a serum-free medium for the desired time at the appropriate temperature (e.g., 37°C for general uptake or 20°C to minimize endocytosis).
-
Back-Exchange (to remove surface-bound probe): a. After incubation, aspirate the labeling medium. b. Wash the cells with an ice-cold balanced salt solution. c. Incubate the cells with a back-exchange medium containing fatty acid-free BSA (e.g., 1-2 mg/mL) or fetal calf serum for 30-90 minutes at a low temperature (e.g., 4°C or on ice). d. Aspirate the back-exchange medium and wash the cells 2-3 times with the balanced salt solution.
-
Analysis: a. Proceed with imaging using fluorescence microscopy or quantify the uptake using a flow cytometer.
Visualizations
References
Validation & Comparative
NBD Sphingosine vs. BODIPY-Sphingosine: A Comparative Guide for Live-Cell Imaging
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for visualizing sphingolipid dynamics, this guide offers an objective comparison of NBD Sphingosine and BODIPY-sphingosine. We delve into their performance in live-cell imaging, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific research needs.
Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Fluorescently labeled sphingosine analogs, such as this compound and BODIPY-sphingosine, are indispensable tools for studying their trafficking, metabolism, and signaling functions in living cells.[3][4] The choice of fluorophore is a critical determinant of experimental success, significantly impacting signal brightness, photostability, and potential artifacts.
Executive Summary: BODIPY-Sphingosine Outperforms this compound in Key Imaging Parameters
Overall, BODIPY-sphingosine emerges as the superior probe for most live-cell imaging applications due to its exceptional photostability, high fluorescence quantum yield, and insensitivity to the cellular environment. While this compound has been a foundational tool in the field, its susceptibility to photobleaching and environmental quenching limits its utility, particularly in long-term imaging experiments.
Quantitative Data Presentation
The following table summarizes the key photophysical and biological characteristics of this compound and BODIPY-sphingosine, providing a clear basis for comparison.
| Property | This compound | BODIPY-Sphingosine | References |
| Excitation Max (nm) | ~466 | ~505 | |
| Emission Max (nm) | ~536 | ~512 | |
| Quantum Yield | Moderate | High | |
| Molar Absorptivity | Lower | Higher | |
| Brightness | Moderate | High | |
| Photostability | Moderate; susceptible to photobleaching | High; more photostable than NBD | |
| Environmental Sensitivity | Sensitive to solvent polarity and pH | Largely insensitive to solvent polarity and pH | |
| Cytotoxicity | Inhibits proliferation of various cell lines (IC50 values: 10.4 - 40.5 µM) | Generally low cytotoxicity at working concentrations | |
| Multicolor Imaging Suitability | Good | Can be challenging with green fluorescent proteins (GFPs) due to spectral overlap, but red-shifted variants are available. |
Delving into the Differences: A Head-to-Head Comparison
Photostability and Brightness: A Clear Advantage for BODIPY
The most significant advantage of BODIPY-sphingosine lies in its superior photophysical properties. The BODIPY fluorophore exhibits a higher molar absorptivity and a greater fluorescence quantum yield, resulting in a significantly brighter signal compared to the NBD fluorophore. This high brightness is crucial for detecting low-abundance sphingolipids and for achieving high-quality images with shorter exposure times, thereby minimizing phototoxicity.
Furthermore, BODIPY dyes are renowned for their exceptional photostability. This resistance to photobleaching is critical for time-lapse imaging experiments that track the dynamic movement and metabolism of sphingosine over extended periods. In contrast, the NBD fluorophore is more prone to photobleaching, leading to signal decay and limiting the duration of imaging experiments.
Environmental Sensitivity: Stable Signal with BODIPY
The fluorescence of NBD is known to be sensitive to the polarity of its environment. This can be a double-edged sword; while it can provide information about the local lipid environment, it can also lead to artifacts and make quantitative analysis challenging. The fluorescence of many BODIPY dyes, on the other hand, is largely unaffected by changes in solvent polarity and pH, providing a more stable and reliable signal within the complex and heterogeneous environment of a living cell.
Cytotoxicity: A Point of Caution for NBD
While all exogenous molecules have the potential to perturb cellular functions, studies have shown that this compound can inhibit cell proliferation at micromolar concentrations. In contrast, BODIPY-based probes are generally considered to have low cytotoxicity when used at appropriate concentrations for imaging. It is always advisable to perform toxicity assays to determine the optimal, non-perturbative concentration for your specific cell type and experimental conditions.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental application of these probes, the following diagrams illustrate a key sphingolipid signaling pathway and a general workflow for live-cell imaging.
Caption: Key pathways in sphingolipid metabolism and signaling.
Caption: A generalized workflow for live-cell imaging experiments.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following are generalized protocols for labeling live cells with this compound and BODIPY-sphingosine. Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each cell type and experimental setup.
Protocol 1: Preparation of Sphingolipid-BSA Complexes
For efficient and uniform labeling of living cells, it is recommended to deliver the fluorescent sphingolipid analogs as a complex with defatted bovine serum albumin (BSA).
Materials:
-
This compound or BODIPY-sphingosine
-
Ethanol or Chloroform:Methanol (19:1 v/v)
-
Defatted BSA
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
Procedure:
-
Prepare a 1 mM stock solution of the fluorescent sphingolipid in a suitable organic solvent (e.g., ethanol).
-
In a glass test tube, dispense a small volume of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour to form a thin lipid film.
-
Prepare a solution of defatted BSA in HBSS/HEPES (e.g., 0.34 mg/mL).
-
Add the BSA solution to the lipid film and vortex vigorously to form the sphingolipid-BSA complex. The final concentration of the complex can be adjusted as needed. For example, a 1:1 molar ratio of lipid to BSA is often used.
Protocol 2: Staining the Golgi Apparatus in Living Cells
Both NBD and BODIPY-labeled ceramides (which are metabolites of sphingosine) are classic vital stains for the Golgi apparatus.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Sphingolipid-BSA complex (from Protocol 1)
-
Culture medium
Procedure:
-
Rinse the cells with pre-warmed culture medium.
-
Prepare a working solution of the sphingolipid-BSA complex by diluting the stock in culture medium to a final concentration of typically 1-5 µM.
-
Incubate the cells with the labeling solution at 37°C for 15-30 minutes. For initial labeling of the plasma membrane and subsequent tracking to internal compartments, incubation can be performed at 4°C for 30 minutes, followed by a wash and a chase period at 37°C.
-
Wash the cells 2-3 times with fresh, pre-warmed medium to remove the excess fluorescent probe.
-
To visualize only the internalized probe, a "back-exchange" step can be performed by incubating the cells with a solution of defatted BSA (e.g., 5% w/v) to remove the fluorescent lipid from the outer leaflet of the plasma membrane.
-
Immediately proceed to imaging on a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore.
Conclusion and Recommendations
For the majority of live-cell imaging applications requiring the visualization of sphingosine metabolism and trafficking, BODIPY-sphingosine is the recommended probe . Its superior brightness and photostability allow for high-resolution, long-term imaging with minimal phototoxicity. Its relative insensitivity to the cellular environment ensures a more stable and reliable signal for quantitative analysis.
This compound may still be a viable option for:
-
Endpoint assays where photobleaching is not a major concern.
-
Studies where its environmental sensitivity can be exploited to probe the local lipid environment, though this requires careful controls and interpretation.
-
Laboratories with filter sets optimized for NBD and not easily adaptable for BODIPY.
Ultimately, the choice of probe should be guided by the specific requirements of the experiment. Researchers are encouraged to perform pilot experiments to validate the chosen probe in their specific cellular model and imaging setup.
References
- 1. A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, long-wavelength borondipyrromethene sphingosine for studying sphingolipid dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NBD-Sphingosine vs. Radioactive Sphingosine Assays in Sphingolipid Research
For researchers and drug development professionals navigating the complexities of sphingolipid signaling, the choice of assay methodology is paramount. This guide provides an objective comparison of two prominent techniques for measuring the activity of key enzymes in sphingosine metabolism: the fluorescent NBD-sphingosine assay and the traditional radioactive sphingosine assay. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document aims to equip scientists with the necessary information to make an informed decision for their specific research needs.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The dynamic balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramide is a key determinant of cell fate. Consequently, the enzymes that regulate these levels, such as sphingosine kinases (SphK) and ceramide synthases (CerS), have emerged as significant therapeutic targets. Accurate and efficient measurement of their activity is therefore crucial.
This guide focuses on the two most common methods for this purpose: assays utilizing the fluorescently-labeled sphingosine analog, NBD-sphingosine, and those employing radioactively labeled sphingosine or ATP.
Quantitative Performance: A Clear-Cut Comparison
To facilitate an at-a-glance understanding of the key differences between these two assay types, the following table summarizes their performance across several critical parameters.
| Feature | NBD-Sphingosine Assay | Radioactive Sphingosine Assay |
| Principle | Fluorescence detection of NBD-labeled product | Scintillation counting or autoradiography of radiolabeled product |
| Sensitivity | Comparable to or better than radioactive assays[1] | High |
| Throughput | High; amenable to 96- and 384-well formats[2] | Low; often requires manual separation steps[3] |
| Safety | Non-radioactive, requires standard laboratory precautions | Involves handling of radioactive isotopes, requiring specialized licenses, training, and disposal procedures |
| Cost | Generally lower; avoids costs associated with radioactive materials and waste disposal | Higher due to the cost of radiolabeled substrates, scintillation cocktails, and waste management |
| Ease of Use | Simpler and faster protocols; real-time assays are possible[2] | More complex and time-consuming, often involving multiple extraction and chromatography steps[3] |
| Versatility | Applicable to a wide range of fluorescence-based instrumentation (plate readers, HPLC) | Requires specialized equipment for detecting radioactivity (scintillation counters, phosphorimagers) |
Diving Deeper: Experimental Protocols
The following sections provide detailed methodologies for performing sphingosine kinase activity assays using both NBD-sphingosine and radioactive sphingosine.
Fluorescent Sphingosine Kinase (SphK) Assay using NBD-Sphingosine
This protocol is adapted from established methods for measuring SphK activity in a high-throughput format.
Materials:
-
NBD-Sphingosine
-
Recombinant Sphingosine Kinase (SphK1 or SphK2)
-
Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate, 0.05% Triton X-100 for SphK1)
-
ATP solution
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve NBD-sphingosine in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare working solutions of the enzyme and ATP in the assay buffer.
-
Reaction Setup: In each well of the microplate, add the assay buffer, NBD-sphingosine solution, and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for NBD (e.g., excitation at 460-470 nm and emission at 530-550 nm). The increase in fluorescence corresponds to the formation of NBD-sphingosine-1-phosphate. For real-time assays, measurements can be taken at regular intervals from the start of the reaction.
Radioactive Sphingosine Kinase (SphK) Assay
This protocol is based on the conventional method for measuring SphK activity using a radiolabeled phosphate donor.
Materials:
-
D-erythro-sphingosine
-
Recombinant Sphingosine Kinase (SphK1 or SphK2)
-
Assay Buffer (similar to the fluorescent assay)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Chloroform, Methanol, and Hydrochloric Acid
-
1 M Potassium Chloride (KCl)
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Reagents: Prepare stock solutions of sphingosine, enzyme, and ATP in the assay buffer. The ATP solution should contain a known specific activity of the radiolabeled ATP.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, sphingosine solution, and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP solution.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop Reaction and Lipid Extraction: Terminate the reaction by adding a mixture of chloroform/methanol/HCl. Vortex thoroughly to ensure complete mixing.
-
Phase Separation: Add chloroform and 1 M KCl to the tube, vortex again, and centrifuge to separate the organic and aqueous phases. The radiolabeled sphingosine-1-phosphate will be in the upper aqueous phase.
-
TLC Separation: Carefully spot the aqueous phase onto a silica gel TLC plate.
-
TLC Development: Develop the TLC plate in a chamber with the appropriate solvent system to separate the product from the unreacted radiolabeled ATP.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radioactive spot corresponding to sphingosine-1-phosphate using a phosphorimager or by scraping the silica and measuring the radioactivity with a scintillation counter.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key sphingolipid signaling pathway and the comparative workflows of the two assay types.
Caption: The Sphingolipid Rheostat Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion: Making the Right Choice
The evidence strongly suggests that NBD-sphingosine assays offer a compelling alternative to traditional radioactive methods for studying sphingolipid-metabolizing enzymes. They provide comparable or even superior sensitivity while being safer, more cost-effective, and significantly more amenable to high-throughput screening. The simplicity and speed of the fluorescent method can accelerate research and drug discovery efforts.
While radioactive assays have been the gold standard and remain a valuable tool, particularly for specific applications requiring the use of the natural, unmodified substrate, the practical advantages of NBD-sphingosine assays make them the more attractive option for most modern research settings. Researchers should carefully consider the specific requirements of their experiments, including the need for high throughput, safety considerations, and available equipment, when selecting the most appropriate assay for their studies of the critical sphingolipid signaling network.
References
- 1. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Alternatives for Tracking Lipid Metabolism Beyond NBD Sphingosine
For researchers, scientists, and drug development professionals, deciphering the intricate pathways of lipid metabolism is paramount to understanding cellular signaling in health and disease. While NBD Sphingosine has long been a workhorse for visualizing these processes, its limitations have catalyzed the innovation of a new generation of fluorescent probes. This guide provides an objective comparison of leading alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your research.
Ceramides and other sphingolipids are central players in a multitude of cellular processes, from orchestrating apoptosis to modulating inflammation. The ability to track their synthesis, trafficking, and ultimate metabolic fate in living cells is crucial for unraveling their complex roles. Fluorescently labeled sphingolipid analogs have become indispensable tools for these investigations. However, the choice of the probe can profoundly influence experimental outcomes. This guide will dissect the performance of prominent alternatives to the traditionally used this compound: BODIPY-based probes, click chemistry-compatible probes, and photoactivatable/photoswitchable analogs.
The Contenders: A New Era of Lipid Probes
The ideal fluorescent lipid probe should faithfully mimic its natural counterpart, exhibit bright and stable fluorescence, and introduce minimal perturbation to the cell's delicate machinery. Here, we evaluate three major classes of alternatives that have emerged to address the shortcomings of NBD-based probes.
-
BODIPY-based Sphingolipids: These probes utilize the boron-dipyrromethene (BODIPY) fluorophore, known for its exceptional photostability and high fluorescence quantum yield.
-
Click Chemistry-Compatible Sphingolipids: These analogs are functionalized with a small, bioorthogonal handle (an alkyne or azide group). This handle allows for a highly specific "click" reaction with a corresponding fluorescent reporter molecule, enabling detection after metabolic incorporation.
-
Photoactivatable and Photoswitchable Sphingolipids: This advanced class of probes allows for spatiotemporal control over lipid metabolism. Photoactivatable ("caged") lipids are inactive until triggered by light, while photoswitchable lipids can have their metabolic activity turned on or off by different wavelengths of light.
Head-to-Head Comparison: Performance Metrics
To facilitate a clear comparison, the following table summarizes the key photophysical and performance characteristics of this compound and its alternatives.
| Feature | This compound | BODIPY FL Sphingosine | Clickable Sphingosine (Alkyne) | Photoactivatable/Photoswitchable Sphingosine |
| Excitation Max (nm) | ~466[1] | ~505[1][2] | Dependent on clicked fluorophore | Dependent on photosensitive group/fluorophore |
| Emission Max (nm) | ~536[1] | ~512[1] | Dependent on clicked fluorophore | Dependent on photosensitive group/fluorophore |
| Quantum Yield (Φ) | Moderate (~0.32 in membranes) | High (~0.9 in membranes) | Dependent on clicked fluorophore | Dependent on photosensitive group/fluorophore |
| Molar Absorptivity | Moderate | High | Dependent on clicked fluorophore | Dependent on photosensitive group/fluorophore |
| Photostability | Moderate; susceptible to photobleaching | High; more photostable than NBD | Dependent on clicked fluorophore | Photoreactive by design |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity and pH) | Low (relatively insensitive to solvent polarity and pH) | Dependent on clicked fluorophore | N/A |
| Cellular Perturbation | Bulky fluorophore can alter lipid behavior | Bulky fluorophore can alter lipid behavior | Minimal perturbation from small alkyne/azide tag | Minimal perturbation before activation/switching |
| Temporal Control | No | No | No (but can be fixed before clicking) | Yes (light-activated) |
| Detection Method | Direct fluorescence imaging | Direct fluorescence imaging | Click reaction with fluorescent azide/alkyne, then imaging or mass spectrometry | Light activation/switching followed by imaging or other analysis |
Delving Deeper: Experimental Considerations and Protocols
The choice of a lipid probe extends beyond its photophysical properties and into the practicalities of experimental design. Below are detailed methodologies for the key alternatives.
BODIPY FL-Sphingolipid Labeling for Live-Cell Imaging
BODIPY-based probes offer a straightforward workflow for visualizing lipid trafficking and metabolism due to their bright and stable fluorescence.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BODIPY FL C5-Sphingomyelin in a chloroform:methanol (19:1 v/v) mixture.
-
Drying: Dispense the desired volume of the stock solution into a glass test tube. Dry the lipid under a stream of nitrogen gas, followed by at least 1 hour under vacuum to ensure complete solvent removal.
-
Complexation with BSA: Prepare a 3.4 mM solution of defatted bovine serum albumin (BSA) in your desired cell culture medium (e.g., HBSS/HEPES). Add the BSA solution to the dried lipid film to create a lipid-BSA complex, which enhances solubility and delivery to cells.
-
Cell Labeling: Incubate cultured cells with the BODIPY-lipid/BSA complex at the desired concentration (typically 1-5 µM) for a specified period (e.g., 30 minutes) at the appropriate temperature to allow for internalization and metabolic processing.
-
Washing and Imaging: Wash the cells with fresh medium to remove unincorporated probe. Image the cells using fluorescence microscopy with appropriate filter sets for the BODIPY FL fluorophore (Excitation/Emission: ~505/512 nm).
-
(Optional) Back-Exchange: To specifically visualize internalized lipids, a "back-exchange" procedure can be performed by incubating the cells with a solution of defatted BSA in medium. This will remove any fluorescent lipid remaining in the outer leaflet of the plasma membrane.
Click Chemistry-Based Metabolic Labeling
Click chemistry offers a powerful approach to track lipid metabolism with minimal perturbation, as the small alkyne or azide tag is less likely to alter the lipid's biological behavior. The fluorescent reporter is attached after metabolic incorporation.
Experimental Protocol:
-
Metabolic Labeling: Incubate cells with an alkynyl sphingosine analog (e.g., 10-50 µM) in culture medium for a desired period to allow for metabolic incorporation into more complex sphingolipids.
-
Cell Fixation (for endpoint assays): To halt enzymatic activity and capture a snapshot of the metabolic state, fix the cells with a suitable fixative like paraformaldehyde. This is often referred to as a "fix and click" approach. For live-cell imaging, copper-free click chemistry is recommended to avoid cytotoxicity.
-
Permeabilization: If cells are fixed, permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the click chemistry reagents.
-
Click Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (for fixed cells), and a copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity. For live-cell imaging, use a copper-free click reagent such as a cyclooctyne-fluorophore conjugate. Incubate the cells with the cocktail to ligate the fluorophore to the metabolically incorporated alkynyl sphingolipids.
-
Washing and Imaging: Thoroughly wash the cells to remove unreacted click reagents. Image the cells using fluorescence microscopy with the appropriate filter set for the chosen fluorophore.
Photoactivatable and Photoswitchable Sphingolipid Metabolism
These advanced probes provide unparalleled control over the timing and location of sphingolipid metabolism studies.
Experimental Protocol for Photoswitchable Sphingosine (caSph):
-
Cell Loading: Incubate cells with a clickable and photoswitchable sphingosine (caSph) analog. The probe will be taken up by the cells.
-
Photo-isomerization: To activate metabolic processing, irradiate the cells with UV light (e.g., 365 nm) to convert the trans-isomer of the caSph to the more metabolically active cis-isomer. To halt or reduce metabolism, irradiate with blue light (e.g., 470 nm) to switch it back to the trans-form.
-
Metabolic Chase: After photo-isomerization, allow the cells to metabolize the probe for a desired period.
-
Detection: The metabolic products can be detected by lysing the cells, performing a click reaction with a fluorescent azide, and analyzing the products by TLC or mass spectrometry.
Conclusion: Selecting the Right Tool for the Job
The field of lipid metabolism research has moved beyond the limitations of traditional probes like this compound.
-
BODIPY-based analogs are excellent for general visualization of lipid trafficking and metabolism, offering superior brightness and photostability for high-resolution and long-term imaging.
-
Click chemistry-compatible probes provide a minimally perturbative approach to study the metabolic fate of sphingolipids, with the flexibility of choosing a detection method (fluorescence or mass spectrometry) and the option to "fix and click" for endpoint assays.
-
Photoactivatable and photoswitchable sphingolipids represent the cutting edge, enabling researchers to control lipid metabolism with spatiotemporal precision, which is invaluable for dissecting dynamic signaling events.
Ultimately, the choice of the probe should be dictated by the specific biological question at hand. By understanding the strengths and weaknesses of each alternative, researchers can select the most appropriate tool to illuminate the complex and vital world of lipid metabolism.
References
Validating NBD-Sphingosine Enzyme Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NBD-sphingosine-based enzyme assays with alternative methods, supported by experimental data. This guide will delve into the validation of these fluorescent assays, offering detailed experimental protocols and a clear presentation of comparative data to aid in the selection of the most appropriate method for your research needs.
The use of 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled sphingosine (NBD-Sph) and its derivatives has become a important technique in the study of sphingolipid metabolism. These fluorescent analogs allow for real-time monitoring of enzyme activity in a high-throughput format, offering a convenient and sensitive alternative to traditional radiolabeling and mass spectrometry techniques.[1][2] However, the introduction of the bulky NBD group can potentially alter the substrate's interaction with the enzyme. Therefore, validation by comparing the results with established methods is crucial.
Comparison of Assay Performance: NBD-Sphingosine vs. Alternative Methods
The performance of NBD-sphingosine-based assays has been validated for several key enzymes in the sphingolipid metabolic pathway, including sphingosine kinases (SphK), ceramide synthases (CerS), and sphingosine-1-phosphate lyase (SPL). The results are often consistent with those obtained using radiolabeled substrates or liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4]
Sphingosine Kinase (SphK) Assays
Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). NBD-sphingosine has been successfully used as a substrate in a real-time fluorescence assay to monitor SphK activity. The binding affinities for NBD-Sph and the IC50 values of inhibitors determined by this method are consistent with those reported using other techniques.
| Parameter | NBD-Sphingosine Assay | Radioactive Assay | LC-MS/MS |
| Principle | Fluorescence intensity change upon phosphorylation | Incorporation of 32P from ATP | Direct quantification of S1P |
| Throughput | High (384-well plate format) | Low to medium | Medium |
| Sensitivity | High | High | Very High |
| Real-time | Yes | No | No |
| Safety | Non-radioactive | Requires handling of radioisotopes | Standard chemical safety |
Ceramide Synthase (CerS) Assays
Ceramide synthases are a family of enzymes that acylate a sphingoid base to form ceramide. For these assays, NBD-sphinganine, a close analog of NBD-sphingosine, is often used as the substrate. Studies have shown that NBD-sphinganine is a good substrate for CerS, with a Michaelis-Menten constant (Km) that is essentially the same as that for the unlabeled, natural sphinganine. This indicates that the NBD label does not significantly interfere with substrate binding and enzyme kinetics. The fluorescent assay is also more accessible and less expensive than LC-MS-based methods.
| Substrate | Km (with C16:0-CoA) | Km (with C24:1-CoA) | Method | Reference |
| NBD-sphinganine | ~1.16 µM | 3.61 ± 1.86 µM | Fluorescence (TLC) | |
| Sphinganine | 1.16 ± 0.36 µM | 3.05 ± 0.81 µM | LC-MS/MS |
Sphingosine-1-Phosphate Lyase (SPL) Assays
Sphingosine-1-phosphate lyase catalyzes the irreversible degradation of S1P. A fluorescent assay using an NBD-labeled S1P substrate has been developed to quantify SPL activity. The sensitivity of this fluorescence-based assay is comparable to or even better than the traditional radioactive assay, with the ability to detect SPL activity as low as 8 pmol/mg/min. Furthermore, the inhibition of SPL activity by known inhibitors, such as semicarbazide, was found to be consistent between the fluorescent and radioactive methods.
| Method | Key Advantages | Key Disadvantages |
| NBD-based Fluorescence Assay | High sensitivity, non-radioactive, suitable for various cell and tissue sources. | Requires HPLC separation of product, potential for quenching. |
| Radioactive Assay | Established method, high sensitivity. | Requires handling of radioactive materials, suboptimal for high-throughput. |
Sphingolipid Metabolism Pathway
The following diagram illustrates the central role of sphingosine and its metabolizing enzymes in the sphingolipid pathway.
Caption: Key enzymes in the sphingolipid metabolic pathway.
Experimental Workflow for Assay Validation
Validating a new NBD-sphingosine-based enzyme assay typically involves a direct comparison with an established, orthogonal method. The following workflow outlines the key steps in this process.
Caption: Workflow for validating NBD-sphingosine-based enzyme assays.
Experimental Protocols
General Considerations for NBD-Sphingosine Assays
-
Solubility: NBD-sphingosine has poor aqueous solubility and should be dissolved in an organic solvent like DMSO before being added to the assay buffer.
-
Detergent: The inclusion of a detergent like Triton X-100 (typically 0.05-0.1%) in the assay buffer is often necessary to maintain the solubility of NBD-sphingosine.
-
Fluorescence Detection: The excitation and emission wavelengths for NBD are typically around 460-470 nm and 530-540 nm, respectively. However, a red shift in the emission spectrum of the phosphorylated product (NBD-S1P) can be exploited for real-time assays.
Sphingosine Kinase (SphK) Assay (Real-time Fluorescence)
-
Reaction Mixture Preparation: Prepare a master mix containing the SphK enzyme, NBD-sphingosine, and any inhibitors in the appropriate reaction buffer (e.g., 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl for SphK1).
-
Initiation: Initiate the reaction by adding ATP and MgCl2.
-
Measurement: Monitor the increase in fluorescence at the red-shifted emission wavelength (e.g., 584 nm with excitation at 550 nm) in a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence progress curves.
Ceramide Synthase (CerS) Assay (Fluorescence with TLC or SPE)
-
Reaction Incubation: Incubate the enzyme source (e.g., cell homogenates) with NBD-sphinganine, an acyl-CoA (e.g., palmitoyl-CoA), and defatted BSA in the assay buffer at 37°C.
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture.
-
Lipid Separation: Separate the NBD-ceramide product from the unreacted NBD-sphinganine substrate using either Thin Layer Chromatography (TLC) or Solid Phase Extraction (SPE) with C18 columns.
-
Quantification: Quantify the fluorescence of the NBD-ceramide product using a fluorescence scanner (for TLC) or a microplate reader (for SPE eluate).
Alternative Method: LC-MS/MS for Sphingolipid Quantification
-
Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform/methanol).
-
Chromatographic Separation: Separate the different sphingolipid species using liquid chromatography, often with a C8 or C18 reversed-phase column.
-
Mass Spectrometry Detection: Detect and quantify the individual sphingolipid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method offers high specificity and the ability to measure multiple lipid species simultaneously.
References
- 1. researchgate.net [researchgate.net]
- 2. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in NBD-Sphingosine Experiments
For researchers, scientists, and drug development professionals utilizing the fluorescent sphingolipid analog NBD-sphingosine, the implementation of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of suitable negative controls, supported by experimental data and detailed protocols, to ensure the validity of your findings in studies of sphingolipid metabolism and signaling.
NBD-sphingosine (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphingosine) is a vital tool for visualizing the cellular uptake, trafficking, and enzymatic conversion of sphingosine. Its fluorescent NBD group allows for real-time monitoring of these processes. However, to definitively attribute observed effects to the biological activity of the D-erythro-sphingosine backbone, carefully selected negative controls are essential. This guide explores the most effective negative controls and provides the necessary framework for their successful implementation.
Choosing the Right Negative Control: A Comparative Analysis
The ideal negative control for an NBD-sphingosine experiment should be structurally similar to the active compound but lack its specific biological activity. This allows researchers to distinguish between specific enzymatic or signaling events and non-specific effects such as membrane association or fluorescence artifacts. Two primary categories of negative controls are recommended: biologically inactive stereoisomers and structurally related lipids with distinct metabolic fates.
The Biologically Inactive Enantiomer: NBD-L-erythro-Sphingosine
The natural and biologically active form of sphingosine is the D-erythro stereoisomer. Its enantiomer, L-erythro-sphingosine, is not recognized by the key enzymes involved in sphingolipid metabolism.[1][2] This makes NBD-L-erythro-sphingosine an excellent negative control. It possesses the same fluorescent tag and lipid backbone structure, ensuring similar physical properties, but it should not be a substrate for enzymes like sphingosine kinase or ceramide synthase.
The Structurally Related Lipid: C6-NBD-Ceramide
C6-NBD-ceramide is another valuable negative control, particularly for dissecting specific metabolic pathways. While it shares the NBD fluorophore and a lipid backbone, its N-acylated structure directs it through a different metabolic route than NBD-sphingosine. C6-NBD-ceramide is primarily a substrate for enzymes involved in ceramide metabolism, such as ceramidases and glucosylceramide synthase, and is a well-established marker for the Golgi apparatus.[3][4][5] By comparing its fate to that of NBD-sphingosine, researchers can differentiate between sphingosine-specific and ceramide-specific pathways.
Quantitative Data Comparison
The following table summarizes the expected differential behavior of NBD-D-erythro-sphingosine and its negative controls in key enzymatic assays.
| Parameter | NBD-D-erythro-Sphingosine | NBD-L-erythro-Sphingosine (Expected) | C6-NBD-Ceramide | Reference |
| Substrate for Sphingosine Kinase 1 (SphK1) | Yes | No | No | |
| Substrate for Ceramide Synthase (CerS) | Yes (as a backbone) | No | No (it is a product) | |
| Primary Metabolic Product | NBD-Sphingosine-1-Phosphate (NBD-S1P) | No significant metabolism | NBD-Glucosylceramide, NBD-Sphingomyelin | |
| Primary Cellular Localization | Plasma membrane, endosomes, utilized by intracellular enzymes | Expected to remain primarily at the plasma membrane with minimal internalization and metabolic conversion | Golgi apparatus |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of NBD-sphingosine and its negative controls, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Signaling pathways for NBD-D-erythro-sphingosine and its negative controls.
Caption: General experimental workflow for using NBD-sphingosine with negative controls.
Detailed Experimental Protocols
The following protocols provide a starting point for utilizing NBD-sphingosine and its negative controls in common experimental setups. Researchers should optimize concentrations and incubation times for their specific cell type and experimental question.
Protocol 1: Cellular Uptake and Trafficking using Fluorescence Microscopy
Objective: To visualize and compare the cellular uptake and localization of NBD-D-erythro-sphingosine and a negative control (NBD-L-erythro-sphingosine or C6-NBD-ceramide).
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
NBD-D-erythro-sphingosine (stock solution in ethanol or DMSO)
-
NBD-L-erythro-sphingosine or C6-NBD-ceramide (stock solution in ethanol or DMSO)
-
Serum-free cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~540 nm)
Procedure:
-
Preparation of Labeling Solution: Prepare a 2x stock of NBD-sphingosine or the negative control complexed to BSA. Briefly, evaporate the desired amount of the NBD lipid from the stock solution under a stream of nitrogen. Resuspend in a small volume of ethanol and then add to serum-free medium containing fatty acid-free BSA with vortexing. A final concentration of 1-5 µM is typically used.
-
Cell Labeling: Wash the cultured cells once with serum-free medium. Add an equal volume of the 2x NBD-lipid/BSA complex to the cells.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. For studies of initial uptake, shorter incubation times are recommended.
-
Washing: Wash the cells three times with ice-cold serum-free medium to remove unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images of cells treated with NBD-D-erythro-sphingosine and the negative control under identical imaging settings.
-
Data Analysis: Quantify the fluorescence intensity and observe the subcellular localization patterns. Compare the results between the active compound and the negative control. For NBD-L-erythro-sphingosine, you expect to see significantly less intracellular fluorescence compared to the D-erythro form. For C6-NBD-ceramide, you expect to see prominent Golgi staining.
Protocol 2: In Vitro Sphingosine Kinase (SphK) Assay
Objective: To measure the activity of SphK using NBD-D-erythro-sphingosine as a substrate and to demonstrate the lack of activity with NBD-L-erythro-sphingosine.
Materials:
-
Recombinant SphK1 or cell lysate containing SphK activity
-
NBD-D-erythro-sphingosine
-
NBD-L-erythro-sphingosine
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the kinase assay buffer, ATP (typically 100-500 µM), and either NBD-D-erythro-sphingosine or NBD-L-erythro-sphingosine (typically 5-20 µM).
-
Enzyme Addition: Initiate the reaction by adding the recombinant SphK or cell lysate to each well. Include a "no enzyme" control for background fluorescence.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The phosphorylation of NBD-sphingosine to NBD-S1P can lead to a change in the fluorescence properties of the NBD group, which can be monitored. Alternatively, the reaction can be stopped, lipids extracted, and the product separated by TLC or HPLC for quantification.
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control) from all readings. Compare the fluorescence signal generated in the presence of NBD-D-erythro-sphingosine to that with NBD-L-erythro-sphingosine. A significant increase in fluorescence should be observed only with the biologically active D-erythro isomer.
By incorporating these well-defined negative controls into your experimental design, you can significantly enhance the reliability and impact of your research using NBD-sphingosine. This rigorous approach will allow for the unambiguous interpretation of data and contribute to a deeper understanding of the complex roles of sphingolipids in cellular function.
References
- 1. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
Cross-Validation of NBD-Sphingosine Data with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying sphingolipid metabolism: the use of the fluorescent analog NBD-sphingosine and mass spectrometry. We will delve into the experimental protocols, data presentation, and the inherent advantages and limitations of each technique to aid researchers in selecting the appropriate method for their specific experimental needs and in critically evaluating their data.
Introduction to Sphingolipid Analysis
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the accurate quantification and tracking of these molecules paramount in biomedical research.
Two predominant techniques for studying sphingolipids are the use of fluorescently labeled analogs, such as NBD-sphingosine, and mass spectrometry (MS). NBD-sphingosine allows for the visualization of sphingolipid trafficking and metabolism in living cells, providing valuable spatial and temporal information. In contrast, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high specificity and the ability to perform absolute quantification of a wide range of endogenous sphingolipid species.[1][2][3][4] This guide will provide a detailed comparison of these two powerful techniques.
Data Presentation: A Comparative Overview
Direct quantitative comparison between NBD-sphingosine fluorescence and mass spectrometry is challenging due to the intrinsic differences in the methodologies. NBD-sphingosine assays typically measure relative changes in fluorescence intensity, which reflect the metabolic flux and localization of the fluorescent analog. Mass spectrometry, on the other hand, provides absolute or relative quantification of endogenous, unlabeled sphingolipids.
The following tables summarize the type of quantitative data and performance characteristics of each technique.
Table 1: Comparison of Quantitative Data Output
| Parameter | NBD-Sphingosine Fluorescence Assay | Mass Spectrometry (LC-MS/MS) |
| Data Type | Relative Fluorescence Units (RFU) | Absolute concentration (e.g., pmol/mg protein) or relative abundance |
| Quantification | Relative quantification of the fluorescent analog and its metabolites | Absolute quantification using internal standards |
| Specificity | Can be difficult to distinguish between different NBD-labeled metabolites without chromatographic separation | High specificity for different sphingolipid species, including isomers |
| Endogenous Lipids | Does not directly measure endogenous sphingolipids | Directly measures endogenous sphingolipid levels |
Table 2: Performance Characteristics
| Parameter | NBD-Sphingosine Fluorescence Assay | Mass Spectrometry (LC-MS/MS) |
| Sensitivity | High (picomole to nanomole range) | Very high (sub-picomole to femtomole range)[5] |
| Dynamic Range | Limited by fluorophore properties (e.g., quenching at high concentrations) | Wide linear dynamic range |
| Throughput | High-throughput compatible (plate reader-based assays) | Can be adapted for high-throughput, but generally lower than fluorescence assays |
| Spatial Resolution | Excellent (allows for visualization in live cells via microscopy) | Typically requires cell lysis, providing no spatial information |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both NBD-sphingosine-based assays and LC-MS/MS analysis of sphingolipids.
NBD-Sphingosine Cellular Uptake and Metabolism Assay
This protocol is adapted from methods used to track the cellular fate of NBD-sphingosine.
Materials:
-
NBD-sphingosine (from a reputable supplier)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA), fatty acid-free
-
Organic solvents: chloroform, methanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy) and grow to the desired confluency.
-
NBD-Sphingosine Labeling:
-
Prepare a stock solution of NBD-sphingosine in ethanol.
-
Complex the NBD-sphingosine with fatty acid-free BSA in serum-free medium.
-
Remove the culture medium from the cells and wash with warm PBS.
-
Incubate the cells with the NBD-sphingosine/BSA complex in serum-free medium for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Chase Period (optional): To follow the metabolic fate, remove the labeling medium, wash the cells, and incubate with complete medium for various time points.
-
Fluorescence Measurement:
-
For plate reader: Wash the cells with cold PBS and measure the fluorescence intensity using appropriate excitation and emission wavelengths for NBD (e.g., Ex: 460 nm, Em: 535 nm).
-
For microscopy: Wash the cells with cold PBS and immediately image using a fluorescence microscope equipped with a suitable filter set.
-
-
Lipid Extraction and TLC Analysis (for metabolite analysis):
-
After labeling, wash the cells with PBS and scrape them into a glass tube.
-
Extract the lipids using a modified Bligh-Dyer method with chloroform and methanol.
-
Dry the organic phase under nitrogen and resuspend in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica TLC plate and develop the chromatogram.
-
Visualize the separated NBD-labeled lipids under UV light.
-
LC-MS/MS for Sphingolipid Quantification
This protocol provides a general workflow for the quantitative analysis of sphingolipids from biological samples.
Materials:
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Organic solvents: methanol, chloroform, acetonitrile, isopropanol, formic acid
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
C18 reverse-phase or HILIC analytical column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Harvest cells or tissue and record the weight or cell number.
-
Add a known amount of the internal standard cocktail to the sample.
-
Perform lipid extraction using an appropriate method, such as a modified Bligh-Dyer extraction.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
Liquid Chromatography:
-
Inject the lipid extract onto the LC system.
-
Separate the different sphingolipid classes and molecular species using a gradient elution with appropriate mobile phases (e.g., water/acetonitrile or water/methanol gradients with formic acid and ammonium formate).
-
-
Mass Spectrometry:
-
Ionize the eluting lipids using electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for each sphingolipid of interest and the internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the concentration of each sphingolipid species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Mandatory Visualizations
Sphingolipid Metabolism Signaling Pathway
Caption: Simplified overview of the major sphingolipid metabolic pathways.
Experimental Workflow: NBD-Sphingosine Assay
Caption: General experimental workflow for NBD-sphingosine based assays.
Experimental Workflow: Mass Spectrometry Analysis
Caption: A typical workflow for sphingolipid analysis by LC-MS/MS.
Objective Comparison: NBD-Sphingosine vs. Mass Spectrometry
| Feature | NBD-Sphingosine Fluorescence | Mass Spectrometry (LC-MS/MS) |
| Principle | Tracks the uptake, trafficking, and metabolism of a fluorescent sphingosine analog. | Separates and detects endogenous sphingolipids based on their mass-to-charge ratio. |
| Advantages | - Enables live-cell imaging for spatial and temporal analysis.- Relatively high-throughput and cost-effective.- Good for studying metabolic flux and pathway dynamics. | - High specificity and sensitivity for a wide range of sphingolipids.- Provides absolute quantification of endogenous lipids.- Can distinguish between different acyl chain variants and isomers. |
| Limitations | - Indirectly measures sphingolipid metabolism through an analog.- The bulky NBD group can alter the lipid's properties and metabolism.- Potential for artifacts due to altered trafficking and enzyme recognition.- Does not provide information on endogenous lipid pools. | - Typically requires cell lysis, losing spatial information.- More expensive and lower throughput than fluorescence assays.- Requires specialized equipment and expertise. |
| Best Suited For | - Visualizing sphingolipid transport and localization.- High-throughput screening for modulators of sphingolipid metabolism.- Studying the dynamics of sphingolipid pathways in real-time. | - Accurate quantification of endogenous sphingolipid profiles.- Identifying and quantifying specific sphingolipid molecular species.- Validating findings from other methods with absolute quantification. |
Cross-Validation and Considerations
While a direct quantitative correlation between NBD-sphingosine fluorescence intensity and the absolute concentration of a specific sphingolipid measured by mass spectrometry is not straightforward, the two techniques can be used in a complementary manner for cross-validation. For instance, if treatment with a compound leads to an increase in the fluorescence of NBD-ceramide in a specific cellular compartment, mass spectrometry can be used to confirm that the levels of endogenous ceramides with specific acyl chain lengths are also elevated.
It is crucial to acknowledge the potential for the NBD moiety to introduce artifacts. The larger size and polarity of the NBD group compared to a native acyl chain can influence how the molecule interacts with enzymes and transport proteins, and how it partitions into different membrane domains. Therefore, while NBD-sphingosine is an invaluable tool for generating hypotheses and observing dynamic processes, findings should ideally be validated with methods that measure the endogenous lipids, such as mass spectrometry.
Conclusion
Both NBD-sphingosine-based fluorescence assays and mass spectrometry are powerful techniques for the study of sphingolipids, each with a unique set of strengths and weaknesses. NBD-sphingosine excels in providing spatial and temporal information in living cells, making it ideal for studying the dynamics of sphingolipid trafficking and metabolism. Mass spectrometry, on the other hand, is the gold standard for accurate and specific quantification of endogenous sphingolipid species. For a comprehensive understanding of sphingolipid biology, an integrated approach that leverages the strengths of both methodologies is often the most powerful strategy. By carefully considering the experimental question and the information provided in this guide, researchers can make informed decisions about the most appropriate techniques to unravel the complex roles of sphingolipids in health and disease.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Fluorescent Sphingosine Probes and the Limitations of NBD Sphingosine
For researchers, scientists, and drug development professionals, tracking the intricate pathways of sphingolipid metabolism is crucial for understanding cellular signaling in health and disease. While NBD Sphingosine and its ceramide derivatives have been widely used tools, their limitations have spurred the development of a new generation of fluorescent probes. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Sphingolipids, such as ceramides and sphingosine, are central bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] Visualizing their synthesis, trafficking, and downstream metabolic fate is essential for deciphering their complex roles.[1] Fluorescently labeled analogs have become indispensable for these studies, allowing for real-time imaging in living cells.[1] However, the choice of the fluorescent probe can significantly impact the experimental outcome.[1] The ideal fluorescent lipid analog should closely mimic the behavior of its natural counterpart, exhibit bright and stable fluorescence, and cause minimal perturbation to cellular processes.
This guide will delve into the specific limitations of the traditionally used Nitrobenzoxadiazole (NBD) fluorophore when attached to sphingosine and its derivatives. It will also present a comparison with superior alternatives, focusing on their photophysical properties and performance in cell-based assays.
Limitations of this compound
While historically significant, NBD-labeled sphingolipids possess several inherent drawbacks that can compromise experimental results:
-
Lower Fluorescence Output: The NBD fluorophore has a lower molar absorptivity and fluorescence quantum yield compared to alternatives like BODIPY FL, resulting in a weaker fluorescence signal.
-
Photobleaching: NBD is highly susceptible to photobleaching, or the photochemical destruction of the fluorophore upon exposure to light. This leads to a rapid loss of signal during time-lapse imaging and can be a significant limitation for long-term studies.
-
Environmental Sensitivity: The photostability of NBD is sensitive to the local environment. For instance, its fluorescence is sensitive to the cholesterol content of the Golgi apparatus, leading to weak labeling in cholesterol-deficient cells. While its fluorescence is quenched in aqueous environments and increases in non-polar environments, this variability can complicate quantitative analysis.
-
Potential for Artifacts: High concentrations of NBD-ceramide can lead to high background fluorescence and non-specific staining of other organelles. This necessitates careful optimization of probe concentration and washing steps, often including a "back-exchange" with BSA to remove excess probe from the plasma membrane.
-
Structural Perturbation: The bulky NBD group can potentially alter the biophysical and biochemical properties of the sphingolipid, raising concerns that the analog may not perfectly mimic the behavior of its endogenous counterpart.
Comparative Analysis of Fluorescent Sphingolipid Probes
The development of new fluorophores has provided researchers with more robust alternatives to NBD. The most prominent among these are the BODIPY dyes.
| Property | NBD | BODIPY FL |
| Excitation Max (nm) | ~466 | ~505 |
| Emission Max (nm) | ~538 | ~512 |
| Molar Absorptivity (ε) | Lower | Higher |
| Fluorescence Quantum Yield (Φ) | Lower | Higher |
| Photostability | Lower (sensitive to cholesterol) | Higher |
| Environmental Sensitivity | Fluorescence is sensitive to solvent polarity and cholesterol content | Less sensitive to solvent polarity |
| Concentration-Dependent Emission | No significant shift | Green emission at low concentrations, red-shifted excimer emission at high concentrations |
Table 1: Comparison of the photophysical properties of NBD and BODIPY FL fluorophores commonly used for labeling sphingolipids. Data compiled from Thermo Fisher Scientific technical literature.
BODIPY FL-labeled sphingolipids offer significantly greater fluorescence output and photostability compared to their NBD counterparts. An interesting and useful property of BODIPY FL is its concentration-dependent emission shift. At low concentrations in membranes, it emits green fluorescence, while at high concentrations, such as in the Golgi apparatus or lysosomes in sphingolipid storage diseases, it forms intermolecular excimers that emit red fluorescence. This property can be exploited to visualize lipid accumulation. However, this also means BODIPY FL probes may be unsuitable for multicolor imaging with other green fluorescent probes like GFP.
Experimental Protocols
To ensure reproducible and reliable results, standardized protocols are essential. Below are representative protocols for cell labeling and metabolic analysis.
1. General Protocol for Live Cell Staining with Fluorescent Ceramide Analogs
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Materials:
-
Fluorescent ceramide analog (e.g., NBD C6-Ceramide or BODIPY FL C5-Ceramide)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Live-cell imaging microscope with appropriate filter sets
-
-
Procedure: Preparation of Ceramide/BSA Complex
-
Prepare a 1 mM stock solution of the fluorescent ceramide in ethanol or DMSO.
-
In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in your imaging medium.
-
Dry down an appropriate volume of the ceramide stock solution under a stream of nitrogen gas.
-
Resuspend the dried ceramide in a small volume of ethanol.
-
While vortexing the BSA solution, slowly add the resuspended ceramide to achieve the desired final concentration (typically 1-5 µM).
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
-
Procedure: Cell Staining and Imaging
-
Wash the cells grown on coverslips with pre-warmed imaging medium.
-
Incubate the cells with the prepared ceramide/BSA complex at 37°C for 30 minutes.
-
Optional (for NBD-Ceramide): To reduce background fluorescence, perform a "back-exchange" by incubating the cells with medium containing 1-2 mg/mL fatty acid-free BSA for 30-90 minutes at room temperature after staining.
-
Wash the cells three times with fresh imaging medium.
-
Mount the coverslips and proceed with live-cell imaging using appropriate filter sets. To minimize photobleaching with NBD probes, reduce the intensity and duration of light exposure.
-
2. HPLC-Based Measurement of NBD-Ceramide Metabolism
This method allows for the quantitative analysis of the conversion of NBD-C6-Ceramide to its various metabolites in the Golgi apparatus.
-
Materials:
-
NBD C6-Ceramide
-
Cell culture reagents and the cell line of interest (e.g., MCF-7)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with 1 µM NBD-C6-Ceramide for a defined period (e.g., 1 hour, based on time-course experiments to determine peak metabolite formation).
-
After incubation, wash the cells with PBS and harvest them.
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer technique.
-
Dry the lipid extract under nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the NBD-labeled lipids using a C18 column with an appropriate mobile phase gradient (e.g., methanol/water).
-
Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of NBD.
-
Quantify the peaks corresponding to NBD-C6-Ceramide, NBD-C6-Sphingomyelin, NBD-C6-Hexosylceramides, and NBD-C6-Ceramide-1-Phosphate to determine the relative activities of sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase.
-
Visualizing Experimental Design and Metabolic Pathways
To better understand the experimental logic and the biological processes being studied, the following diagrams are provided.
Caption: Workflow for comparing fluorescent sphingosine probes.
Caption: Metabolic fate of NBD-Ceramide in the Golgi.
Conclusion
The field of lipid research has moved beyond a one-size-fits-all approach to fluorescent labeling. While this compound has been a valuable tool, its inherent limitations, particularly in photostability and brightness, can be restrictive for modern quantitative cell biology. The development of probes like BODIPY-sphingolipids, alongside other emerging technologies like click chemistry and photoactivatable probes, offers researchers a more sophisticated and versatile toolkit. By understanding the properties and limitations of each probe, researchers can make more informed decisions, leading to more accurate and reliable insights into the complex world of sphingolipid signaling.
References
A Comparative Guide to Fluorescent Sphingolipids for Golgi Apparatus Staining: NBD Sphingosine Derivatives in Focus
For researchers, scientists, and drug development professionals, the visualization of cellular organelles is paramount to understanding cellular function and disease progression. The Golgi apparatus, a central hub for protein and lipid trafficking, is of particular interest. This guide provides an objective comparison of fluorescent sphingolipid analogs for Golgi staining, with a primary focus on the widely used C6-NBD-Ceramide, a derivative of sphingosine.
Understanding the Probes: From Sphingosine to C6-NBD-Ceramide
It is crucial to first clarify the terminology. Sphingosine is a foundational long-chain amino alcohol that, when N-acylated with a fatty acid, forms ceramide. C6-NBD-Ceramide is a synthetic, fluorescent analog of ceramide. It consists of a D-erythro-sphingosine backbone N-acylated with a six-carbon fatty acid (hexanoic acid) that is tagged with a nitrobenzoxadiazole (NBD) fluorophore.[1] Therefore, when discussing "NBD Sphingosine" in the context of Golgi staining, the relevant and widely utilized tool is C6-NBD-Ceramide. This guide will focus on the performance and protocols for C6-NBD-Ceramide as the primary probe for Golgi visualization.
C6-NBD-Ceramide is a valuable tool for visualizing the Golgi apparatus in both live and fixed cells.[2][3][4][5] The environmentally sensitive NBD fluorophore is weakly fluorescent in aqueous environments but exhibits enhanced fluorescence in the nonpolar lipid environment of intracellular membranes, making it an excellent probe for cellular imaging.
Mechanism of Golgi Staining
The accumulation of C6-NBD-Ceramide in the Golgi is a result of its metabolism. In live cells, the short acyl chain of C6-NBD-Ceramide allows it to readily permeate cell membranes. It is then transported to the Golgi apparatus where it is metabolized by resident enzymes into fluorescent sphingomyelin and glucosylceramide. This metabolic trapping is the basis for the specific staining of the Golgi complex.
In fixed cells, where metabolic processes are halted, the accumulation is thought to be a physical process of "molecular trapping." The fluorescent lipid can still transfer into the cell and label various intracellular membranes. A subsequent "back-exchange" step, using a lipid acceptor like defatted bovine serum albumin (BSA), removes the more loosely associated C6-NBD-Ceramide from other membranes, enhancing the specific signal from the Golgi apparatus, which is believed to have a unique lipid composition that retains the probe.
Performance Comparison
While a direct comparison with a distinct "this compound" probe is not applicable, the following table summarizes the key performance characteristics of C6-NBD-Ceramide for Golgi staining.
| Feature | C6-NBD-Ceramide |
| Target Organelle | Golgi Apparatus |
| Cell Type | Live and Fixed Cells |
| Excitation Maximum | ~466 nm |
| Emission Maximum | ~536 nm |
| Mechanism (Live Cells) | Metabolic trapping after conversion to fluorescent sphingomyelin and glucosylceramide |
| Mechanism (Fixed Cells) | Molecular trapping within the Golgi's unique lipid environment |
| Typical Concentration | 1-5 µM |
| Delivery Method | Typically complexed with defatted Bovine Serum Albumin (BSA) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for staining both live and fixed cells with C6-NBD-Ceramide.
Preparation of C6-NBD-Ceramide-BSA Complex (5 µM)
This complex is essential for efficient delivery of the lipid probe to the cells.
-
Prepare a 1 mM stock solution of C6-NBD-Ceramide in a chloroform:ethanol (19:1 v/v) mixture.
-
In a glass test tube, dispense 50 µL of the 1 mM stock solution.
-
Evaporate the solvent under a stream of nitrogen gas, followed by placing it under a vacuum for at least 1 hour to ensure complete removal of the solvent.
-
Redissolve the dried lipid film in 200 µL of absolute ethanol.
-
In a 50 mL centrifuge tube, prepare 10 mL of Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES) containing 3.4 mg of defatted BSA.
-
While vigorously vortexing the BSA solution, inject the 200 µL of the ethanolic C6-NBD-Ceramide solution.
-
This resulting 5 µM C6-NBD-Ceramide/5 µM BSA complex can be stored at -20°C.
Protocol 1: Staining the Golgi in Live Cells
-
Grow cells on glass coverslips or imaging dishes to the desired confluency.
-
Rinse the cells with an appropriate medium such as HBSS/HEPES.
-
Incubate the cells with the 5 µM C6-NBD-Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.
-
Rinse the cells several times with ice-cold medium.
-
Incubate the cells in fresh, pre-warmed complete medium at 37°C for an additional 30 minutes to allow for metabolic processing and transport to the Golgi.
-
Wash the cells with fresh medium and immediately proceed to imaging using a fluorescence microscope with a filter set appropriate for NBD (e.g., FITC/GFP filter set).
Protocol 2: Staining the Golgi in Fixed Cells
-
Grow cells on glass coverslips.
-
Rinse the cells with HBSS/HEPES.
-
Fix the cells with a suitable fixative, for example, 4% paraformaldehyde in PBS for 10-20 minutes at room temperature. Avoid using methanol or acetone fixatives as they can disrupt lipid structures.
-
Rinse the fixed cells several times with HBSS/HEPES.
-
Incubate the cells with the 5 µM C6-NBD-Ceramide-BSA complex for 30 minutes at 4°C.
-
To enhance the Golgi-specific signal, perform a "back-exchange" by incubating the cells with a solution of 2 mg/mL defatted BSA or 10% fetal calf serum in HBSS/HEPES for 30-90 minutes at room temperature. This step helps to remove the probe from other cellular membranes.
-
Wash the cells with fresh HBSS/HEPES.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained Golgi apparatus using a fluorescence microscope.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the metabolic pathway of C6-NBD-Ceramide and the general experimental workflow.
References
A Comparative Guide to NBD Sphingosine and Other Fluorescent Sphingolipids
For researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular processes, fluorescently labeled analogs are indispensable tools. These probes allow for the real-time visualization of lipid trafficking, metabolism, and localization within living cells. Among these, NBD (Nitrobenzoxadiazole) Sphingosine is a widely utilized tool for its unique properties. This guide provides an objective comparison of NBD Sphingosine with other fluorescent sphingolipids, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate probe for your research needs.
Introduction to Fluorescent Sphingolipid Analogs
Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] To study their dynamic behavior, researchers employ sphingolipid analogs tagged with fluorophores. These fluorescent probes, such as this compound, are introduced into cells where they are metabolized and transported, mimicking their endogenous counterparts and allowing for visualization of these pathways.[1][2] However, the choice of the fluorescent tag can significantly influence the probe's behavior and the experimental outcome. The most common alternatives to NBD-labeled sphingolipids are those tagged with BODIPY (boron-dipyrromethene) dyes.[3]
This compound vs. Other Fluorescent Sphingolipids: A Head-to-Head Comparison
The primary differences between fluorescent sphingolipid analogs arise from the properties of the attached fluorophore. This section compares NBD-labeled sphingolipids with the most common alternative, BODIPY-labeled sphingolipids.
Photophysical Properties
The choice of fluorophore has significant implications for the quality and type of data that can be obtained from fluorescence microscopy.
-
Fluorescence Output and Photostability : The BODIPY FL fluorophore generally produces a greater fluorescence output than NBD due to its higher molar absorptivity and fluorescence quantum yield. Additionally, BODIPY FL is more photostable than NBD, which is an important consideration for time-lapse imaging experiments. The photostability of NBD can also be sensitive to the cellular environment; for instance, its labeling of the Golgi complex can be weak in cholesterol-deficient cells.
-
Environmental Sensitivity : NBD's fluorescence is sensitive to the polarity of its environment, which can be a useful property for studying membrane dynamics but can also complicate quantitative analysis. In contrast, the spectral properties of some BODIPY analogs, such as C₅-BODIPY, are not sensitive to pH, membrane potential, or curvature.
-
Concentration-Dependent Emission : A unique and powerful feature of the BODIPY FL fluorophore is its aggregation-dependent shift from green to red fluorescence emission. This property, known as excimer formation, allows for ratiometric imaging to estimate the local concentration of the probe. Structures that accumulate high levels of BODIPY FL-labeled sphingolipids, such as the Golgi apparatus, exhibit red fluorescence, which is clearly distinct from the green fluorescence in areas of lower concentration.
Metabolism and Cellular Trafficking
The structure of the fluorophore can affect how the lipid analog is processed by cellular machinery.
-
Aqueous Transfer and Back-Exchange : One of the key advantages of NBD-labeled sphingolipids is their higher rate of transfer through aqueous phases compared to their BODIPY FL-labeled counterparts. This property makes them particularly well-suited for "back-exchange" experiments, where the probe remaining in the outer leaflet of the plasma membrane is quantitatively removed by incubation with defatted serum albumin. This technique is crucial for accurately quantifying lipid internalization and recycling.
-
Metabolic Products : The transport and metabolism of labeled sphingolipids are somewhat dependent on the attached fluorophore. In some cases, significant differences have been observed in the metabolic products derived from homologous BODIPY FL- and NBD-labeled sphingolipids. For example, NBD C6-ceramide is readily taken up by cells and concentrates in the Golgi, where it is converted into NBD-sphingomyelin and NBD-glucosylceramide. While BODIPY-ceramide also targets the Golgi, the subsequent metabolic fate can differ.
-
Potential for Artifacts : It is important to acknowledge that any modification to a native lipid can potentially alter its behavior. Short-chain fluorescent analogs like C6-NBD-sphingolipids are metabolically active but may exhibit different biophysical properties compared to their natural long-chain counterparts. However, they offer the significant advantage of allowing the study of lipid metabolic enzymes in their native membrane environment without the need for detergents.
Data Presentation: NBD vs. BODIPY Sphingolipids
| Property | NBD-Sphingolipids | BODIPY FL-Sphingolipids | References |
| Fluorescence Output | Moderate | High | |
| Molar Absorptivity | Lower | Higher | |
| Quantum Yield | Lower | Higher | |
| Photostability | Moderate; susceptible to photobleaching | High; more photostable than NBD | |
| Environmental Sensitivity | Sensitive to solvent polarity and pH | Largely insensitive to pH and solvent polarity | |
| Back-Exchange Efficiency | High; readily accomplished | Lower; less efficient transfer through aqueous phases | |
| Concentration-Dependent Emission Shift | No | Yes (Green to Red) | |
| Primary Applications | Lipid internalization, recycling (back-exchange), Golgi staining, enzyme assays | Ratiometric concentration mapping, high-resolution imaging, long-term tracking |
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Integration of NBD-Sphingosine into the cellular sphingolipid metabolic pathway.
Experimental Workflow
Caption: Standard workflow for fluorescent sphingolipid labeling and live-cell imaging.
Logical Relationships
Caption: Decision guide for selecting between NBD and BODIPY fluorescent sphingolipids.
Experimental Protocols
Protocol 1: General Labeling of Live Cells with NBD C6-Ceramide for Golgi Staining
This protocol is adapted from established methods for labeling the Golgi apparatus in living cells.
Materials:
-
NBD C6-ceramide stock solution (1 mM in chloroform:methanol, 19:1 v/v)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Cells grown on glass coverslips
-
Ice bath
Procedure:
-
Prepare NBD C6-Ceramide/BSA Complex: a. Dispense 50 µL of the 1 mM NBD C6-ceramide stock solution into a small glass test tube. b. Evaporate the solvent under a stream of nitrogen, then place under vacuum for at least 1 hour to remove all solvent traces. c. Redissolve the dried lipid in 200 µL of absolute ethanol. d. In a separate 50 mL plastic tube, prepare a 0.34 mg/mL solution of defatted BSA in 10 mL of HBSS/HEPES. e. While vortexing the BSA solution, slowly inject the ethanolic NBD C6-ceramide solution. This results in a final complex of approximately 5 µM NBD C6-ceramide and 5 µM BSA.
-
Cell Labeling: a. Rinse the cells grown on coverslips once with HBSS/HEPES. b. Place the coverslips on an ice bath and incubate the cells with the 5 µM NBD C6-ceramide/BSA complex for 30 minutes at 4°C. This step allows the lipid to insert into the plasma membrane while inhibiting endocytosis. c. Rinse the cells several times with ice-cold HBSS/HEPES to remove unbound probe.
-
Trafficking to the Golgi: a. Add fresh, pre-warmed (37°C) culture medium to the coverslips. b. Incubate the cells at 37°C for 30 minutes to allow for the transport of the NBD C6-ceramide from the plasma membrane to the Golgi apparatus.
-
Imaging: a. Wash the cells in fresh medium. b. Mount the coverslip on a slide and examine immediately using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).
Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay
This protocol describes a rapid and reliable assay for CerS activity using NBD-sphinganine as a substrate.
Materials:
-
NBD-sphinganine
-
Fatty acyl-CoA of desired chain length (e.g., Palmitoyl-CoA, C16:0)
-
Cell or tissue homogenates (protein source)
-
Assay buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
-
Defatted BSA
-
Solid Phase Extraction (SPE) C18 columns
-
Methanol, Chloroform
Procedure:
-
Prepare Substrates: a. Prepare a stock solution of NBD-sphinganine in an appropriate solvent (e.g., ethanol). b. Prepare a stock solution of the fatty acyl-CoA in water. c. Prepare a working solution of NBD-sphinganine complexed with BSA.
-
Enzyme Reaction: a. In a microfuge tube, combine the cell homogenate (containing CerS) with the assay buffer. b. Add the fatty acyl-CoA to the reaction mixture. c. Initiate the reaction by adding the NBD-sphinganine/BSA complex. A typical final concentration is 10-20 µM NBD-sphinganine. d. Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
-
Lipid Extraction and Separation: a. Terminate the reaction by adding chloroform/methanol (1:2, v/v). b. Activate an SPE C18 column by washing with methanol followed by chloroform. c. Apply the lipid extract to the column. d. Wash the column with chloroform to elute the unreacted NBD-sphinganine (substrate). e. Elute the product, NBD-ceramide, with methanol.
-
Quantification: a. Evaporate the solvent from the eluted fractions. b. Resuspend the dried lipids in a suitable solvent. c. Quantify the amount of NBD-ceramide using a fluorescence plate reader or by separating via TLC and quantifying the fluorescent spot.
Conclusion
This compound and its derivatives remain powerful and versatile tools for cell biologists, particularly for applications requiring the quantification of lipid transport through back-exchange experiments. Its primary advantages lie in its high aqueous transferability and well-characterized metabolic pathways. However, for applications demanding high photostability, intense fluorescence, and the ability to perform ratiometric concentration imaging, BODIPY-labeled sphingolipids often represent a superior choice. The selection of a fluorescent sphingolipid analog should therefore be guided by the specific experimental question, the imaging modality employed, and the known metabolic peculiarities of the chosen cell system. By understanding the distinct advantages and limitations of each class of probe, researchers can design more robust experiments to unravel the complex roles of sphingolipids in health and disease.
References
Interpreting the Glow: A Comparative Guide to NBD-Labeled Lipids and Their Alternatives in Cellular Imaging
For researchers, scientists, and drug development professionals, fluorescently labeled lipids are indispensable tools for dissecting the intricate dynamics of cellular membranes. Among these, lipids tagged with the nitrobenzoxadiazole (NBD) fluorophore have been widely used to track lipid trafficking and metabolism. However, the interpretation of data from NBD-labeled lipids can be confounded by several potential artifacts. This guide provides an objective comparison of NBD-labeled lipids with their common alternatives, offering supporting experimental data, detailed protocols, and visual aids to facilitate informed experimental design and accurate data interpretation.
The choice of a fluorescent lipid analog is a critical decision that can significantly influence the outcome and interpretation of a cell imaging experiment. While NBD-labeled lipids are a cost-effective and widely used option, their inherent photophysical properties can lead to artifacts that may mislead researchers. This guide will delve into the nuances of using NBD-labeled lipids, compare their performance with alternatives, and provide the necessary information to choose the most appropriate tool for your research needs.
Performance Comparison of Fluorescent Lipid Probes
The selection of a fluorescent probe should be based on a clear understanding of its photophysical properties and its behavior within the cellular environment. Here, we compare the key performance indicators of NBD with one of its most common alternatives, BODIPY.
Photophysical Properties: NBD vs. BODIPY
| Property | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) | Key Considerations for Researchers |
| Excitation Wavelength (nm) | ~466[1] | ~505[1] | Both are compatible with standard green/FITC filter sets. |
| Emission Wavelength (nm) | ~536[1] | ~511[1] | NBD has a larger Stokes shift, which can be advantageous in reducing spectral overlap. |
| Quantum Yield | Environment-dependent, generally lower[1] | High (often approaching 1.0) | BODIPY probes are significantly brighter, leading to a better signal-to-noise ratio. |
| Photostability | Moderate; susceptible to photobleaching | High; more resistant to photobleaching | BODIPY is the preferred choice for time-lapse live-cell imaging and experiments requiring prolonged light exposure. |
| Environmental Sensitivity | Highly sensitive to solvent polarity; fluorescence increases in nonpolar environments | Relatively insensitive to solvent polarity and pH | The environmental sensitivity of NBD can be used to probe membrane properties, but it can also be a source of artifacts. |
| Brightness | Moderate | High, due to higher molar absorptivity and quantum yield | For detecting low-abundance lipids, the brightness of BODIPY is a significant advantage. |
Head-to-Head Comparison: NBD-Labeled Lipids vs. Alternatives
The choice of fluorophore is not the only consideration; the lipid backbone to which it is attached is equally important. Here, we compare specific NBD-labeled lipids with their commonly used alternatives.
| Lipid Analog | Key Application | Common Artifacts of NBD-Lipid | Alternative(s) | Advantages of Alternative(s) |
| NBD-C6-Ceramide | Golgi apparatus staining, sphingolipid metabolism studies | High background fluorescence, photobleaching, potential to induce apoptosis at high concentrations. | BODIPY FL C5-Ceramide | Brighter, more photostable, and provides a more stable and reproducible signal for demanding applications like confocal microscopy. |
| NBD-Cholesterol | Cholesterol trafficking and distribution studies | May not perfectly mimic the behavior of native cholesterol, potential for mis-partitioning in membranes. | TopFluor-Cholesterol (BODIPY-based) | More closely mimics the behavior of native cholesterol and is more photostable, making it better suited for live-cell and time-lapse studies. In some contexts, NBD-cholesterol can be used to trace alternative cholesterol absorption pathways. |
| NBD-PE (Phosphatidylethanolamine) | Membrane labeling, studies of phospholipid dynamics and membrane fusion (FRET with a suitable acceptor) | The polar NBD group can alter the alignment of the acyl chain and increase the rate of spontaneous inter-membrane transfer, potentially leading to artifacts. Susceptible to photobleaching. | BODIPY-PE, Rhodamine-PE | BODIPY-PE is more photostable. Rhodamine-PE does not readily exchange between lipid bilayers, making it suitable for certain membrane fusion assays. |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable data. Below are methodologies for the use of NBD-labeled lipids and their alternatives.
Protocol 1: Live-Cell Staining of the Golgi Apparatus with NBD-C6-Ceramide
This protocol is a standard method for visualizing the Golgi apparatus in live cells.
Materials:
-
NBD-C6-Ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Absolute Ethanol
-
Cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of NBD-C6-Ceramide/BSA Complex (100x Stock Solution): a. Prepare a 1 mM stock solution of NBD-C6-Ceramide in absolute ethanol. b. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in PBS. c. Dry down an appropriate volume of the NBD-C6-Ceramide ethanol stock under a stream of nitrogen gas. d. Resuspend the dried NBD-C6-Ceramide in a small volume of absolute ethanol. e. While vortexing the BSA solution, slowly add the resuspended NBD-C6-Ceramide. This results in a 100 µM NBD-C6-Ceramide/BSA complex. Store aliquots at -20°C.
-
Cell Labeling: a. Grow cells to the desired confluency on a glass-bottom dish or coverslip. b. On the day of the experiment, dilute the 100x NBD-C6-Ceramide/BSA complex stock solution to a final concentration of 5 µM in your cell culture medium. c. Remove the culture medium from the cells and wash once with pre-warmed medium. d. Incubate the cells with the NBD-C6-Ceramide/BSA complex solution for 30 minutes at 4°C. e. Rinse the cells several times with ice-cold medium and then incubate in fresh, pre-warmed medium at 37°C for a further 30 minutes.
-
Imaging: a. Wash the cells with fresh, pre-warmed medium or a suitable imaging buffer. b. Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).
Protocol 2: Live-Cell Staining with BODIPY FL C5-Ceramide
This protocol is recommended for applications requiring higher photostability.
Materials:
-
BODIPY FL C5-Ceramide complexed to BSA
-
Cell culture medium or a suitable live-cell imaging buffer (e.g., HBSS)
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of Staining Solution: a. Prepare a working solution of 5 µM BODIPY FL C5-Ceramide/BSA complex in your cell culture medium or imaging buffer.
-
Cell Labeling: a. Grow cells to the desired confluency. b. Remove the culture medium and wash the cells once with pre-warmed medium or buffer. c. Add the BODIPY FL C5-Ceramide/BSA working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing and Imaging: a. Remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed medium or buffer. b. Image the cells immediately using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~505 nm, Emission: ~511 nm).
Protocol 3: General Protocol for NBD-Lipid Uptake in Mammalian Cells
This protocol can be adapted for various NBD-labeled lipids to monitor their internalization.
Materials:
-
NBD-labeled lipid (e.g., NBD-cholesterol, NBD-PE)
-
DMSO
-
Tris-Buffered Saline with Sucrose (TBSS)
-
Phospholipase inhibitors (e.g., PMSF, OBAA) (optional, to prevent metabolism of the probe)
-
Fatty acid-free BSA solution (for back-exchange)
-
Live cells cultured on glass-bottom dishes
Procedure:
-
Cell Preparation: a. Seed cells on a glass-bottom dish and culture until they reach the desired confluency. b. Before labeling, wash the cells twice with pre-warmed TBSS.
-
Preparation of NBD-Lipid Suspension: a. Prepare a stock solution of the NBD-lipid in DMSO. b. On the day of the experiment, dilute the stock solution in TBSS to the desired final concentration (typically 1-5 µM). Vortex to create a suspension.
-
Cell Labeling: a. (Optional) To inhibit phospholipase activity, pre-incubate the cells with inhibitors in TBSS for 10 minutes at 20°C. b. Add the NBD-lipid suspension to the cells and incubate for up to 60 minutes at 20°C to allow for internalization.
-
Imaging and Back-Exchange: a. Wash the cells with TBSS and image using a confocal microscope to visualize total cellular uptake (plasma membrane and internalized). b. To visualize only the internalized lipid, perform a "back-exchange" by washing the cells with a solution of fatty acid-free BSA (e.g., 5% w/v) in TBSS. This removes the probe from the outer leaflet of the plasma membrane. c. Image the cells again to visualize the internalized NBD-lipid.
Visualizing Cellular Processes and Troubleshooting
Diagrams can be powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts related to the use of fluorescent lipid probes.
Signaling Pathways
Fluorescent lipids are instrumental in elucidating complex signaling pathways. Here are simplified diagrams of key pathways involving ceramide, cholesterol, and phosphatidylethanolamine.
References
Safety Operating Guide
Proper Disposal of NBD Sphingosine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
NBD Sphingosine, a fluorescently labeled bioactive lipid, is a valuable tool in cellular analysis, particularly for studying sphingolipid metabolism and signaling pathways. However, its safe handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of this compound, consolidating safety data and outlining a clear operational plan.
Immediate Safety Precautions
Before handling this compound, it is crucial to consult the manufacturer-specific Safety Data Sheet (SDS). While a specific, publicly available SDS detailing the disposal of this compound is not readily found, general safety protocols for handling fluorescently-labeled lipids and hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves.
-
Wear safety glasses or goggles to prevent eye contact.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.
-
Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Wash hands thoroughly after handling the compound.
Quantitative Data
For safe handling and disposal, it is important to be aware of the chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₄H₃₉N₅O₅ |
| Molecular Weight | 477.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Ethanol, DMSO, and DMF |
| Storage Temperature | -20°C |
Disposal Procedures: An Operational Plan
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Collect solid waste (e.g., contaminated pipette tips, vials, and gloves) separately from liquid waste.
-
-
Containerization:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled.
-
Solid Waste: Place all contaminated solid materials in a designated, sealed waste bag or container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound" and list any solvents used.
-
Indicate the approximate concentration and volume.
-
Include the date of waste accumulation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Institutional EHS Coordination:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Adhere to all institutional procedures and documentation requirements for waste manifest and disposal.
-
Spill Management
In the event of a spill:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed waste into a sealed, labeled container for disposal as hazardous chemical waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Experimental Protocols: Decontamination
-
Prepare a decontamination solution: A solution of soap and water is generally effective for cleaning surfaces. For potentially greater efficacy, a mild bleach solution (e.g., 10% of household bleach) can be used, but its compatibility with the surface material should be checked first.
-
Wipe down surfaces: Thoroughly wipe all contaminated surfaces and equipment with the decontamination solution using disposable towels.
-
Rinse: If a bleach solution is used, wipe the surfaces again with water to remove any residual bleach.
-
Dispose of waste: All cleaning materials (e.g., used towels, gloves) must be disposed of as hazardous solid waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize the guidance provided in the specific Safety Data Sheet for the product in use and follow your institution's established protocols for hazardous waste management.
Safeguarding Your Research: A Comprehensive Guide to Handling NBD Sphingosine
For Immediate Implementation: Essential Safety and Handling Protocols for NBD Sphingosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring laboratory safety and maintaining experimental integrity. This document offers detailed, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a fluorescently-tagged sphingolipid, a comprehensive approach to personal protection is essential. The following PPE is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Always inspect for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A buttoned, knee-length laboratory coat. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust. |
Operational Plan: From Receipt to Use
Proper handling procedures are critical to prevent contamination and degradation of this compound, which is known to be light-sensitive.[1]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound at -20°C in a desiccated, dark environment to maintain its stability for up to two years.[2]
-
If received as a solution in a flammable solvent like ethanol, store in a flammable-liquids cabinet.
Preparation of Stock Solutions:
-
This compound is often supplied as a solid or in a solvent such as ethanol or a chloroform/methanol mixture.[1][2]
-
It is soluble in ethanol at 1 mg/mL.
-
To prepare a stock solution, bring the vial to room temperature before opening to avoid condensation.
-
All manipulations should be performed in a chemical fume hood.
-
Once prepared, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and protect from light. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Disposal Plan: A Step-by-Step Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled hazardous waste container.
-
The container should be leak-proof and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
If dissolved in a flammable solvent, use a container appropriate for flammable liquid waste.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if applicable.
-
Decontamination and Spill Cleanup:
-
In case of a spill, immediately alert others in the area.
-
Wearing the appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Cellular Labeling with this compound
This protocol describes the use of this compound for visualizing lipid trafficking in living cells.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., HBSS/HEPES)
-
Cultured cells on glass coverslips
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).
-
Dispense 50 µL of the stock solution into a glass test tube and dry it under a stream of nitrogen, followed by at least 1 hour under vacuum.
-
Resuspend the dried lipid in 200 µL of absolute ethanol.
-
Inject the ethanol solution into a vortexing solution of 0.34 mg/mL fatty acid-free BSA in PBS to create a 100 µM this compound/BSA complex. Store this complex at -20°C.
-
-
Cell Labeling:
-
Rinse cells grown on glass coverslips with an appropriate medium (e.g., HBSS/HEPES).
-
Incubate the cells for 30 minutes at 4°C with a 5 µM this compound-BSA complex in the medium.
-
Rinse the cells several times with ice-cold medium.
-
Incubate the cells in fresh medium at 37°C for a further 30 minutes to allow for internalization.
-
Wash the cells in fresh medium and examine them using a fluorescence microscope.
-
In Vitro Sphingosine Kinase Assay
This protocol outlines a method for measuring sphingosine kinase activity using this compound as a fluorescent substrate.
Materials:
-
This compound
-
Erythrocytes (or other cell types/lysates)
-
Assay buffer (e.g., Buffer A containing 0.1% BSA)
-
Chloroform/methanol (1:1)
-
7 M NH₄OH
-
Dimethylformamide (DMF)
Procedure:
-
Cell Incubation:
-
Preincubate 1 x 10⁷ erythrocytes in 200 µL of assay buffer containing 0.1% BSA.
-
Add this compound to a final concentration of 5 µM and incubate at 37°C.
-
-
Lipid Extraction:
-
After incubation, separate the erythrocytes from the assay buffer by centrifugation.
-
Perform lipid extraction by the stepwise addition of 400 µL of chloroform/methanol (1:1), 16 µL of 7 M NH₄OH, and 400 µL of chloroform.
-
-
Fluorescence Detection:
-
Take 160 µL of the aqueous phase and mix with 40 µL of DMF for fluorescence detection.
-
Measure the fluorescence to quantify the amount of NBD-Sphingosine-1-phosphate produced.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the safe handling and experimental use of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Experimental workflow for labeling cells with this compound.
Caption: Metabolic pathways of this compound in cells.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
